molecular formula C3H10BrN B3050748 Trimethylammonium bromide CAS No. 2840-24-6

Trimethylammonium bromide

Cat. No.: B3050748
CAS No.: 2840-24-6
M. Wt: 140.02 g/mol
InChI Key: AISMNBXOJRHCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylammonium bromide is a useful research compound. Its molecular formula is C3H10BrN and its molecular weight is 140.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylmethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.BrH/c1-4(2)3;/h1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISMNBXOJRHCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-50-3 (Parent)
Record name Trimethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50182623
Record name Trimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-24-6
Record name Trimethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2840-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLAMMONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM9DGY2VED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trimethylammonium bromide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for trimethylammonium bromide. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and actionable protocols.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt that exists as a white, crystalline, and hygroscopic solid. It is known for its solubility in water and polar organic solvents.[1] Due to its ionic nature, it does not have a conventional boiling point and is expected to decompose at elevated temperatures.

PropertyValueSource(s)
Molecular Formula C₃H₁₀BrN[2][3]
Molecular Weight 140.02 g/mol [2][3]
Appearance White crystalline powder[1][3]
Melting Point Decomposes (decomposition temperature for the related tetramethylammonium (B1211777) bromide is 230 °C)[4]
Solubility Soluble in water and polar organic solvents.[1]
Hygroscopicity Hygroscopic[1]

Chemical Structure

The structure of this compound consists of a central nitrogen atom covalently bonded to three methyl groups, and a fourth bond to a hydrogen atom, resulting in a positively charged trimethylammonium cation. This cation forms an ionic bond with a bromide anion.

Crystal Structure

X-ray diffraction studies at 100 K have determined that this compound crystallizes in the monoclinic space group P2₁/m. The unit cell parameters are provided in the table below.

Crystal SystemSpace GroupabcαβγZ
MonoclinicP2₁/m5.349 Å8.023 Å6.790 Å90°105.70°90°2

Source: Acta Crystallographica Section E, 2006, 62(2), o570-o572

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A single sharp signal is expected for the nine equivalent protons of the three methyl groups. Another, likely broader, signal would correspond to the proton attached to the nitrogen atom. The chemical shift of the methyl protons in similar quaternary ammonium salts typically appears in the range of 3.0-3.5 ppm.

  • ¹³C NMR: A single signal is anticipated for the three equivalent methyl carbons. Based on data for similar structures, this peak would likely appear in the range of 50-55 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

  • C-H stretching from the methyl groups, typically in the 2900-3000 cm⁻¹ region.

  • N-H stretching of the ammonium proton, which would likely appear as a broad band in the 3100-3300 cm⁻¹ region.

  • C-H bending (asymmetric and symmetric) of the methyl groups, expected around 1470-1490 cm⁻¹ and 1380-1400 cm⁻¹, respectively.

  • C-N stretching , which would be observed in the fingerprint region.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for similar quaternary ammonium salts.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of trimethylamine (B31210) with methyl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of trimethylamine acts as the nucleophile.

Reaction: (CH₃)₃N + CH₃Br → (CH₃)₃NH⁺Br⁻

Materials:

  • Trimethylamine (solution in a suitable solvent like ethanol (B145695) or THF)

  • Methyl bromide (gas or condensed liquid)

  • Anhydrous ethanol or tetrahydrofuran (B95107) (THF)

  • Round-bottom flask

  • Stirring apparatus

  • Gas inlet tube (if using gaseous methyl bromide)

  • Cooling bath

Procedure:

  • In a well-ventilated fume hood, dissolve trimethylamine in anhydrous ethanol or THF in a round-bottom flask equipped with a stirrer.

  • Cool the solution in an ice bath or a dry ice/acetone bath.

  • Slowly bubble gaseous methyl bromide through the solution or add condensed methyl bromide dropwise. The reaction is exothermic and should be controlled by the rate of addition and cooling.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • The product, this compound, is a salt and will likely precipitate out of the organic solvent.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

SynthesisWorkflow trimethylamine Trimethylamine reaction Reaction Mixture (Nucleophilic Substitution) trimethylamine->reaction methyl_bromide Methyl Bromide methyl_bromide->reaction solvent Anhydrous Solvent (e.g., Ethanol, THF) solvent->reaction precipitation Precipitation of Product reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying product This compound drying->product

Synthesis Workflow for this compound.
Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol (B129727), or a mixture of polar and non-polar solvents)

  • Erlenmeyer flask

  • Heating plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Select a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or methanol are good starting points.

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

RecrystallizationWorkflow crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Gravity Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling if no insoluble impurities hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath crystal_collection Vacuum Filtration ice_bath->crystal_collection washing Wash with Cold Solvent crystal_collection->washing drying Dry Crystals under Vacuum washing->drying pure_product Pure this compound drying->pure_product

Purification Workflow by Recrystallization.
Quantitative Analysis

The concentration of this compound in a solution can be determined by several analytical methods.

A common method for the quantification of quaternary ammonium salts is a two-phase titration or a potentiometric titration.[5][6]

Principle: The cationic trimethylammonium ion is titrated with a standard solution of an anionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS). The endpoint can be detected using an indicator that changes color upon formation of an ion-pair in an immiscible organic phase or by using an ion-selective electrode.

General Procedure for Potentiometric Titration:

  • Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Place the solution in a beaker with a magnetic stirrer and insert a suitable ion-selective electrode (e.g., a surfactant electrode) and a reference electrode.

  • Titrate with a standardized solution of sodium dodecyl sulfate.

  • The endpoint is determined from the inflection point of the titration curve (potential vs. volume of titrant).

Ion chromatography is a powerful technique for the separation and quantification of ions.[1]

Principle: The sample solution is passed through an ion-exchange column. The trimethylammonium cation is retained on the column and is then eluted with a suitable eluent. Detection is typically achieved by conductivity measurement.

General Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare the sample solution by dissolving a known amount of the substance in the mobile phase.

  • Inject a known volume of the standard and sample solutions into the ion chromatograph.

  • The concentration of the trimethylammonium cation in the sample is determined by comparing its peak area to that of the standard.

AnalysisWorkflow cluster_titration Titration Method cluster_ic Ion Chromatography Method titration_sample Prepare Sample Solution potentiometric_titration Potentiometric Titration with Standard SDS titration_sample->potentiometric_titration endpoint_detection Endpoint Detection (Inflection Point) potentiometric_titration->endpoint_detection titration_result Concentration Calculation endpoint_detection->titration_result ic_sample Prepare Sample and Standard Solutions injection Inject into Ion Chromatograph ic_sample->injection separation Separation on Ion-Exchange Column injection->separation detection Conductivity Detection separation->detection ic_result Concentration Calculation (Peak Area Comparison) detection->ic_result

Quantitative Analysis Workflows.

References

Synthesis of Trimethylammonium Bromide: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of trimethylammonium bromide, a versatile quaternary ammonium (B1175870) salt.

This technical guide provides a comprehensive overview of the synthesis of this compound for laboratory applications. It details two reliable synthetic methodologies, presents quantitative data in a clear, tabular format, and includes a visual representation of the experimental workflow. This document is intended to equip researchers with the necessary information to safely and efficiently produce high-purity this compound for their scientific endeavors.

Introduction

This compound, also known as trimethylamine (B31210) hydrobromide, is a quaternary ammonium salt with a wide range of applications in chemical synthesis and material science. Its utility stems from its properties as a phase-transfer catalyst, an electrolyte, and a precursor for the synthesis of more complex molecules. This guide outlines two common and effective methods for its preparation in a laboratory setting: the acid-base neutralization of trimethylamine with hydrobromic acid and the Menshutkin reaction between trimethylamine and methyl bromide.

Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented below. Method A, an acid-base neutralization, is generally preferred for its simplicity and the use of more common laboratory reagents. Method B, the Menshutkin reaction, offers a direct quaternization route.

Method A: Acid-Base Neutralization

This method involves the straightforward reaction of trimethylamine with hydrobromic acid.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Reagents: Place a measured amount of an aqueous or alcoholic solution of trimethylamine into the flask and cool it in an ice bath.

  • Reaction: Slowly add a stoichiometric equivalent of hydrobromic acid from the addition funnel to the cooled and stirring trimethylamine solution. Maintain the temperature of the reaction mixture below 10 °C.

  • Work-up: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Method B: Menshutkin Reaction

This classic method involves the quaternization of trimethylamine with methyl bromide. Caution: Methyl bromide is a toxic gas and should be handled with extreme care in a well-ventilated fume hood.

Experimental Protocol:

  • Reaction Setup: In a fume hood, place a solution of trimethylamine in a suitable solvent (e.g., tetrahydrofuran (B95107) or ethanol) in a pressure-rated reaction vessel equipped with a magnetic stirrer.

  • Reagent Addition: Carefully introduce a stoichiometric amount of methyl bromide gas into the reaction vessel.

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. For the synthesis of similar compounds like benzyltrimethylammonium (B79724) bromide, a reaction time of 24 hours at room temperature has been reported to give high yields[1].

  • Isolation: Once the reaction is complete, cool the suspension to 0 °C and collect the solid product by filtration[1].

  • Purification: Wash the collected solid with a cold, non-polar solvent such as diethyl ether to remove any unreacted starting materials[1].

  • Drying: Dry the purified product under vacuum[1].

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound and related compounds.

ParameterValueReference
Molecular FormulaC₃H₁₀BrN
Molecular Weight140.02 g/mol [2]
Melting Point243-245 °C[2]
ReactionReagentsSolventTemperatureTimeYieldReference
Benzylthis compound SynthesisBenzyl bromide, TrimethylamineTHF/EthanolRoom Temperature24 h98%[1]
C-14 Labeled Tetramethylammonium Bromide SynthesisC-14 Methyl bromide, TrimethylamineMethanolRoom TemperatureOvernight~100%[3]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

experimental_workflow_A Figure 1: Workflow for Acid-Base Neutralization Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Cool Trimethylamine Solution start->reagents addition Slowly Add Hydrobromic Acid reagents->addition stir Stir at Room Temperature addition->stir evaporation Solvent Evaporation stir->evaporation recrystallization Recrystallization evaporation->recrystallization drying Vacuum Drying recrystallization->drying product This compound drying->product

Figure 1: Workflow for Acid-Base Neutralization Synthesis

experimental_workflow_B Figure 2: Workflow for Menshutkin Reaction Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Trimethylamine Solution start->reagents addition Introduce Methyl Bromide reagents->addition stir Stir at Room Temperature addition->stir cooling Cool to 0 °C stir->cooling filtration Filter Precipitate cooling->filtration washing Wash with Cold Ether filtration->washing drying Vacuum Drying washing->drying product This compound drying->product

Figure 2: Workflow for Menshutkin Reaction Synthesis

References

An In-depth Technical Guide to the Physical Characteristics of Trimethylammonium Bromide Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of trimethylammonium bromide crystals. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound, a quaternary ammonium (B1175870) salt, is a white crystalline solid at room temperature.[1] Its molecular structure consists of a central nitrogen atom bonded to three methyl groups, with a bromide anion neutralizing the positive charge of the quaternary ammonium cation.[2] This simple yet versatile structure lends itself to a variety of applications, including as a reagent in organic synthesis.

Crystallographic Properties

The crystalline structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/m.[3] This arrangement describes the repeating three-dimensional pattern of the trimethylammonium cations and bromide anions in the solid state.

Table 1: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemMonoclinic[3]
Space GroupP 1 21/m 1[3]
a5.349 Å[3]
b8.023 Å[3]
c6.790 Å[3]
α90.00°[3]
β105.70°[3]
γ90.00°[3]
Z2[3]

Molecular Structure and Synthesis

The this compound molecule is comprised of a trimethylammonium cation ([C₃H₁₀N]⁺) and a bromide anion (Br⁻). The synthesis is typically achieved through the quaternization of trimethylamine (B31210) with a methylating agent, such as methyl bromide.

synthesis_pathway reagent1 Trimethylamine (C₃H₉N) product This compound ([C₃H₁₀N]⁺Br⁻) reagent1->product Quaternization reagent2 Methyl Bromide (CH₃Br) reagent2->product

Synthesis of this compound.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound. For this compound, characteristic peaks would be expected for the C-H bonds of the methyl groups and the C-N bonds.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational Mode
2900-3100C-H stretching (methyl groups)
1400-1500C-H bending (methyl groups)
900-1200C-N stretching
Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds. The Raman spectrum of this compound would also be expected to show characteristic bands for the C-H and C-N vibrations.

Thermal Analysis

Thermal analysis techniques are employed to study the effect of heat on a material. For this compound, these methods can determine its melting point, decomposition temperature, and thermal stability.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[5][6] For quaternary ammonium salts, TGA can reveal the onset of thermal decomposition. The thermal degradation of these salts often proceeds via Hofmann elimination, leading to the formation of an alkene, a tertiary amine, and a hydrogen halide.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][7] This technique is used to identify thermal events such as melting, crystallization, and solid-state phase transitions.[7]

While specific TGA and DSC data for this compound were not found in the provided search results, analysis of similar short-chain alkyltrimethylammonium halides would be instructive.

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of this compound crystals.

Synthesis of this compound

A general method for the synthesis of alkyltrimethylammonium bromides involves the quaternization of trimethylamine.[8]

  • Reaction Setup: Dissolve trimethylamine in a suitable solvent, such as ethanol, in a reaction flask equipped with a stirrer and a dropping funnel.

  • Addition of Alkylating Agent: Slowly add methyl bromide to the trimethylamine solution while stirring. The reaction is typically exothermic, so cooling may be necessary.

  • Reaction: Continue stirring the mixture at room temperature for several hours or until the reaction is complete. The product, this compound, will precipitate out of the solution as a white solid.

  • Isolation and Purification: Collect the solid product by filtration and wash it with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Drying: Dry the purified this compound crystals under vacuum.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve Trimethylamine in Ethanol s2 Add Methyl Bromide s1->s2 s3 Stir at Room Temperature s2->s3 s4 Filter Precipitate s3->s4 s5 Wash with Diethyl Ether s4->s5 s6 Dry Under Vacuum s5->s6 c1 X-Ray Diffraction (XRD) s6->c1 Characterize Product c2 FTIR Spectroscopy s6->c2 Characterize Product c3 Raman Spectroscopy s6->c3 Characterize Product c4 Thermogravimetric Analysis (TGA) s6->c4 Characterize Product c5 Differential Scanning Calorimetry (DSC) s6->c5 Characterize Product

General Experimental Workflow.
X-Ray Diffraction (XRD)

  • Sample Preparation: A small, high-quality single crystal of this compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding information about the unit cell dimensions, space group, and atomic positions.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the this compound sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.

  • Data Analysis: The resulting interferogram is Fourier-transformed to produce an infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA crucible.

  • Instrument Setup: The crucible is placed in the TGA furnace. The desired temperature program (e.g., a linear heating rate) and atmosphere (e.g., nitrogen or air) are set.

  • Data Collection: The sample is heated according to the specified program, and the mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small, accurately weighed amount of the this compound sample is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set.

  • Data Collection: The sample and reference are heated or cooled at a controlled rate, and the differential heat flow between them is measured.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal transitions such as melting and solid-state phase changes.

Ionic Interaction in the Crystal Lattice

The crystal structure of this compound is stabilized by the electrostatic attraction between the positively charged trimethylammonium cations and the negatively charged bromide anions.

Ionic Interaction Diagram.

References

Solubility of Trimethylammonium Bromide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethylammonium bromide in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this document primarily utilizes solubility data for its close structural analog, tetramethylammonium (B1211777) bromide, as a reliable proxy. This guide includes tabulated solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Focus: Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical synthesis, formulation development, and biological assays. Understanding the solubility of this compound in different organic solvents is essential for its effective use in research and development.

Quantitative Solubility of Tetramethylammonium Bromide (as a proxy for this compound)

The following table summarizes the available quantitative solubility data for tetramethylammonium bromide in several common organic solvents at a specified temperature. This data provides a valuable reference for estimating the solubility of this compound.

SolventTemperature (°C)Solubility (g / 100 g of solvent)Notes
Methanol254.32[1]
Chloroform250.0057[1]
Ethanol25Sparingly soluble[1]Quantitative data not specified.
Acetone-Soluble[2]Qualitative description.
1-Butanol250.062[1]
Acetonitrile250.22[1]
Diethyl Ether-Insoluble[1]

Note: The data presented is for tetramethylammonium bromide, a close structural analog of this compound. This information should be used as an estimation, and it is recommended to determine the solubility of this compound experimentally for specific applications.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is crucial for obtaining reliable solubility data. The gravimetric method is a widely used and accurate technique for determining the solubility of a solid in a liquid.[3][4][5][6]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent at a controlled temperature, separating the undissolved solid, and then determining the mass of the solute in a known mass of the saturated solution by evaporating the solvent.

Apparatus and Materials:

  • Analytical balance (precision ± 0.1 mg)

  • Thermostatic water bath or incubator for temperature control (± 0.1 °C)

  • Glass vials with airtight screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and syringes

  • Drying oven

  • Desiccator

  • This compound (solute)

  • Organic solvent of interest (e.g., methanol, ethanol)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Solvent Addition: Add a known mass of the organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached. The equilibration time can vary depending on the solute and solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

  • Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle at the bottom of the vial while maintaining the temperature.

  • Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation of the solute.

  • Filtration: Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry container (e.g., an evaporating dish). The filter should also be pre-warmed to the experimental temperature.

  • Solvent Evaporation: Weigh the container with the filtered saturated solution. Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

  • Drying and Weighing: Once the solvent is fully evaporated, transfer the container to a desiccator to cool to room temperature. Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation:

    • Mass of the saturated solution = (Mass of container + saturated solution) - Mass of the empty container

    • Mass of the solute = (Mass of container + dried solute) - Mass of the empty container

    • Mass of the solvent = Mass of the saturated solution - Mass of the solute

    • Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Start add_excess_solute Add Excess Solute to Vial start->add_excess_solute add_solvent Add Known Mass of Solvent add_excess_solute->add_solvent equilibrate Equilibrate at Constant Temperature with Stirring add_solvent->equilibrate settle Allow Solid to Settle equilibrate->settle withdraw_supernatant Withdraw Known Mass of Supernatant settle->withdraw_supernatant filter_solution Filter the Solution withdraw_supernatant->filter_solution weigh_solution Weigh Filtered Saturated Solution filter_solution->weigh_solution evaporate_solvent Evaporate Solvent weigh_solution->evaporate_solvent weigh_solute Weigh Dried Solute evaporate_solvent->weigh_solute calculate_solubility Calculate Solubility weigh_solute->calculate_solubility end End calculate_solubility->end

Gravimetric method workflow for solubility determination.

References

Trimethylammonium bromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trimethylammonium Bromide

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of chemical compounds is paramount. This guide provides core technical information on this compound, a quaternary ammonium (B1175870) salt with applications in organic synthesis and biochemical protocols.

Core Properties of this compound

This compound is a quaternary ammonium salt consisting of a central nitrogen atom bonded to three methyl groups and a bromide ion.[1] It is typically a white crystalline solid soluble in water and polar organic solvents.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₃H₁₀BrN[2][3][4] or C₃H₉N·HBr[1][5]
Molecular Weight140.02 g/mol [2][3][4][5][6]
IUPAC NameN,N-dimethylmethanamine;hydrobromide[2] or trimethylazanium (B1229207) bromide[3]
CAS Number2840-24-6[2][3]

Applications and Experimental Protocols

This compound serves as a versatile compound in various laboratory settings. Its utility is notable in its role as a phase transfer catalyst and as a component in buffer solutions for DNA extraction.[1][5]

Experimental Protocol: Phase Transfer Catalysis

One of the significant applications of this compound is as a phase transfer catalyst in heterogeneous reaction mixtures.[1] This protocol outlines a general methodology for a substitution reaction between an aqueous solution of a nucleophile and an organic-soluble substrate.

Objective: To facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate using this compound as a phase transfer catalyst.

Materials:

  • Organic substrate (e.g., an alkyl halide) dissolved in a non-polar organic solvent (e.g., toluene, dichloromethane).

  • Aqueous solution of a nucleophilic salt (e.g., sodium cyanide, sodium azide).

  • This compound (catalytic amount, typically 1-5 mol%).

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser.

  • Separatory funnel.

  • Drying agent (e.g., anhydrous magnesium sulfate).

  • Rotary evaporator.

Methodology:

  • Reaction Setup: The organic substrate, dissolved in the chosen organic solvent, is added to the reaction vessel.

  • Aqueous Phase Addition: The aqueous solution of the nucleophile is added to the same vessel, forming a biphasic system.

  • Catalyst Introduction: A catalytic amount of this compound is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred vigorously to ensure adequate mixing of the two phases. The reaction may be heated to reflux to increase the reaction rate, depending on the specific substrates.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The organic and aqueous layers are separated using a separatory funnel.

  • Extraction: The aqueous layer is typically extracted one or more times with the organic solvent to recover any remaining product.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.

Visualizing Experimental Workflows

To better illustrate the logical flow of processes involving this compound, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation A Dissolve Organic Substrate in Organic Solvent C Combine Solutions in Reaction Vessel A->C B Prepare Aqueous Solution of Nucleophile B->C D Add this compound (Catalyst) C->D E Stir and Heat Mixture D->E F Monitor Reaction Progress E->F G Cool and Separate Phases F->G H Extract Aqueous Layer G->H I Dry and Concentrate Organic Phase H->I J Purify Crude Product I->J

Caption: Workflow for a Phase Transfer Catalyzed Reaction.

cluster_catalyst Catalyst Cycle Nu_aq Nu⁻ QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Phase Transfer Na_aq Na⁺ RX_org R-X RX_org->QNu_org RNu_org R-Nu RNu_org->RNu_org X_org X⁻ QX_org Q⁺X⁻ X_org->QX_org QNu_org->RNu_org Reaction QNu_org->QX_org Byproduct Formation QX_org->Nu_aq Regeneration

Caption: Mechanism of Phase Transfer Catalysis.

References

Cationic surfactant properties of alkyl trimethylammonium bromides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cationic Surfactant Properties of Alkyl Trimethylammonium Bromides

For Researchers, Scientists, and Drug Development Professionals

Alkyl trimethylammonium bromides (ATABs) are a prominent class of cationic surfactants extensively utilized across various scientific and industrial domains, including drug formulation and delivery. Their amphiphilic nature, characterized by a positively charged hydrophilic head group and a hydrophobic alkyl chain, governs their self-assembly in aqueous solutions and their interaction with interfaces and biological membranes. This guide provides a comprehensive overview of their core physicochemical properties, experimental methodologies for their characterization, and their mechanisms of action relevant to pharmaceutical sciences.

Molecular Structure and Self-Assembly

Alkyl trimethylammonium bromides consist of a quaternary ammonium (B1175870) headgroup, which imparts a permanent positive charge, and a hydrocarbon tail of varying length (n). This amphiphilic structure is fundamental to their surface activity and ability to form micelles in aqueous solutions.

Caption: General molecular structure of an alkyl trimethylammonium bromide surfactant.

Above a specific concentration known as the Critical Micelle Concentration (CMC), these monomeric surfactants spontaneously assemble into spherical or ellipsoidal aggregates called micelles.[1] In these structures, the hydrophobic tails are sequestered from the aqueous environment, forming a core, while the hydrophilic headgroups are exposed to the water.[1]

Physicochemical Properties

The properties of ATABs are highly dependent on the length of the alkyl chain. A longer chain generally leads to greater hydrophobicity, which influences the CMC, surface tension reduction, and aggregation number.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the concentration at which micelle formation begins.[2] It is a key indicator of a surfactant's efficiency. For a homologous series of ATABs, the CMC decreases as the length of the alkyl chain increases.[3][4] This is because the greater hydrophobicity of longer chains provides a stronger driving force for micellization.[3]

Table 1: Critical Micelle Concentration (CMC) of Alkyl Trimethylammonium Bromides in Water at 25°C

Surfactant Alkyl Chain Length (n) CMC (mM)
Decylthis compound (C10TAB) 10 65 - 69
Dodecylthis compound (C12TAB) 12 15 - 16
Tetradecylthis compound (C14TAB) 14 3.5 - 4.0
Hexadecylthis compound (C16TAB/CTAB) 16 0.9 - 1.0
Octadecylthis compound (C18TAB) 18 0.3

(Data compiled from multiple sources)[4][5][6]

Surface Tension

ATABs are surface-active agents, meaning they adsorb at interfaces (e.g., air-water) and lower the surface tension of the solvent.[1] As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.[2][7]

Table 2: Surface Tension at CMC for Alkyl Trimethylammonium Bromides in Water at 25°C

Surfactant Surface Tension at CMC (mN/m)
C10TAB ~39
C12TAB ~38
C14TAB ~36
C16TAB ~35

(Data compiled from multiple sources)[8][9]

Micelle Aggregation Number (N)

The aggregation number is the average number of surfactant monomers that constitute a single micelle.[10] For ATABs, the aggregation number tends to increase with the length of the alkyl chain.

Table 3: Micelle Aggregation Numbers of Alkyl Trimethylammonium Bromides in Water

Surfactant Aggregation Number (N)
Dodecylthis compound (C12TAB) 49 - 57
Hexadecylthis compound (C16TAB/CTAB) 68 - 77

(Data compiled from multiple sources)[11][12]

Thermodynamics of Micellization

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process.[13] This spontaneity is primarily driven by a large positive entropy change (ΔS°mic), which results from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk solution.[3][14] The enthalpy of micellization (ΔH°mic) is often small and can be negative (exothermic) or positive (endothermic) depending on the specific surfactant and temperature.[13][15]

Table 4: Thermodynamic Parameters of Micellization for Alkyl Trimethylammonium Bromides in Water at 25°C

Surfactant ΔG°mic (kJ/mol) ΔH°mic (kJ/mol) TΔS°mic (kJ/mol)
C12TAB -16.7 -2.5 14.2
C14TAB -22.2 -6.3 15.9
C16TAB -27.6 -9.6 18.0

(Data compiled from various sources)[16][17]

Experimental Protocols

Accurate determination of the physicochemical properties of ATABs is crucial for their application. Standardized experimental protocols are employed for this purpose.

Determination of Critical Micelle Concentration (CMC)

Two common methods for determining the CMC are surface tensiometry and conductivity measurements.[18][19]

Caption: Experimental workflow for CMC determination.

Experimental Protocol: Surface Tension Method [7][18][20]

  • Preparation of Solutions: Prepare a series of aqueous solutions of the alkyl this compound with varying concentrations, ensuring the range spans the expected CMC.

  • Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[21] Calibrate the instrument with deionized water.

  • Measurement: Measure the surface tension of each solution at a constant temperature.

  • Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).

  • CMC Determination: The plot will show a sharp change in slope. The concentration at this inflection point, determined by the intersection of the two linear portions of the curve, is the CMC.[2]

Experimental Protocol: Conductivity Method [1][19][22]

  • Preparation of Solutions: Prepare a dilution series of the ionic surfactant in deionized water.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement: Measure the specific conductivity of each solution.

  • Data Analysis: Plot the specific conductivity against the surfactant concentration.

  • CMC Determination: The plot will exhibit two distinct linear regions with different slopes.[23] The concentration at which the break occurs is the CMC. This change in slope is due to the lower mobility of the larger, charged micelles compared to the individual surfactant monomers.[19]

Determination of Micelle Aggregation Number (N)

Time-resolved fluorescence quenching (TRFQ) is a widely used and reliable technique for determining the aggregation number of micelles.[10][11][24]

Experimental Protocol: Time-Resolved Fluorescence Quenching [10][25]

  • Reagent Selection:

    • Fluorescent Probe: A hydrophobic molecule that partitions into the micellar core (e.g., pyrene).

    • Quencher: A molecule that deactivates the excited state of the probe upon collision and also resides in the micelle (e.g., cetylpyridinium (B1207926) chloride).[25]

  • Sample Preparation: Prepare surfactant solutions at concentrations above the CMC. Add a constant, low concentration of the fluorescent probe and varying concentrations of the quencher.

  • Fluorescence Measurement: Excite the probe with a pulsed light source and measure the time-resolved decay of its fluorescence intensity in the absence (I0(t)) and presence (I(t)) of the quencher.

  • Data Analysis: The fluorescence decay data is analyzed based on the assumption that the distribution of quencher molecules among the micelles follows a Poisson distribution.[26] The aggregation number (N) can be calculated from the slope of a plot of ln(I0/I) versus the quencher concentration.[27]

Applications in Drug Development and Research

The unique properties of ATABs make them valuable in pharmaceutical applications, particularly as antimicrobial agents and in drug delivery systems.

Antimicrobial Activity

Quaternary ammonium compounds (QACs), including ATABs, are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[28][29] The effectiveness is often dependent on the alkyl chain length, with optimal activity typically observed for chains of 12-16 carbons.[28]

Mechanism of Action: The primary mechanism involves the disruption of the microbial cell membrane.[28][30]

  • Adsorption: The positively charged cationic headgroup of the ATAB molecule electrostatically binds to the negatively charged components of the bacterial cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[29][31]

  • Insertion: The hydrophobic alkyl tail penetrates the hydrophobic core of the cell membrane.[29][32]

  • Membrane Disruption: This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane permeability.[30]

  • Cell Lysis: The loss of membrane integrity results in the leakage of essential cytoplasmic contents, such as ions and metabolites, ultimately leading to cell death.[29][30]

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane membrane_structure Lipid Bilayer surfactant Cationic Surfactant (Alkyl this compound) adsorption 1. Electrostatic Adsorption to Negatively Charged Membrane surfactant->adsorption Positive charge attracts negative surface insertion 2. Hydrophobic Tail Penetration into Lipid Bilayer adsorption->insertion Hydrophobic interaction disruption 3. Disruption of Membrane Integrity insertion->disruption leakage 4. Leakage of Cytoplasmic Contents disruption->leakage lysis Cell Lysis and Death leakage->lysis

Caption: Mechanism of antimicrobial action of alkyl trimethylammonium bromides.

Drug Delivery

The ability of ATAB micelles to encapsulate hydrophobic molecules within their core makes them potential vehicles for drug delivery. They can enhance the solubility and bioavailability of poorly water-soluble drugs. Furthermore, their cationic nature can facilitate interaction with negatively charged biological membranes, potentially improving drug absorption or cellular uptake. However, their application in vivo requires careful consideration of their potential toxicity.

Conclusion

Alkyl trimethylammonium bromides are versatile cationic surfactants with well-defined structure-property relationships. The length of the alkyl chain is a critical determinant of their self-assembly behavior, surface activity, and biological interactions. A thorough understanding of their physicochemical properties, facilitated by robust experimental methodologies, is essential for their effective and safe application in research and the development of pharmaceutical products. Their potent antimicrobial activity and potential as drug delivery vehicles continue to make them a subject of significant scientific interest.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Trimethylammonium Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of alkyltrimethylammonium bromide surfactants, a class of cationic surfactants pivotal in various scientific and pharmaceutical applications. This document is designed to be a practical resource, offering a compilation of quantitative data, detailed experimental protocols for CMC determination, and visual representations of experimental workflows and the principles of micellization. A thorough understanding of the CMC is crucial for the effective application of these surfactants in areas such as drug delivery, solubilization of poorly soluble compounds, and as antimicrobial agents.

Introduction to this compound Surfactants and their Critical Micelle Concentration

Alkyltrimethylammonium bromides are quaternary ammonium (B1175870) salts characterized by a positively charged head group and a hydrophobic alkyl chain. This amphiphilic nature drives their self-assembly in aqueous solutions. Below a certain concentration, these surfactant molecules, or monomers, exist individually in the solution and also adsorb at interfaces, such as the air-water interface.

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant. It is defined as the concentration of surfactants above which micelles form, and any additional surfactant added to the system will predominantly form more micelles.[1] This process of micelle formation is a spontaneous and thermodynamically favorable event driven by the hydrophobic effect. The hydrophobic tails of the surfactant monomers aggregate to form a nonpolar core, while the hydrophilic head groups are exposed to the aqueous environment. This self-assembly into micelles leads to abrupt changes in various physicochemical properties of the solution, which can be monitored to determine the CMC.[1][2] Knowledge of the CMC is essential as it dictates the concentration at which the surfactant's properties, such as solubilization and detergency, become effective.[1]

Quantitative Data: Critical Micelle Concentration of Alkyltrimethylammonium Bromides

The CMC of alkyltrimethylammonium bromides is significantly influenced by the length of the alkyl chain, temperature, and the presence of additives in the solution. The following tables summarize the CMC values for some of the most commonly used homologues.

Table 1: Critical Micelle Concentration (CMC) of Dodecylthis compound (DTAB) in Water

Temperature (°C)CMC (mM)Method of DeterminationReference
2515.7Not Specified[3]
2515.0 - 16.0Various[4]
2514.0 - 16.0Conductivity, Fluorescence, UV-Vis[5]

Table 2: Critical Micelle Concentration (CMC) of Tetradecylthis compound (TTAB) in Water

Temperature (°C)CMC (mM)Method of DeterminationReference
253.5 - 4.5Various[6]
253.80Conductivity[7]
253.56Various[8]
303.74 - 4.39Not Specified[7]

Table 3: Critical Micelle Concentration (CMC) of Cetylthis compound (CTAB) in Water

Temperature (°C)CMC (mM)Method of DeterminationReference
250.92Not Specified[9]
250.90 - 1.0Conductivity, Tensiometry[10][11]
250.93Streaming Potential[12]
270.907Conductivity[10]
351.007Conductivity[11]
351.102Tensiometry[11]

Experimental Protocols for CMC Determination

The determination of the CMC is based on detecting the sharp change in a physicochemical property of the surfactant solution as a function of its concentration. The most common and reliable methods include conductometry, surface tensiometry, and fluorescence spectroscopy.

Conductometry

Principle: This method is suitable for ionic surfactants like alkyltrimethylammonium bromides. The conductivity of the solution is measured as a function of the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added.[13] Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual monomers, and they also bind some of the counterions, reducing the total number of effective charge carriers.[13] The CMC is determined from the breakpoint in the plot of conductivity versus concentration.[2]

Detailed Methodology:

  • Preparation of Solutions: Prepare a stock solution of the alkylthis compound in high-purity deionized water. A series of solutions with increasing surfactant concentrations are then prepared by serial dilution of the stock solution.

  • Instrumentation: A calibrated conductivity meter with a conductivity cell is required. The measurements should be performed at a constant temperature, as conductivity is temperature-dependent.

  • Measurement:

    • Place a known volume of deionized water in a beaker and measure its conductivity.

    • Make successive additions of the concentrated surfactant stock solution to the water.

    • After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate.

    • Record the conductivity of the solution.

  • Data Analysis:

    • Plot the measured conductivity (κ) against the surfactant concentration.

    • The plot will show two linear regions with different slopes.

    • The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[10]

Surface Tensiometry

Principle: This is a classic and direct method for determining the CMC.[14] As the concentration of the surfactant increases, the monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution.[15] Once the surface is saturated with monomers and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[1] The CMC is identified as the concentration at which this change in the slope of the surface tension versus concentration plot occurs.[2]

Detailed Methodology:

  • Preparation of Solutions: Prepare a series of surfactant solutions of varying concentrations in high-purity water, ensuring the concentration range brackets the expected CMC.

  • Instrumentation: A tensiometer, which can employ methods like the Du Noüy ring or Wilhelmy plate, is used to measure the surface tension.[14] The measurements should be carried out at a constant temperature.

  • Measurement:

    • Measure the surface tension of each prepared solution.

    • It is crucial to allow sufficient time for each solution to reach equilibrium before measurement, as the adsorption of surfactant molecules at the interface is not instantaneous.

  • Data Analysis:

    • Plot the surface tension (γ) against the logarithm of the surfactant concentration (log C).

    • The plot will typically show a region where surface tension decreases linearly with log C, followed by a plateau region where the surface tension is nearly constant.[2]

    • The CMC is determined from the intersection of the two linear fits to these regions.[15]

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[2][14] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[4] This change in the microenvironment causes a significant shift in the ratio of the intensities of certain vibronic peaks in the pyrene emission spectrum (e.g., the ratio of the first peak, I₁, to the third peak, I₃).[14] The CMC is determined by plotting this intensity ratio against the surfactant concentration and identifying the point of inflection.[2]

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of pyrene in a suitable organic solvent like acetone.

    • Prepare a series of surfactant solutions in high-purity water.

    • Add a small aliquot of the pyrene stock solution to each surfactant solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid self-quenching. The solvent from the pyrene stock should be allowed to evaporate.

  • Instrumentation: A fluorometer is used to measure the fluorescence emission spectra.

  • Measurement:

    • Allow the solutions to equilibrate for several hours to ensure the partitioning of pyrene into any micelles is complete.[4]

    • Excite the pyrene at a suitable wavelength (typically around 335 nm).

    • Record the emission spectrum for each solution (typically from 350 nm to 500 nm).

  • Data Analysis:

    • From each spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks.

    • Plot the ratio I₁/I₃ as a function of the surfactant concentration.

    • The plot will show a sigmoidal decrease. The CMC is often taken as the concentration at the midpoint of this transition.

Visualizations: Workflows and Conceptual Diagrams

Experimental Workflows

Experimental_Workflows cluster_conductometry Conductometry Workflow cluster_tensiometry Surface Tensiometry Workflow cluster_fluorescence Fluorescence Spectroscopy Workflow C1 Prepare Surfactant Solutions C2 Measure Conductivity of each solution C1->C2 C3 Plot Conductivity vs. Concentration C2->C3 C4 Determine CMC (Breakpoint) C3->C4 T1 Prepare Surfactant Solutions T2 Measure Surface Tension of each solution T1->T2 T3 Plot Surface Tension vs. log(Concentration) T2->T3 T4 Determine CMC (Intersection of slopes) T3->T4 F1 Prepare Surfactant Solutions with Pyrene F2 Measure Fluorescence Emission Spectra F1->F2 F3 Calculate I1/I3 Ratio F2->F3 F4 Plot I1/I3 Ratio vs. Concentration F3->F4 F5 Determine CMC (Inflection Point) F4->F5

Caption: Experimental workflows for determining the Critical Micelle Concentration.

Micellization Process and Drug Solubilization

Micellization_and_Solubilization cluster_pre_cmc Below CMC cluster_post_cmc Above CMC cluster_micelle Micelle M1 Monomer M1->center Self-Assembly M2 Monomer M3 Monomer Drug1 Drug (Insoluble) Drug2 Drug (Solubilized) Drug1->Drug2 Encapsulation n1 n2 n3 n4 n5 n6 n1->n2 n2->n3 n3->n4 n4->n5 n5->n6 n6->n1

Caption: Conceptual diagram of micelle formation and drug solubilization.

Applications in Drug Development

The formation of micelles by this compound surfactants is of significant interest in drug development for several reasons:

  • Solubilization of Poorly Water-Soluble Drugs: The hydrophobic core of the micelles can serve as a microenvironment to encapsulate and solubilize hydrophobic drug molecules, thereby increasing their apparent aqueous solubility and bioavailability.

  • Drug Delivery Systems: Micelles can act as nanocarriers to transport drugs to their target sites. The surface of the micelles can be functionalized to achieve targeted drug delivery. Cationic surfactants like CTAB are also used in the synthesis of mesoporous silica (B1680970) nanoparticles, which can act as drug delivery vehicles.[16]

  • Enhanced Permeability: The interaction of cationic surfactants with negatively charged biological membranes can lead to an increase in membrane permeability, which can be exploited to enhance the absorption of certain drugs.

  • Antimicrobial Activity: Many quaternary ammonium compounds, including CTAB, exhibit inherent antimicrobial properties, which can be beneficial in certain formulations.[16]

The choice of a particular alkylthis compound and its concentration, which is critically dependent on its CMC, will be determined by the specific requirements of the drug and the intended application.

References

The Trimethylammonium Cation: A Linchpin in Chemical Reactivity and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trimethylammonium group, [–N(CH₃)₃]⁺, is a quaternary ammonium (B1175870) cation characterized by a central nitrogen atom bonded to three methyl groups and a fourth substituent, conferring a permanent positive charge. This structural feature is the cornerstone of its diverse and critical roles across chemical synthesis and biological systems. Its influence on chemical reactivity is multifaceted, stemming from a combination of potent electronic effects, significant steric presence, and its capacity to function as an effective leaving group. These characteristics are harnessed in a variety of synthetic methodologies, including phase-transfer catalysis and specific elimination reactions. In the biological realm, this cation is famously exemplified by the neurotransmitter acetylcholine (B1216132), where its distinct structure is pivotal for precise molecular recognition and signal transduction. This guide provides a comprehensive exploration of the trimethylammonium cation's role in chemical reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Section 1: Electronic and Steric Effects on Reactivity

The chemical behavior of the trimethylammonium group is largely dictated by its powerful electron-withdrawing inductive effect and its considerable steric bulk.

1.1 Electronic Effects

The nitrogen atom in the trimethylammonium cation bears a formal positive charge, making it a highly electronegative center. This results in a strong electron-withdrawing inductive effect (-I effect), which significantly influences the reactivity of the parent molecule.[1][2] This effect deactivates aromatic rings towards electrophilic substitution and directs incoming electrophiles to the meta position, as it destabilizes the adjacent positive charges that would form in ortho and para attack intermediates.[3][4] Unlike groups such as the nitro group, the trimethylammonium cation deactivates purely through induction, as it lacks p-orbitals to participate in resonance delocalization.[4]

The potent inductive effect also increases the acidity of nearby protons. This is a key factor in reactions like the Hofmann elimination, where a beta-proton is rendered more susceptible to abstraction by a base.

1.2 Steric Hindrance

The three methyl groups of the trimethylammonium cation create significant steric bulk, comparable to that of a tert-butyl group.[5] This steric hindrance can impede the approach of nucleophiles or bases to nearby reaction centers, a phenomenon that profoundly affects reaction pathways and selectivity.[6][7] For instance, in elimination reactions, the bulky nature of the group can dictate the regiochemical outcome, favoring the formation of the less-substituted alkene (the "Hofmann product") because the base preferentially abstracts a sterically more accessible proton.[8][9] This contrasts with the Zaitsev rule, which predicts the formation of the more substituted, thermodynamically stable alkene.[10]

The interplay between electronic and steric effects is crucial for understanding the overall reactivity. While the electronic effect activates the substrate for certain reactions (e.g., making protons more acidic), the steric effect can control the selectivity by directing the reagent to the most accessible site.

Section 2: The Trimethylammonium Group as a Leaving Group

A key role of the trimethylammonium cation in organic synthesis is its function as an excellent leaving group in elimination reactions, most notably the Hofmann Elimination. The departure of a stable, neutral trimethylamine (B31210) molecule is the thermodynamic driving force for this process.[11]

2.1 The Hofmann Elimination

The Hofmann elimination is a multi-step process used to convert amines into alkenes.[8][12] The reaction begins with the exhaustive methylation of an amine with excess methyl iodide to form a quaternary ammonium iodide salt.[13] This salt is then treated with silver oxide and water, which replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide.[5][14] Upon heating, this intermediate undergoes a bimolecular elimination (E2) reaction, where the hydroxide ion acts as a base to abstract a beta-hydrogen, leading to the formation of an alkene and the expulsion of trimethylamine.[15][16]

The regioselectivity of the Hofmann elimination is its defining feature, consistently favoring the formation of the least substituted alkene (the Hofmann rule).[12] This preference is attributed to the steric bulk of the trimethylammonium leaving group, which makes the transition state leading to the more substituted Zaitsev product energetically unfavorable due to steric crowding.[8][9]

Table 1: Comparison of Leaving Group Ability in E2 Reactions

Leaving GroupRelative Rate (Approx.)pKa of Conjugate Acid (Departing Group)Reference
-I (Iodide)~300,000HI (~ -10)General Organic Chemistry Principles
-Br (Bromide)~10,000HBr (~ -9)General Organic Chemistry Principles
-OTs (Tosylate)~6,000TsOH (~ -2.8)General Organic Chemistry Principles
-N(CH₃)₃ (Trimethylammonium) 1 HN(CH₃)₃⁺ (~ 9.8) [11]

Note: Relative rates are highly substrate and condition-dependent. This table provides a general comparison.

2.2 Detailed Experimental Protocol: Hofmann Elimination of (1-Methylbutyl)amine

This protocol describes the synthesis of 1-pentene (B89616) from (1-methylbutyl)amine via exhaustive methylation and subsequent Hofmann elimination.

Materials:

  • (1-Methylbutyl)amine

  • Methyl iodide (excess)

  • Diethyl ether

  • Silver(I) oxide (Ag₂O)

  • Deionized water

  • Heating mantle and distillation apparatus

Procedure:

  • Exhaustive Methylation: In a round-bottom flask, dissolve (1-methylbutyl)amine in diethyl ether. Add an excess of methyl iodide (at least 3 molar equivalents) dropwise while stirring. The quaternary ammonium iodide salt will precipitate. Continue stirring at room temperature for 2 hours to ensure complete reaction. Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Hydroxide Ion Exchange: Suspend the dried (1-methylbutyl)trimethylammonium iodide salt in a minimal amount of deionized water. Add a slurry of silver(I) oxide in water (approximately 1.2 molar equivalents). Stir the mixture vigorously at room temperature for 1 hour. The silver iodide will precipitate. Filter off the solid AgI precipitate to obtain an aqueous solution of (1-methylbutyl)trimethylammonium hydroxide.

  • Elimination and Distillation: Transfer the aqueous hydroxide solution to a distillation apparatus. Heat the flask gently. As the temperature rises to 100-150°C, the elimination reaction will occur.[5] The volatile product, 1-pentene (boiling point: 30°C), will distill over along with some water. Collect the distillate in a receiver cooled in an ice bath.

  • Purification: Separate the organic layer (1-pentene) from the aqueous layer in the distillate. Dry the organic layer over anhydrous calcium chloride and re-distill to obtain pure 1-pentene.

Section 3: Role in Phase-Transfer Catalysis

Quaternary ammonium salts, including those containing the trimethylammonium cation, are widely used as phase-transfer catalysts (PTCs).[17][18] PTCs facilitate reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase.[19] This is particularly useful for reactions involving an organic-insoluble nucleophile (like cyanide or hydroxide) and an aqueous-insoluble organic substrate.[20]

The catalyst, a quaternary ammonium salt (Q⁺X⁻), transports the nucleophilic anion (Y⁻) from the aqueous phase into the organic phase.[19] The lipophilic alkyl groups on the cation render the ion pair [Q⁺Y⁻] soluble in the organic medium, where it can react with the organic substrate (RZ). The resulting anion (Z⁻) is then transported back to the aqueous phase by the catalyst, completing the catalytic cycle.

Phase_Transfer_Catalysis_Workflow

Section 4: Biological Significance - The Case of Acetylcholine

The trimethylammonium cation is of paramount importance in neurobiology, being the key functional group in the neurotransmitter acetylcholine (ACh). The distinct size, shape, and permanent positive charge of the trimethylammonium head are crucial for its specific binding to and activation of acetylcholine receptors (AChRs).[21]

4.1 Acetylcholine Receptor Binding

Acetylcholine is released from presynaptic neurons into the synaptic cleft, where it diffuses and binds to nicotinic or muscarinic acetylcholine receptors on the postsynaptic membrane. The binding event is highly specific. The positively charged trimethylammonium group is recognized by a complementary negatively charged region within the receptor's binding pocket, often involving an aromatic amino acid residue (e.g., tryptophan or tyrosine) through a cation-π interaction, alongside interactions with anionic residues like aspartate or glutamate. This interaction induces a conformational change in the receptor, leading to the opening of an ion channel (in nicotinic receptors) or the activation of a G-protein signaling cascade (in muscarinic receptors).[22]

Table 2: Acetylcholine Receptor Binding Affinity

Receptor SubtypeLigandBinding Affinity (K_d)Reference
Nicotinic AChR (muscle)Acetylcholine~30 - 100 nMGeneral Neuroscience Principles
Muscarinic M1 AChRAcetylcholine~2 - 5 nMGeneral Pharmacology Principles

Note: K_d (dissociation constant) values can vary based on experimental conditions and tissue source.

Acetylcholine_Signaling_Pathway

Conclusion

The trimethylammonium cation exerts a profound influence on chemical reactivity through a well-defined set of properties. Its strong inductive effect and significant steric bulk are pivotal in directing the outcomes of synthetic reactions, enabling methodologies like the regioselective Hofmann elimination. As a phase-transfer catalyst, it provides an elegant solution for overcoming phase incompatibility in biphasic reaction systems. Furthermore, its role is indispensable in biology, where the precise structure of the acetylcholine neurotransmitter facilitates high-fidelity signal transduction at the neuromuscular junction. A thorough understanding of these principles is essential for professionals in chemical research and drug development, enabling the rational design of synthetic pathways and the development of novel therapeutic agents that target cholinergic systems.

References

An In-depth Technical Guide on the Thermogravimetric Analysis of Trimethylammonium Bromide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of trimethylammonium bromide, a quaternary ammonium (B1175870) salt of interest in various research and development applications. Due to the limited availability of specific thermogravimetric analysis (TGA) data for this compound in peer-reviewed literature, this document synthesizes information from related quaternary ammonium compounds to offer a robust framework for understanding its thermal decomposition profile. The guide details experimental protocols, presents comparative quantitative data, and illustrates the underlying decomposition mechanism and analytical workflow.

Introduction to Thermal Stability Analysis

Thermogravimetric analysis (TGA) is a fundamental technique in materials science and pharmaceutical development for assessing the thermal stability of a substance.[1] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This analysis is crucial for determining the upper temperature limits for storage, processing, and application of chemical compounds. For quaternary ammonium salts like this compound, TGA can elucidate the decomposition pathways and kinetics, providing critical data for formulation and ensuring product safety and efficacy.

Thermal Decomposition of Quaternary Ammonium Salts

The thermal degradation of quaternary ammonium salts, particularly those with beta-hydrogens, typically proceeds through a Hofmann elimination reaction. In this E2 elimination mechanism, the anion (in this case, bromide) acts as a base, abstracting a proton from a carbon beta to the positively charged nitrogen atom. This results in the formation of an alkene, a tertiary amine, and a hydrogen halide. For this compound, the expected decomposition products would be trimethylamine (B31210) and hydrogen bromide.

Experimental Protocol for Thermogravimetric Analysis

A standardized experimental protocol is essential for obtaining reproducible TGA data. The following methodology is a general procedure applicable to the analysis of this compound and related salts, based on common practices in the field.

Instrumentation:

  • A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample pans, typically made of alumina (B75360) or platinum.

  • A purge gas system to provide a controlled atmosphere (e.g., nitrogen, air).

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into the TGA sample pan. To ensure good resolution, a powdered sample is preferred to maximize surface area.

  • Instrument Setup: The sample pan is placed onto the TGA balance mechanism.

  • Atmosphere: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.

Quantitative Data Presentation

Compound NameOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Notes
(3-Bromopropyl)this compound210 (dec.)Not ReportedThe decomposition temperature is provided as a melting point with decomposition.[2]
Cetylthis compound (CTAB)~200 - 250~250 - 350Onset of decomposition is observed in this range, with the major weight loss occurring at higher temperatures.[3][4]
Tetradecylthis compound~130 - 400Not ReportedWhen modified on beidellite (B77351) clay, the decomposition occurs in multiple steps.[5]

dec. = decomposes

Data Analysis Terminology:

  • Onset Decomposition Temperature (Tonset): The temperature at which the initial significant mass loss begins. It is often determined by the intersection of the baseline and the tangent of the decomposition curve.[6]

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, corresponding to the peak in the derivative thermogravimetric (DTG) curve.[6]

Visualizing the Workflow and Decomposition Pathway

To clarify the experimental process and the chemical transformation, the following diagrams are provided.

TGA_Experimental_Workflow TGA Experimental Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis weigh Weigh Sample (5-10 mg) load Load into TGA Pan weigh->load place Place Pan on Balance load->place purge Purge with N2 place->purge heat Heat at Constant Rate purge->heat record Record Mass vs. Temp heat->record plot Generate Thermogram & DTG record->plot analyze Determine Tonset & Tpeak plot->analyze

Caption: A flowchart illustrating the key steps in the thermogravimetric analysis of a sample.

Caption: The general chemical pathway for the thermal decomposition of a quaternary ammonium salt.

Conclusion

The thermal stability of this compound is a critical parameter for its handling, storage, and application. While direct TGA data is sparse, analysis of related quaternary ammonium bromides suggests that decomposition likely initiates in the range of 200-250 °C. The primary decomposition mechanism is expected to be Hofmann elimination, yielding volatile products. For researchers and drug development professionals, it is recommended that TGA be performed on any new batch or formulation of this compound to precisely determine its thermal stability under specific experimental conditions. This will ensure the material's integrity and performance throughout its lifecycle.

References

Spectroscopic characterization of trimethylammonium bromide (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Spectroscopic Guide to Trimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a quaternary ammonium (B1175870) salt with applications in various scientific and pharmaceutical fields. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for acquiring such data.

Molecular Structure and Spectroscopic Overview

This compound is a simple quaternary ammonium salt. Its structure consists of a central nitrogen atom bonded to three methyl groups and one hydrogen atom, with a bromide anion providing the counter-ion. This structure dictates its spectroscopic properties. Due to the high symmetry of the trimethylammonium cation, its NMR spectra are expected to be relatively simple. The vibrational modes observed in IR spectroscopy will be characteristic of the C-H, N-H, and C-N bonds within the cation. The compound is not expected to show significant absorption in the UV-Visible region due to the absence of a chromophore.

The logical relationship between the molecular structure and its expected spectroscopic signals is outlined in the following diagram.

Relationship between Structure and Spectroscopy cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Expected Spectroscopic Data Structure This compound [(CH₃)₃NH]⁺Br⁻ NMR NMR Spectroscopy Structure->NMR IR IR Spectroscopy Structure->IR UV_Vis UV-Vis Spectroscopy Structure->UV_Vis NMR_Data ¹H: Singlet (9H) ¹³C: Single peak NMR->NMR_Data IR_Data C-H, N-H, C-N vibrations IR->IR_Data UV_Vis_Data No significant absorption UV_Vis->UV_Vis_Data

Caption: Logical flow from molecular structure to expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Due to the equivalence of the three methyl groups, the spectra are expected to be simple. Data for the closely related tetramethylammonium (B1211777) bromide is often used as a reference.[1]

Quantitative NMR Data

The following table summarizes the expected chemical shifts for this compound.

Nucleus Chemical Shift (δ) in D₂O (ppm) Multiplicity Integration Assignment
¹H~3.1Singlet9H-CH₃
¹³C~55Singlet--CH₃

Note: The chemical shifts are estimates based on the data for tetramethylammonium bromide and related compounds and may vary depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A standard workflow for acquiring NMR spectra is depicted below.

NMR Experimental Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E Solid-State IR Experimental Workflow A Sample Preparation (KBr Pellet) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Data Analysis C->D UV-Vis Experimental Workflow A Sample Preparation B Baseline Correction A->B C Sample Measurement B->C D Data Analysis C->D

References

Methodological & Application

Application Notes and Protocols: Trimethylammonium Bromide as a Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This is achieved through the use of a phase transfer catalyst, which transports a reactant from one phase to another, thereby enabling the reaction to proceed.[1] Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts, valued for their efficiency, stability, and versatility.[1]

Trimethylammonium bromide, a quaternary ammonium salt, serves as an effective phase transfer catalyst in a variety of organic transformations. Its utility stems from the ability of the trimethylammonium cation to form an ion pair with an anionic reactant in the aqueous phase. This lipophilic ion pair can then migrate into the organic phase to react with the substrate. This methodology offers several advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often simplified work-up procedures, aligning with the principles of green chemistry.

This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound and its analogs as phase transfer catalysts in key organic reactions.

Mechanism of Action

The catalytic cycle of this compound in a typical liquid-liquid phase transfer reaction involves the exchange of its bromide anion for the anion of a reactant (e.g., a nucleophile) in the aqueous phase. The resulting trimethylammonium-reactant ion pair possesses sufficient lipophilicity to be extracted into the organic phase. In the organic phase, the reactant anion is less solvated and therefore more reactive, allowing it to readily react with the organic substrate. After the reaction, the trimethylammonium cation can return to the aqueous phase to repeat the catalytic cycle.

Williamson_Ether_Synthesis cluster_reagents Reagents cluster_procedure Procedure reagent1 4-Hydroxyacetophenone step1 Dissolve 4-hydroxyacetophenone and KOH in water. reagent1->step1 reagent2 Methyl Iodide step3 Add methyl iodide and stir vigorously at RT for 4-6 h. reagent2->step3 reagent3 Potassium Hydroxide reagent3->step1 reagent4 This compound step2 Add this compound and dichloromethane. reagent4->step2 reagent5 Dichloromethane reagent5->step2 step1->step2 step2->step3 step4 Separate organic layer, wash with water and brine. step3->step4 step5 Dry over Na₂SO₄, filter, and evaporate solvent. step4->step5 step6 Purify by column chromatography. step5->step6 C_Alkylation cluster_reagents Reagents cluster_procedure Procedure reagent1 Diethyl Malonate step1 Combine diethyl malonate, benzyl (B1604629) chloride, and this compound. reagent1->step1 reagent2 Benzyl Chloride reagent2->step1 reagent3 Sodium Hydroxide step2 Add 50% aq. NaOH and stir vigorously at 70°C for 3-5 h. reagent3->step2 reagent4 This compound reagent4->step1 step1->step2 step3 Cool, dilute with water, and extract with ether. step2->step3 step4 Wash organic layer with water, dry over MgSO₄. step3->step4 step5 Filter and evaporate solvent. step4->step5 step6 Purify by vacuum distillation. step5->step6

References

Application of Cetyltrimethylammonium Bromide (CTAB) in DNA Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

The Cetyltrimethylammonium Bromide (CTAB) method is a highly efficient and widely adopted technique for the isolation of genomic DNA, particularly from challenging sample types such as plants, fungi, and certain bacteria.[1][2][3] Its robustness lies in its ability to effectively lyse cells and separate DNA from contaminants that can inhibit downstream molecular applications like PCR, sequencing, and cloning.[4][5] Plant tissues, for instance, are rich in polysaccharides and polyphenols, which can co-precipitate with DNA and interfere with enzymatic reactions.[6]

The principle of the CTAB method hinges on the chemical properties of the cationic detergent, CTAB. In a high-salt buffer, CTAB precipitates polysaccharides and denatured proteins, while nucleic acids remain in solution.[5] Subsequent purification steps involving organic solvents like chloroform (B151607) and isoamyl alcohol remove proteins and other lipophilic molecules. The DNA is then precipitated from the aqueous phase using isopropanol (B130326) or ethanol (B145695).[7]

Core Applications

The CTAB method is versatile and has been adapted for DNA extraction from a wide array of organisms:

  • Plants: This is the most common application of the CTAB method. It is highly effective for extracting DNA from various plant parts, including leaves, seeds, roots, and even wood, across a vast range of species.[2][4]

  • Fungi: The CTAB protocol is also utilized for isolating genomic DNA from fungal mycelia and spores, which can be rich in polysaccharides.[8][9]

  • Bacteria: Modified CTAB protocols have been successfully employed for DNA extraction from both Gram-positive and Gram-negative bacteria.[3][10]

  • Other Organisms: The method has been adapted for use with other organisms, such as algae and insects.[3]

Quantitative Data Summary

The efficiency of DNA extraction using the CTAB method can vary depending on the sample type, the specific protocol modifications, and the inclusion of additional reagents. The following tables summarize quantitative data from various studies, providing an overview of expected DNA yield and purity.

Table 1: DNA Yield and Purity from Various Plant Species using CTAB-based Methods

Plant SpeciesTissue TypeDNA Yield (µg/g of tissue)A260/A280 RatioA260/A230 RatioReference
Tinospora cordifoliaMeristematic region833Not SpecifiedNot Specified[4]
Tinospora cordifoliaNodal Stem603.37Not SpecifiedNot Specified[4]
Tridax procumbensLeaves179Not SpecifiedNot Specified[4]
Aloe barbadensisNodal Stems1791.93Not Specified[4]
Cicer arietinum (Chickpea)Leaves4501.70 - 1.80Not Specified[11]
Arachis hypogaea (Groundnut)Leaves6001.70 - 1.80Not Specified[11]
Pennisetum glaucum (Pearl millet)Leaves3501.65 - 1.80Not Specified[11]
Sorghum bicolor (Sorghum)Leaves2501.65 - 1.80Not Specified[11]
Ferns (various species)Fresh Leaves>10 µg from 2g tissue>1.8>1.8[12]

Table 2: Comparison of a Modified CTAB Protocol with a Commercial Kit for Medicinal Plants

Plant SpeciesExtraction MethodDNA Concentration (ng/µl)A260/A280 Ratio
Cassia fistulaModified CTAB1109501.63
Commercial Kit110.51.89
Saccharum officinarumModified CTAB986501.67
Commercial Kit105.51.85
Albizia lebbeckModified CTAB853001.59
Commercial Kit98.71.81
Cymbopogon citratusModified CTAB756001.55
Commercial Kit89.91.83

Data adapted from a study comparing a modified CTAB method with a commercial DNA extraction kit.[13][14]

Visualizations

Logical Relationship of CTAB DNA Extraction

CTAB_Mechanism cluster_cell Plant/Fungal Cell cluster_extraction CTAB Extraction Buffer cluster_process Extraction Process Cell_Wall Cell Wall Cell_Membrane Cell Membrane Lysis Cell Lysis Cell_Membrane->Lysis Nucleus Nucleus DNA DNA Nucleus->DNA DNA_in_Solution DNA remains in Aqueous Phase DNA->DNA_in_Solution Polysaccharides Polysaccharides Contaminant_Precipitation Polysaccharide & Protein Precipitation Polysaccharides->Contaminant_Precipitation Proteins Proteins Proteins->Contaminant_Precipitation CTAB CTAB Detergent CTAB->Lysis Disrupts Membranes CTAB->Contaminant_Precipitation Complexes with NaCl High Salt (NaCl) NaCl->Contaminant_Precipitation Facilitates EDTA EDTA Tris Tris-HCl (pH 8.0) Lysis->DNA_in_Solution Purification Purification (Chloroform) Contaminant_Precipitation->Purification DNA_in_Solution->Purification DNA_Precipitation DNA Precipitation (Isopropanol) Purification->DNA_Precipitation Isolated_DNA Pure DNA DNA_Precipitation->Isolated_DNA

Caption: Mechanism of CTAB-mediated DNA extraction.

Experimental Workflow for CTAB DNA Extraction

CTAB_Workflow start Start: Sample Collection tissue_prep 1. Tissue Homogenization (e.g., Liquid Nitrogen) start->tissue_prep lysis 2. Cell Lysis (CTAB Buffer, Heat Incubation) tissue_prep->lysis chloroform 3. Chloroform:Isoamyl Alcohol Extraction (Protein & Polysaccharide Removal) lysis->chloroform centrifuge1 4. Centrifugation (Phase Separation) chloroform->centrifuge1 aqueous_phase 5. Transfer Aqueous Phase centrifuge1->aqueous_phase Collect Supernatant precipitation 6. DNA Precipitation (Isopropanol/Ethanol) aqueous_phase->precipitation centrifuge2 7. Centrifugation (Pellet DNA) precipitation->centrifuge2 wash 8. Wash Pellet (70% Ethanol) centrifuge2->wash Discard Supernatant dry 9. Air Dry Pellet wash->dry resuspend 10. Resuspend DNA (TE Buffer or Water) dry->resuspend end End: Purified DNA resuspend->end

Caption: Standard experimental workflow for CTAB DNA extraction.

Experimental Protocols

Standard CTAB Protocol for Plant Tissues

This protocol is a general guideline and may require optimization for specific plant species.

Materials and Reagents:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)

  • 2-Mercaptoethanol or β-mercaptoethanol (add to CTAB buffer to 0.2% (v/v) just before use)

  • Chloroform:Isoamyl alcohol (24:1 v/v)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water

  • RNase A (10 mg/ml)

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100-200 mg of fresh or frozen plant tissue.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Cell Lysis:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with 2-mercaptoethanol).

    • Vortex thoroughly to mix and incubate at 65°C for 30-60 minutes with occasional gentle swirling.

  • Purification:

    • Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).

    • Mix by inverting the tube for 5-10 minutes to form an emulsion.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube, avoiding the white interface.

  • DNA Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

    • Mix gently by inversion until a DNA precipitate is visible.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

  • Washing:

    • Carefully discard the supernatant.

    • Wash the pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Repeat the wash step if the pellet appears discolored.

  • Drying and Resuspension:

    • Carefully pour off the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry.

    • Resuspend the DNA in 50-100 µL of TE buffer or nuclease-free water.

    • Add RNase A to a final concentration of 10 µg/mL and incubate at 37°C for 30 minutes to remove RNA contamination.

High-Throughput CTAB Protocol (96-well format)

This protocol is adapted for processing a large number of samples simultaneously.[10][11][15]

Materials and Reagents:

  • Same as the standard protocol, but with reagents scaled for a 96-well plate format.

  • 96-well deep-well plates

  • Plate centrifuge

  • Multi-channel pipettes

Procedure:

  • Sample Preparation:

    • Place 20-50 mg of ground tissue into each well of a 96-well deep-well plate.

  • Cell Lysis:

    • Add 500 µL of pre-warmed CTAB Extraction Buffer to each well.

    • Seal the plate and incubate at 65°C for 60 minutes with shaking.

  • Purification:

    • Add 500 µL of chloroform:isoamyl alcohol to each well.

    • Seal and mix by inverting the plate or using a plate shaker.

    • Centrifuge the plate at 4,000 x g for 20 minutes.

    • Using a multi-channel pipette, carefully transfer 300 µL of the upper aqueous phase to a new 96-well plate.

  • DNA Precipitation and Washing:

    • Add 210 µL of ice-cold isopropanol to each well and mix.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 4,000 x g for 15 minutes to pellet the DNA.

    • Discard the supernatant and wash the pellets with 500 µL of 70% ethanol.

    • Centrifuge at 4,000 x g for 10 minutes.

  • Drying and Resuspension:

    • Discard the ethanol and air-dry the pellets.

    • Resuspend the DNA in 50-100 µL of TE buffer or water per well.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low DNA Yield - Incomplete cell lysis.[16] - Insufficient tissue grinding. - Loss of DNA pellet during washing steps.- Ensure tissue is ground to a fine powder.[16] - Optimize incubation time and temperature. - Be careful when decanting supernatants.[16]
Low A260/280 Ratio (<1.8) - Protein contamination.[17]- Repeat the chloroform:isoamyl alcohol extraction step. - Ensure the aqueous phase is carefully transferred without disturbing the interface.
Low A260/230 Ratio (<1.8) - Polysaccharide or polyphenol contamination.[17] - Guanidinium salt contamination (if used in a modified protocol).- Add polyvinylpyrrolidone (B124986) (PVP) to the CTAB buffer.[16] - Perform an additional wash with 70% ethanol.
Viscous Lysate - High concentration of polysaccharides.[18]- Increase the volume of CTAB buffer. - Add a higher concentration of NaCl to the buffer.
DNA is Difficult to Resuspend - Over-drying of the DNA pellet.[16]- Avoid complete drying of the pellet. - Warm the TE buffer to 55-65°C before adding to the pellet and incubate for a longer duration.[16]

References

Application Notes and Protocols: The Role of Trimethylammonium Bromide in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of the application of trimethylammonium bromide (TMABr) and its derivatives in the fabrication of high-performance and stable perovskite solar cells (PSCs). These notes include experimental protocols, quantitative data on performance enhancement, and a mechanistic understanding of the role of TMABr.

Introduction

Organic-inorganic metal halide perovskites have emerged as highly promising materials for next-generation photovoltaic technologies, with power conversion efficiencies (PCEs) exceeding 25%. However, challenges related to defect-induced non-radiative recombination and environmental instability hinder their commercialization. This compound (TMABr) and its longer-chain derivatives, such as cetylthis compound (CTABr), have been identified as effective additives and surface modifiers to address these issues. Their primary roles include passivating defects at the perovskite surface and grain boundaries, enhancing moisture resistance, and optimizing energy level alignment at the interfaces within the solar cell device stack.

Key Applications and Mechanisms of Action

Trimethylammonium-based compounds serve multiple functions in perovskite solar cell fabrication:

  • Defect Passivation: The ammonium (B1175870) headgroup of TMABr and its derivatives can interact with undercoordinated lead (Pb²⁺) ions and halide vacancies (e.g., I⁻ or Br⁻ vacancies) on the perovskite surface. This interaction passivates these charge trapping sites, reducing non-radiative recombination and thereby increasing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell. For instance, the ammonium group in the CTA⁺ cation can anchor to the surface of MAPbI₃ films to passivate defects.[1][2]

  • Enhanced Moisture Stability: Long alkyl chains, such as the cetyl group in CTABr, create a hydrophobic layer on the perovskite surface.[1][3] This layer acts as a barrier against moisture ingress, which is a primary degradation pathway for perovskite materials. This leads to significantly improved long-term stability of the devices when exposed to ambient conditions.

  • Energy Level Alignment: The application of compounds like CTABr as a self-assembled monolayer (SAM) can modify the energy levels at the perovskite/charge transport layer interface.[4] This optimization of energy level alignment facilitates more efficient charge extraction and reduces interfacial recombination, contributing to improved device performance.

  • Crystal Growth Modification: The introduction of bromide ions from TMABr can influence the crystallization process of the perovskite film.[5] This can lead to the formation of higher-quality films with larger grain sizes and fewer pinholes.

Quantitative Impact on Perovskite Solar Cell Performance

The incorporation of TMABr and its derivatives has been shown to significantly enhance the photovoltaic parameters of perovskite solar cells. The following table summarizes the performance improvements reported in various studies.

Perovskite CompositionTMABr DerivativeApplication MethodVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability ImprovementReference
MAPbI₃CTABrSurface Treatment1.0822.847718.95Retained over 60% initial PCE after 1800 min under continuous illumination.[1]
CsPbIBr₂Hexylthis compoundInterfacial Modification---11.2499.7% efficiency retention in dry air and 79.7% at 85°C.[3]
FAPbBr₃MABr & MAClAdditive in Precursor---7.9High-quality, pin-hole free films with large crystal sizes.[6]
MAPbBr₃-MABr:PbBr₂ Molar Ratio Optimization (1:1)1.307.3279.877.58Optimized film morphology and crystallinity.
MAPbBr₃-Vapor-Assisted Deposition1.459.7561.58.7Good film coverage and long carrier diffusion length.[7][8]
FA-basedMABrDoping----Effectively inhibited the residue of PbI₂.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of methylammonium (B1206745) bromide and its application in perovskite solar cell fabrication.

4.1. Synthesis of Methylammonium Bromide (MABr)

  • Materials:

  • Procedure:

    • React methylamine solution with hydrobromic acid at a 1:1 molar ratio in a round-bottom flask immersed in an ice bath (0 °C) with continuous stirring for approximately 2 hours.

    • After the reaction, remove the solvent by rotary evaporation at around 60 °C.

    • The resulting white precipitate is methylammonium bromide.

    • To purify, dissolve the precipitate in ethanol and recrystallize by adding diethyl ether.

    • Filter the recrystallized product and dry it in a vacuum oven.

4.2. Perovskite Film Fabrication with TMABr Derivative (CTABr) Surface Treatment

This protocol is based on a typical procedure for fabricating a planar perovskite solar cell with a post-deposition surface treatment.

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the wettability.

  • Deposition of Electron Transport Layer (ETL) - e.g., SnO₂:

    • Prepare a SnO₂ nanoparticle solution (e.g., 3 wt% in distilled water).

    • Deposit the SnO₂ solution onto the FTO substrate by spin-coating (e.g., 3000 rpm for 30 seconds).

    • Anneal the substrates at 150 °C for 30 minutes.

  • Perovskite Layer Deposition (One-Step Method):

    • Prepare the perovskite precursor solution (e.g., dissolving FAPbI₃, MABr, and PbCl₂ in a mixed solvent of DMF and DMSO).

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), deposit the perovskite precursor solution onto the SnO₂ layer via spin-coating. A typical two-step spin program is used (e.g., 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate (e.g., at 100-150 °C for 10-30 minutes).

  • CTABr Surface Treatment:

    • Prepare a dilute solution of CTABr in a suitable solvent like isopropanol (e.g., 0.5 mg/mL).

    • After the perovskite film has cooled down, spin-coat the CTABr solution onto the perovskite surface (e.g., 4000 rpm for 30 seconds).

    • Anneal the film at a moderate temperature (e.g., 100 °C for 5 minutes) to remove the solvent and promote the interaction of CTABr with the perovskite surface.

  • Deposition of Hole Transport Layer (HTL) - e.g., Spiro-OMeTAD:

    • Prepare the Spiro-OMeTAD solution, typically containing additives like Li-TFSI and tBP.

    • Spin-coat the HTL solution onto the CTABr-treated perovskite film (e.g., 4000 rpm for 30 seconds).

  • Deposition of Metal Electrode:

    • Finally, deposit a metal back contact (e.g., gold or silver) by thermal evaporation through a shadow mask.

Visualizations

5.1. Mechanism of Defect Passivation by this compound Derivatives

defect_passivation Mechanism of Defect Passivation by TMABr Derivatives Perovskite Perovskite Crystal Lattice Defects Surface Defects (Pb²⁺ undercoordination, Halide Vacancies) Perovskite->Defects Inherent formation during crystallization Passivation Defect Passivation Defects->Passivation TMABr This compound Derivative (e.g., CTABr) TMABr->Passivation Ammonium headgroup interacts with defects Hydrophobic Formation of Hydrophobic Layer TMABr->Hydrophobic Long alkyl chains orient outwards ReducedRecombination Reduced Non-Radiative Recombination Passivation->ReducedRecombination ImprovedStability Enhanced Moisture Stability Hydrophobic->ImprovedStability ImprovedPerformance Improved Photovoltaic Performance (Higher Voc, FF, PCE) ReducedRecombination->ImprovedPerformance ImprovedStability->ImprovedPerformance

Caption: Defect passivation and stability enhancement mechanism.

5.2. Experimental Workflow for Perovskite Solar Cell Fabrication with TMABr Treatment

fabrication_workflow Experimental Workflow for PSC Fabrication with TMABr Treatment sub_prep 1. Substrate Cleaning (FTO Glass) etl_dep 2. ETL Deposition (e.g., SnO₂) sub_prep->etl_dep perov_dep 3. Perovskite Layer Deposition (One-Step Spin-Coating) etl_dep->perov_dep tmabr_treat 4. TMABr Derivative Surface Treatment perov_dep->tmabr_treat htl_dep 5. HTL Deposition (e.g., Spiro-OMeTAD) tmabr_treat->htl_dep electrode_dep 6. Metal Electrode Deposition (Au/Ag) htl_dep->electrode_dep characterization 7. Device Characterization (J-V, EQE, Stability) electrode_dep->characterization

Caption: Fabrication workflow with TMABr surface treatment.

References

Application Notes and Protocols for Trimethylammonium Bromide in Protein Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Standard sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique in protein analysis. However, its reliance on the anionic detergent SDS can be suboptimal for certain applications. Highly charged proteins, such as histones and membrane proteins, may exhibit anomalous migration, and the harsh denaturing conditions often lead to a loss of native protein activity.

Cationic detergents, such as cetyltrimethylammonium bromide (CTAB), a type of this compound, offer a powerful alternative. This application note details the principles and protocols for using CTAB in a discontinuous polyacrylamide gel electrophoresis system, often referred to as CAT (Cationic Arginine Tricine) gel electrophoresis. This method is particularly advantageous for the separation of proteins while preserving their enzymatic activity and for the analysis of membrane protein complexes.[1]

The core principle of CTAB-PAGE lies in the use of the cationic detergent CTAB to solubilize and impart a net positive charge to proteins.[2] This is in contrast to SDS-PAGE, where SDS confers a uniform negative charge. Consequently, in CTAB-PAGE, proteins migrate towards the cathode (negative electrode). The CAT system utilizes a discontinuous buffer system with arginine and tricine (B1662993) to achieve high-resolution separation based on molecular weight, with the added benefit of retaining the native activity of many proteins.[1][3]

Key Applications and Advantages

  • Retention of Native Protein Activity: Unlike SDS-PAGE, which typically involves boiling and strong reduction, CTAB-PAGE can be performed under milder conditions, preserving the enzymatic activity of many proteins.[1][3] This allows for in-gel activity assays and the study of protein function post-electrophoresis.

  • Improved Resolution of Highly Charged and Membrane Proteins: Proteins with high intrinsic charges or hydrophobic membrane proteins that behave anomalously in SDS-PAGE can be effectively resolved using CTAB-PAGE.[3]

  • Alternative to SDS-PAGE: For proteins that aggregate or precipitate in the presence of SDS, CTAB provides a viable alternative for electrophoretic separation.

Experimental Protocols

This section provides detailed protocols for performing CTAB-PAGE using the CAT system.

I. Stock Solutions

For reproducible results, it is crucial to prepare high-quality stock solutions.

Stock SolutionCompositionPreparation Instructions
3M Tris-HCl, pH 8.45 182 g Tris base, 0.3 g SDSDissolve Tris base in 300 mL of deionized water. Adjust pH to 8.45 with HCl. Add SDS and bring the final volume to 500 mL.
40% Acrylamide (B121943)/Bis-acrylamide (29:1) 40% (w/v) Acrylamide/Bis-acrylamide solutionCommercially available or prepared by dissolving 38.67 g acrylamide and 1.33 g bis-acrylamide in a final volume of 100 mL of deionized water. Caution: Acrylamide is a neurotoxin.
10% Ammonium Persulfate (APS) 1 g Ammonium PersulfateDissolve in 10 mL of deionized water. Prepare fresh daily.
TEMED (N,N,N',N'-Tetramethylethylenediamine) -High-quality, undiluted reagent.
10X Cathode Buffer 1 M Tris, 1 M Tricine, 1% SDSDissolve 24.2 g Tris base, 35.84 g Tricine, and 2 g SDS in deionized water to a final volume of 200 mL. The pH should be approximately 8.25. Do not adjust.
10X Anode Buffer 2.1 M Tris-HCl, pH 8.9Dissolve 48.4 g Tris base in deionized water. Adjust pH to 8.9 with HCl and bring the final volume to 200 mL.
2X CTAB Sample Buffer 100 mM Tris-HCl, pH 6.8, 4% CTAB, 20% Glycerol, 0.02% Coomassie Blue G-250Prepare a 1 M Tris-HCl pH 6.8 stock. For 10 mL of 2X buffer, combine 1 mL of 1 M Tris-HCl, 0.4 g CTAB, 2 mL glycerol, and 2 mg Coomassie Blue G-250. Adjust the final volume to 10 mL with deionized water.
II. Gel Preparation: 12% Resolving and 4% Stacking Gels

The following recipes are for casting one mini-gel (8 cm x 10 cm x 1 mm).

Component12% Resolving Gel (5 mL)4% Stacking Gel (2 mL)
3M Tris-HCl, pH 8.451.67 mL-
1M Tris-HCl, pH 6.8-0.25 mL
40% Acrylamide/Bis (29:1)1.5 mL0.2 mL
Deionized Water1.83 mL1.55 mL
10% APS25 µL10 µL
TEMED2.5 µL2 µL

Protocol for Gel Casting:

  • Assemble the gel casting apparatus according to the manufacturer's instructions.

  • Prepare the resolving gel solution by mixing the components in the order listed, adding APS and TEMED last to initiate polymerization.

  • Immediately pour the resolving gel solution into the gel cassette to the desired height.

  • Overlay the resolving gel with water-saturated butanol to ensure a flat surface.

  • Allow the resolving gel to polymerize for 30-60 minutes.

  • Pour off the butanol and rinse the top of the gel with deionized water.

  • Prepare the stacking gel solution in the same manner as the resolving gel.

  • Pour the stacking gel solution on top of the polymerized resolving gel and insert the comb.

  • Allow the stacking gel to polymerize for at least 30 minutes.

III. Sample Preparation
  • Mix the protein sample with an equal volume of 2X CTAB Sample Buffer.

  • For denaturing, non-reducing conditions, incubate the samples at 37°C for 20 minutes. Do not boil the samples , as this can cause protein aggregation in the presence of CTAB.

  • For reducing conditions, add dithiothreitol (B142953) (DTT) to a final concentration of 50 mM before the 37°C incubation.

IV. Electrophoresis
  • Assemble the electrophoresis unit and fill the upper and lower chambers with 1X Cathode Buffer and 1X Anode Buffer, respectively.

  • Carefully remove the combs from the stacking gel and load the prepared protein samples into the wells.

  • Connect the electrophoresis unit to a power supply and run the gel at a constant voltage. Typical running conditions are 100-150 V.[1]

  • Continue electrophoresis until the Coomassie Blue G-250 tracking dye reaches the bottom of the gel.

G cluster_prep Preparation cluster_run Electrophoresis cluster_post Post-Electrophoresis p1 Prepare Stock Solutions p2 Cast Polyacrylamide Gel (Resolving & Stacking) p1->p2 r1 Assemble Electrophoresis Unit p2->r1 p3 Prepare Protein Samples (Mix with CTAB Sample Buffer) r2 Load Samples into Gel Wells p3->r2 r1->r2 r3 Apply Voltage and Run Gel r2->r3 a1 Stain Gel (e.g., Coomassie Blue) r3->a1 a2 Destain and Visualize Bands a1->a2 a3 In-gel Activity Assay (Optional) a2->a3 TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII binds TBRI TGF-β Receptor I (TβRI) TBRII->TBRI recruits Complex Active Receptor Complex TBRII->Complex TBRI->Complex Smad23 Smad2/3 Complex->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) Smad_complex->Transcription regulates

References

Application Notes: Trimethylammonium Bromide as an Antimicrobial Agent in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium bromide, also known as tetramethylammonium (B1211777) bromide, is a quaternary ammonium (B1175870) compound (QAC). QACs are a class of cationic surfactants known for their broad-spectrum antimicrobial properties, making them effective against a variety of bacteria, fungi, and viruses.[1] The antimicrobial efficacy of these compounds is attributed to their positively charged quaternary nitrogen, which interacts with the negatively charged components of microbial cell membranes. This interaction disrupts the membrane's structure and function, leading to the leakage of intracellular contents and ultimately cell death. The length of the alkyl chains attached to the nitrogen atom significantly influences the antimicrobial activity, with longer chains generally exhibiting greater potency. While extensive data exists for long-chain QACs, this document focuses on this compound, a short-chain QAC.

Mechanism of Action

The primary mechanism of antimicrobial action for this compound and other QACs involves a multi-step process targeting the microbial cell envelope:

  • Adsorption and Penetration: The cationic head of the this compound molecule electrostatically interacts with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

  • Membrane Disruption: Following adsorption, the compound disrupts the cytoplasmic membrane. This leads to a loss of membrane integrity and the dissipation of the proton motive force.

  • Leakage of Intracellular Components: The compromised cell membrane allows for the leakage of essential low molecular weight intracellular components, such as potassium ions and nucleotides.

  • Degradation of Macromolecules: At higher concentrations, QACs can cause the degradation of proteins and nucleic acids, leading to cell lysis.

Recent studies on related compounds like cetylthis compound (CTAB) have also indicated the induction of oxidative stress in bacteria such as E. coli. This involves the generation of reactive oxygen species (ROS), like superoxide (B77818) and hydrogen peroxide, which can damage cellular components and contribute to cell death.

Data Presentation

Due to a lack of extensive, publicly available quantitative antimicrobial data specifically for this compound, the following tables present representative data for short-chain alkyltrimethylammonium bromides and related QACs to provide an expected range of activity. Researchers are strongly encouraged to determine the precise values for their specific strains and experimental conditions.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Short-Chain Quaternary Ammonium Compounds against Bacteria

MicroorganismCompoundMIC (µg/mL)Reference
Staphylococcus aureusAlkylthis compound (short chain)>512General trend for short-chain QACs
Escherichia coliAlkylthis compound (short chain)>512General trend for short-chain QACs
Pseudomonas aeruginosaAlkylthis compound (short chain)>512General trend for short-chain QACs

Table 2: Representative Minimum Bactericidal Concentrations (MBC) of Short-Chain Quaternary Ammonium Compounds against Bacteria

MicroorganismCompoundMBC (µg/mL)Reference
Staphylococcus aureusAlkylthis compound (short chain)>1024General trend for short-chain QACs
Escherichia coliAlkylthis compound (short chain)>1024General trend for short-chain QACs
Pseudomonas aeruginosaAlkylthis compound (short chain)>1024General trend for short-chain QACs

Table 3: Representative Cytotoxicity Data (IC50) of Short-Chain Quaternary Ammonium Compounds on Mammalian Cell Lines

Cell LineCompoundIC50 (µM)Exposure Time (h)Reference
Human Epidermal Keratinocytes (HaCaT)Cetylthis compound (CTAB)~3024[2]
Human Lung Fibroblasts (CRL-1490)Cetylthis compound (CTAB)~1024[2]

Mandatory Visualizations

antimicrobial_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_cytotoxicity Cytotoxicity Assay cluster_results Data Analysis TMB Trimethylammonium Bromide Stock MIC MIC Assay (Broth Microdilution) TMB->MIC Cytotox Cytotoxicity Assay (e.g., MTT) TMB->Cytotox Media Bacterial/Fungal Growth Media Media->MIC Culture Microbial Culture (Log Phase) Culture->MIC MBC MBC Assay (Subculturing from MIC) MIC->MBC MIC_res Determine MIC MIC->MIC_res MBC_res Determine MBC MBC->MBC_res Cells Mammalian Cell Line Cells->Cytotox IC50_res Determine IC50 Cytotox->IC50_res

Experimental workflow for evaluating the antimicrobial and cytotoxic properties of this compound.

signaling_pathway TMB This compound Membrane Bacterial Cell Membrane (Negatively Charged) TMB->Membrane Electrostatic Interaction ROS Induction of Reactive Oxygen Species (ROS) TMB->ROS Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Leakage of K+ ions & Nucleotides Disruption->Leakage Death Cell Death Leakage->Death OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to DNA, Proteins, & Lipids OxidativeStress->Damage Damage->Death

Proposed antimicrobial mechanism of action for this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension adjusted to 0.5 McFarland standard

  • Sterile pipette tips

  • Microplate reader (optional)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth medium to achieve a range of desired concentrations. Leave the last column as a positive control (inoculum without the compound) and a negative control (broth only).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted microbial suspension to each well, except for the negative control well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • MIC plate from Protocol 1

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or inoculating loop

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Protocol 3: Cytotoxicity Assay using MTT

Materials:

  • Mammalian cell line (e.g., HaCaT, Vero)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the mammalian cells at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells containing the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

References

Application of Trimethylammonium Bromide in Micellar Catalysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the use of trimethylammonium bromide surfactants, particularly Cetylthis compound (CTAB), in micellar catalysis. Micellar catalysis has emerged as a powerful tool in green chemistry, offering reaction acceleration, improved selectivity, and the use of water as a benign solvent. These notes are intended for researchers, scientists, and professionals in drug development, providing a practical guide to implementing this technology. The protocols cover a range of applications, including hydrolysis reactions, carbon-carbon bond formation via Sonogashira coupling, and the synthesis of metallic nanoparticles. Quantitative data are summarized in tables for easy comparison, and experimental workflows are visualized using DOT language diagrams.

Introduction

Micellar catalysis utilizes the unique properties of surfactants to create microreactors in a bulk aqueous phase. Surfactants, such as the cationic surfactant Cetylthis compound (CTAB), self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[1] These micelles possess a hydrophobic core and a hydrophilic surface, which can solubilize nonpolar reactants in water and concentrate both reactants and catalysts, leading to significant rate enhancements.[2][3][4] this compound surfactants, with their positively charged head groups, are particularly effective in catalyzing reactions involving anionic nucleophiles or intermediates. This document details the practical application of this class of surfactants in various chemical transformations.

Key Applications and Mechanisms

This compound surfactants, especially CTAB, have found broad applications in organic synthesis and materials science. The catalytic effect is primarily attributed to the electrostatic and hydrophobic interactions between the surfactant micelles, reactants, and catalysts.[5]

  • Hydrolysis Reactions: CTAB micelles have been shown to significantly accelerate the hydrolysis of esters.[6][7] The positively charged micellar surface attracts and concentrates hydroxide (B78521) ions, while the hydrophobic core binds the ester substrate, bringing the reactants into close proximity and lowering the activation energy of the reaction.

  • Carbon-Carbon Bond Formation: In reactions like the Sonogashira coupling, micellar catalysis enables the use of water as the solvent, often under milder conditions and with lower catalyst loadings.[8][9][10] The micelles act as a "nanoreactor," concentrating the hydrophobic substrates and the transition metal catalyst, thereby facilitating the cross-coupling reaction.

  • Nanoparticle Synthesis: CTAB is widely used as a stabilizing and shape-directing agent in the synthesis of various metallic nanoparticles, including gold and silver.[11][12][13] The surfactant forms a bilayer on the nanoparticle surface, preventing aggregation and controlling the growth of specific crystal facets.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the application of this compound in micellar catalysis.

Table 1: Critical Micelle Concentration (CMC) of this compound Surfactants

SurfactantAbbreviationAlkyl Chain LengthCMC (mM in water)Temperature (°C)Reference
Dodecylthis compoundDTAB1215-2025
Tetradecylthis compoundTTAB143.5-4.525
Cetylthis compoundCTAB160.9-1.025[1]
Octadecylthis compoundOTAB180.3-0.425

Table 2: Rate Enhancement in CTAB-Catalyzed Hydrolysis Reactions

SubstrateReaction ConditionsRate Enhancement FactorReference
Carbaryl (B1668338)pH 7.530[6]
p-Nitrophenyl AlkanoatesHigh pHModest catalysis[7]
Fuchsin DegradationAlkaline mediumSignificant[5]
Crystal Violet HydrolysisBasic conditionsSignificant[14]

Table 3: Nanoparticle Synthesis using CTAB as a Stabilizing Agent

Nanoparticle TypeSynthesis MethodAverage Particle Size (nm)Reference
Silver (Ag)Chemical Reduction20-50[11]
Gold (Au)Two-phase ReductionControllable[12]

Experimental Protocols

Protocol 1: CTAB-Catalyzed Hydrolysis of an Ester (Illustrative)

This protocol is a generalized procedure based on kinetic studies of ester hydrolysis in the presence of CTAB.

Materials:

  • Ester substrate (e.g., p-nitrophenyl acetate)

  • Cetylthis compound (CTAB)

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of CTAB: Dissolve a known amount of CTAB in the buffer solution to achieve a concentration well above its CMC (e.g., 20 mM).

  • Prepare the reaction mixture: In a cuvette, mix the CTAB solution, buffer, and deionized water to achieve the desired final CTAB concentration.

  • Initiate the reaction: Add a small aliquot of a stock solution of the ester in a water-miscible organic solvent (e.g., acetonitrile) to the cuvette. The final concentration of the organic solvent should be minimal to avoid disrupting the micelles.

  • Start the hydrolysis: Add the NaOH solution to the cuvette to initiate the hydrolysis reaction.

  • Monitor the reaction: Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance of the product (e.g., p-nitrophenolate ion at 405 nm) over time.

  • Data Analysis: Determine the pseudo-first-order rate constant from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

Protocol 2: Sonogashira Coupling in a Micellar Medium

This protocol is adapted from methodologies for Sonogashira reactions in aqueous micellar media.[8][15][16]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(OAc)2, CataCXium A Pd G3)[8]

  • Copper(I) iodide (CuI) (Note: some protocols are copper-free)

  • Amine base (e.g., triethylamine, piperidine)

  • Cetylthis compound (CTAB) or a "designer" surfactant (e.g., TPGS-750-M)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare the micellar solution: In a reaction flask, dissolve the surfactant (e.g., 2 wt% TPGS-750-M or an appropriate concentration of CTAB) in deionized water with stirring.

  • Add reactants and catalysts: To the micellar solution, add the aryl halide, terminal alkyne, palladium catalyst, CuI (if used), and the amine base.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Synthesis of Silver Nanoparticles (AgNPs) using CTAB

This protocol is based on the synthesis of AgNPs supported on nanocrystalline cellulose (B213188).[11]

Materials:

Procedure:

  • Prepare the CTAB solution: Prepare a 0.5 mM solution of CTAB in deionized water.

  • Prepare the silver nitrate solution: Prepare a 0.1 mM solution of AgNO3 in deionized water.

  • Prepare the reducing agent: Prepare a 10 mM solution of NaBH4 in deionized water. This solution should be freshly prepared.

  • Mix reagents: In a beaker, add the CTAB solution. If using a support, add the NCC suspension to the CTAB solution and sonicate.

  • Add silver precursor: While stirring, add the silver nitrate solution dropwise to the CTAB (or CTAB/NCC) solution.

  • Reduce the silver ions: Add the freshly prepared sodium borohydride solution dropwise to the mixture under constant magnetic stirring. A color change should be observed, indicating the formation of AgNPs.

  • Purification: Wash the resulting nanoparticle suspension by centrifugation and redispersion in deionized water several times to remove excess reactants.

  • Characterization: Characterize the synthesized AgNPs using techniques such as UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Visualizations

Micellar_Catalysis_Workflow cluster_reactants Reactants & Surfactant cluster_micelle Micelle Formation cluster_reaction Catalytic Reaction cluster_products Products Reactant_A Hydrophobic Reactant A Micelle Micelle Formation (Above CMC) Reactant_A->Micelle Reactant_B Hydrophilic Reactant B Reactant_B->Micelle Surfactant This compound Surfactant->Micelle Reaction Reaction in Micellar Pseudophase Micelle->Reaction Concentration & Orientation Effect Product_C Product C Reaction->Product_C

Caption: General workflow of micellar catalysis.

Sonogashira_Coupling_Micelle cluster_micelle CTAB Micelle cluster_cycle Catalytic Cycle Aryl_Halide Aryl Halide Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Alkyne Terminal Alkyne Alkyne_Coordination Alkyne Coordination Alkyne->Alkyne_Coordination Pd_Catalyst Pd Catalyst Pd_Catalyst->Oxidative_Addition Cu_Cocatalyst Cu(I) Cocatalyst Cu_Cocatalyst->Alkyne_Coordination Base Amine Base Base->Alkyne_Coordination Oxidative_Addition->Alkyne_Coordination Reductive_Elimination Reductive Elimination Alkyne_Coordination->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Sonogashira coupling mechanism in a micellar environment.

Nanoparticle_Synthesis_Workflow Start Start: Aqueous Solution Add_CTAB Add this compound (CTAB) Start->Add_CTAB Add_Metal_Salt Add Metal Salt (e.g., AgNO3) Add_CTAB->Add_Metal_Salt Add_Reducing_Agent Add Reducing Agent (e.g., NaBH4) Add_Metal_Salt->Add_Reducing_Agent Nucleation Nucleation Add_Reducing_Agent->Nucleation Growth Growth & Stabilization Nucleation->Growth CTAB directs growth Nanoparticles CTAB-Stabilized Nanoparticles Growth->Nanoparticles Purification Purification (Centrifugation/Washing) Nanoparticles->Purification Final_Product Final Nanoparticle Suspension Purification->Final_Product

Caption: Workflow for nanoparticle synthesis using CTAB.

References

Application Notes and Protocols: Trimethylammonium Bromide for Surface Modification of Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium bromide and its derivatives, particularly long-chain quaternary ammonium (B1175870) compounds (QACs) like cetylthis compound (CTAB), are versatile surfactants extensively utilized for the surface modification of a wide range of materials. Their amphiphilic nature, comprising a positively charged hydrophilic head group and a hydrophobic tail, allows them to alter the surface properties of materials, rendering them suitable for diverse applications in drug delivery, material science, and biosensing.

These compounds are particularly effective in modifying the surfaces of negatively charged materials such as cellulose (B213188) nanocrystals (CNCs), gold nanoparticles (AuNPs), and silica (B1680970) nanoparticles through electrostatic interactions. The resulting modifications can enhance dispersibility in various solvents, improve thermal stability, and introduce new functionalities. However, a critical consideration, especially in biomedical applications, is the inherent cytotoxicity associated with some QACs, which necessitates careful purification or the use of biocompatible alternatives.

This document provides detailed application notes, experimental protocols, and data on the use of this compound derivatives for surface modification, with a focus on CTAB as a representative compound.

Data Presentation

Table 1: Effects of CTAB Surface Modification on Cellulose Nanocrystals (CNCs)
PropertyPristine CNCsCTAB-Modified CNCsReference
Zeta Potential Highly negativeClose to neutral (-1.01 ± 1.14 mV)[1]
Hydrodynamic Diameter (DLS) 221.6 ± 12.71 nm4634 ± 184 nm (due to aggregation)[1]
Crystallinity Index 48.57%Decreased to as low as 9.12% with increasing CTAB concentration[1]
Thermal Degradation Onset 277°C307°C[2]
Dispersibility in Water Stable colloidal suspensionUnstable[2]
Dispersibility in Ethanol PoorStable colloidal suspension[2]
Table 2: Characterization of CTAB-Modified Montmorillonite
CTAB Concentration (mmol/g)Basal Spacing (Å)Cation Exchange Capacity (meq/g)Surface Area (m²/g)
0 (Pure MMt)16.0180.83186.282
0.25--107.539
0.5-0.8457.735
2.0-0.8650.629
3.5--47.545
5.028.4550.9340.589
Data compiled from[3].

Experimental Protocols

Protocol 1: Surface Modification of Cellulose Nanocrystals (CNCs) with CTAB

This protocol is adapted from studies on the non-covalent modification of CNCs with CTAB.[1][2]

Materials:

  • Cellulose nanocrystals (CNCs) aqueous suspension (e.g., 0.5 wt%)

  • Cetylthis compound (CTAB)

  • Deionized (DI) water

  • Sodium hydroxide (B78521) (NaOH) solution (0.5 M)

  • Dialysis tubing or cross-flow filtration system

Procedure:

  • Preparation of CTAB Solution: Prepare a CTAB stock solution of the desired concentration (e.g., 2 mM) in DI water.

  • Dispersion of CNCs: Disperse the CNCs in DI water to a final concentration of 0.5 wt%. Adjust the pH to around 10 with 0.5 M NaOH to ensure good dispersion.

  • Modification Reaction: Mix equal volumes of the CNC suspension and the CTAB solution. Stir the mixture continuously at room temperature for 24 hours.

  • Purification: Remove excess, unbound CTAB from the modified CNCs. This is a critical step to minimize cytotoxicity.

    • Dialysis: Place the suspension in a dialysis tube and dialyze against DI water for several days, changing the water frequently until the conductivity of the dialysate is stable and close to that of DI water.

    • Cross-flow Filtration: Alternatively, use a cross-flow filtration system to purify the suspension until the conductivity of the filtrate is constant.

  • Drying (Optional): The purified CTAB-modified CNC suspension can be used directly or dried (e.g., by freeze-drying or spray-drying) for storage or for applications requiring a solid material.

Characterization:

  • FTIR Spectroscopy: To confirm the presence of CTAB on the CNC surface by identifying the characteristic peaks of the alkyl chains.

  • Zeta Potential Measurement: To determine the change in surface charge of the CNCs after modification.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the pristine and modified CNCs.

  • X-ray Diffraction (XRD): To assess the change in the crystallinity of the CNCs upon CTAB modification.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified CNCs.

Protocol 2: Surface Functionalization of Gold Nanorods (AuNRs) and CTAB Replacement

This protocol describes a general procedure for the synthesis of AuNRs using a seed-mediated approach with CTAB as a directing agent, followed by a ligand exchange process to improve biocompatibility.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄)

  • Sodium borohydride (B1222165) (NaBH₄), ice-cold

  • Cetylthis compound (CTAB)

  • Ascorbic acid

  • Silver nitrate (B79036) (AgNO₃)

  • Biocompatible ligand for replacement (e.g., polyethylene (B3416737) glycol-thiol (PEG-SH), mercaptoundecanoic acid (MUA))

  • Deionized (DI) water

Procedure:

Part A: Synthesis of CTAB-capped AuNRs (Seed-Mediated Growth)

  • Seed Solution Preparation:

    • Add HAuCl₄ to a CTAB solution.

    • To this solution, rapidly inject ice-cold NaBH₄ solution under vigorous stirring. The color will change to brownish-yellow, indicating the formation of seed nanoparticles.

  • Growth Solution Preparation:

    • Prepare a solution of CTAB, HAuCl₄, and AgNO₃.

    • Add ascorbic acid, which will act as a reducing agent, causing the solution to become colorless.

  • AuNRs Growth:

    • Add a small volume of the seed solution to the growth solution.

    • Allow the solution to remain undisturbed for several hours for the nanorods to grow. The color will gradually change, indicating nanorod formation.

  • Purification of CTAB-AuNRs:

    • Centrifuge the AuNR solution to remove excess CTAB and unreacted reagents.

    • Discard the supernatant and resuspend the AuNR pellet in DI water. Repeat this washing step at least twice.

Part B: Ligand Exchange for CTAB Replacement

  • Ligand Incubation:

    • To the purified CTAB-AuNR suspension, add an excess of the biocompatible ligand (e.g., PEG-SH or MUA).

    • Allow the mixture to react under gentle stirring for several hours (e.g., 12-24 hours) to facilitate the exchange of CTAB with the new ligand.

  • Purification of Functionalized AuNRs:

    • Centrifuge the solution to remove the displaced CTAB and excess ligand.

    • Resuspend the pellet of functionalized AuNRs in a suitable buffer or DI water. Repeat the washing step.

Characterization:

  • UV-Vis-NIR Spectroscopy: To monitor the formation of AuNRs by observing the characteristic longitudinal and transverse surface plasmon resonance peaks.

  • Transmission Electron Microscopy (TEM): To visualize the size and shape of the synthesized nanorods.

  • Zeta Potential Measurement: To confirm the change in surface charge after ligand exchange.

  • FTIR Spectroscopy: To verify the presence of the new functional groups on the AuNR surface.

  • Cytotoxicity Assays (e.g., MTT, LDH): To evaluate the biocompatibility of the AuNRs before and after CTAB replacement.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the surface modification of materials with this compound derivatives and their biological interactions.

experimental_workflow_cnc_modification cluster_preparation Preparation cluster_modification Modification cluster_purification Purification cluster_characterization Characterization CNC Suspension CNC Suspension Mixing and Stirring Mixing and Stirring CNC Suspension->Mixing and Stirring CTAB Solution CTAB Solution CTAB Solution->Mixing and Stirring Dialysis / Filtration Dialysis / Filtration Mixing and Stirring->Dialysis / Filtration 24h Modified CNCs Modified CNCs Dialysis / Filtration->Modified CNCs FTIR FTIR Zeta Potential Zeta Potential DLS DLS XRD XRD Modified CNCs->FTIR Modified CNCs->Zeta Potential Modified CNCs->DLS Modified CNCs->XRD

Workflow for CNC surface modification.

logical_relationship_surface_modification cluster_properties Altered Properties Negatively Charged Material Negatively Charged Material Modified Material Modified Material Negatively Charged Material->Modified Material Electrostatic Interaction This compound Derivative This compound Derivative This compound Derivative->Modified Material Hydrophobicity Hydrophobicity Modified Material->Hydrophobicity Surface Charge Surface Charge Modified Material->Surface Charge Dispersibility Dispersibility Modified Material->Dispersibility Biocompatibility Biocompatibility Modified Material->Biocompatibility cytotoxicity_pathway QACs (e.g., CTAB) QACs (e.g., CTAB) Cell Membrane Disruption Cell Membrane Disruption QACs (e.g., CTAB)->Cell Membrane Disruption Mitochondrial Dysfunction Mitochondrial Dysfunction QACs (e.g., CTAB)->Mitochondrial Dysfunction ROS Generation ROS Generation Mitochondrial Dysfunction->ROS Generation Mitochondrial Membrane Potential Decrease Mitochondrial Membrane Potential Decrease Mitochondrial Dysfunction->Mitochondrial Membrane Potential Decrease Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Potential Decrease->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Managing Trimethylammonium Bromide Precipitation in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of trimethylammonium bromide precipitation in chemical reactions. By understanding its solubility characteristics and implementing the strategies outlined below, you can maintain a homogeneous reaction environment, improving reaction efficiency, yield, and ease of purification.

Frequently Asked Questions (FAQs)

Q1: Why is this compound precipitating from my reaction mixture?

A1: this compound is an ionic salt. Its solubility is highly dependent on the polarity of the solvent system. Precipitation typically occurs when the solvent medium is not polar enough to keep it dissolved, a common issue in many organic reactions. Factors that can trigger precipitation include:

  • Solvent Polarity: The reaction solvent may be too nonpolar.

  • Changing Solvent Composition: If the polarity of the reaction mixture decreases over time (e.g., due to the consumption of polar reactants or the formation of nonpolar products), the solubility of this compound can decrease, leading to precipitation.

  • Temperature: Solubility of salts like this compound in organic solvents does not always increase with temperature. In some cases, a decrease in temperature can cause precipitation.

  • Concentration: As the reaction progresses, the concentration of this compound may exceed its solubility limit in the specific solvent system.

  • Common Ion Effect: The presence of other bromide salts in the mixture can reduce its solubility.

Q2: At what concentration can I expect this compound to be soluble?

A2: The solubility of this compound varies significantly with the solvent and temperature. Below is a table summarizing available solubility data for its close analog, tetramethylammonium (B1211777) bromide, which provides a useful reference point.

Table 1: Solubility of Tetramethylammonium Bromide in Various Solvents at 25°C [1]

SolventSolubility ( g/100 g of solvent)
Water (at 20°C)55
Methanol (B129727)4.32
Acetonitrile0.22
1-Butanol0.062
Chloroform0.0057
EthanolSparingly soluble
Diethyl etherInsoluble

Note: This data is for tetramethylammonium bromide and should be used as an estimate for this compound.

Q3: Can I predict if this compound will precipitate in my reaction?

A3: While precise prediction is challenging without specific solubility data for your exact reaction conditions, you can make an educated assessment. Consider the polarity of your solvent system and the expected concentration of this compound. If you are using a largely nonpolar solvent, or if the reaction is expected to generate a high concentration of the salt, precipitation is more likely. Running a small-scale pilot reaction can help determine the potential for precipitation.

Troubleshooting Guides

Issue 1: Unexpected Precipitation of this compound During Reaction

Symptoms:

  • Formation of a white or off-white solid in the reaction mixture.

  • Difficulty in stirring the reaction mixture.

  • Inconsistent reaction kinetics or incomplete conversion.

Root Causes and Solutions:

Root CauseSolutionExperimental Protocol
Insufficient Solvent Polarity Increase the polarity of the solvent system.Protocol 1: Solvent System Modification 1. If the reaction chemistry allows, add a polar co-solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or a short-chain alcohol (e.g., methanol, ethanol) to the reaction mixture.2. Start by adding small amounts (e.g., 5-10% of the total volume) and observe if the precipitate redissolves.3. Monitor the reaction progress to ensure the co-solvent does not negatively impact the reaction outcome.
Concentration Exceeds Solubility Increase the total volume of the solvent to keep the salt concentration below its saturation point.Protocol 2: In-Situ Dilution 1. Based on the estimated final concentration of this compound and its approximate solubility, calculate the required solvent volume.2. If precipitation occurs, add more of the reaction solvent or a suitable polar co-solvent in measured volumes until the solid dissolves.
Low Reaction Temperature Increase the reaction temperature, if the reaction is not temperature-sensitive.Protocol 3: Temperature Adjustment 1. Slowly increase the temperature of the reaction mixture while monitoring for dissolution of the precipitate.2. Be cautious to not exceed the decomposition temperature of reactants, products, or the salt itself.
Issue 2: Precipitation of this compound During Workup

Symptoms:

  • Formation of a solid precipitate upon addition of an anti-solvent or during extraction.

  • Formation of an emulsion or a "gooey" interface between aqueous and organic layers.[2]

  • Difficulty in phase separation.

Root Causes and Solutions:

Root CauseSolutionExperimental Protocol
Change in Solvent Polarity During Extraction Add a minimal amount of a polar solvent to the organic layer to redissolve the salt, or wash with brine to "salt out" the organic compounds from the aqueous layer.Protocol 4: Workup with a Polar Co-solvent 1. If precipitation occurs in the organic layer during workup, add a small amount of a polar solvent like methanol or isopropanol (B130326) to the separatory funnel and shake to redissolve the salt.2. Be aware that this may increase the solubility of your desired product in the aqueous layer, so re-extraction of the aqueous layer may be necessary.
Precipitation Upon Addition of Anti-Solvent If the goal is to precipitate the product and keep the salt in solution, choose an anti-solvent that is nonpolar enough to precipitate the product but allows the salt to remain in the mother liquor. Conversely, to precipitate the salt, a nonpolar anti-solvent can be added.Protocol 5: Selective Precipitation 1. To precipitate the product while keeping the salt dissolved, consider a solvent system where the product has low solubility, but the salt remains soluble (e.g., a mixture of a polar solvent with a less polar one).2. To remove the salt by precipitation, add a nonpolar solvent like diethyl ether or hexane (B92381) to the reaction mixture (if the product is soluble in this mixture) to crash out the this compound. The precipitate can then be removed by filtration.
Emulsion Formation Break the emulsion by adding brine (saturated aqueous NaCl solution) or by filtering the entire mixture through a pad of Celite.Protocol 6: Emulsion Breaking 1. Add a significant volume of brine to the separatory funnel and gently rock the funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.2. If the emulsion persists, filter the entire mixture through a pad of Celite. The filter cake can then be washed with the organic solvent to recover the product.

Visualizing the Troubleshooting Process

The following workflow diagrams illustrate the decision-making process when encountering precipitation of this compound.

G Troubleshooting Workflow: Precipitation During Reaction cluster_options Optional Interventions start Precipitate Forms During Reaction check_stirring Is Stirring Impeded? start->check_stirring add_solvent Add Polar Co-solvent (e.g., DMF, DMSO, MeOH) check_stirring->add_solvent Yes no_issue Continue Reaction check_stirring->no_issue No monitor_reaction Continue Monitoring Reaction add_solvent->monitor_reaction increase_temp Increase Reaction Temperature (if possible) increase_temp->monitor_reaction no_issue->monitor_reaction

Caption: Workflow for addressing precipitation during the reaction.

G Troubleshooting Workflow: Precipitation During Workup start Precipitate Forms During Workup precipitate_location Where is the Precipitate? start->precipitate_location organic_phase In Organic Phase precipitate_location->organic_phase Organic interface_emulsion At Interface or Emulsion Formed precipitate_location->interface_emulsion Interface add_polar_solvent Add Minimal Polar Co-solvent (e.g., MeOH) organic_phase->add_polar_solvent add_brine Add Brine (sat. NaCl) interface_emulsion->add_brine proceed_workup Proceed with Workup add_polar_solvent->proceed_workup filter_celite Filter through Celite add_brine->filter_celite If emulsion persists add_brine->proceed_workup filter_celite->proceed_workup

Caption: Workflow for addressing precipitation during the workup process.

References

Technical Support Center: Optimizing CTAB for Efficient DNA Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Cetyltrimethylammonium Bromide (CTAB) DNA extraction method. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize protocols for higher DNA yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of CTAB for DNA extraction?

The optimal CTAB concentration typically ranges from 2% to 4% in the lysis buffer.[1][2] A 2% CTAB concentration is the most common and effective for a wide range of plant tissues.[1][3] However, adjusting the concentration can be beneficial for specific sample types. For tissues rich in polysaccharides, increasing the CTAB concentration can improve the purity of the extracted DNA.[1] For example, 3% CTAB is recommended for various plant tissues, seeds, and fresh fungal mycelia, while 4% can be used for mammalian hair follicles.[2]

Q2: What is the critical role of NaCl in the CTAB protocol?

Sodium chloride (NaCl) is a crucial component of the CTAB buffer, typically used at a concentration of 1.4 M.[4] Its primary role is to increase the solubility of DNA in the lysis buffer while decreasing the solubility of polysaccharides.[5][6] At high salt concentrations (e.g., >0.7 M), CTAB selectively precipitates polysaccharides and proteins, leaving the DNA in solution.[6][7] This prevents co-precipitation of contaminants with the DNA in subsequent steps.

Q3: How do other components of the CTAB buffer contribute to the extraction?

Each component of the CTAB buffer has a specific function:

  • Tris-HCl: Acts as a buffering agent to maintain a stable pH (usually around 8.0), which is optimal for DNA stability.[4]

  • EDTA (Ethylenediaminetetraacetic acid): Is a chelating agent that binds divalent cations like Mg2+. These ions are cofactors for DNase enzymes, so EDTA effectively inactivates these enzymes and protects the DNA from degradation.[1][4]

  • PVP (Polyvinylpyrrolidone): Binds to polyphenolic compounds, which are common in plant tissues. This prevents the polyphenols from oxidizing and binding to the DNA, which would inhibit downstream applications.[4][8]

  • β-Mercaptoethanol: A reducing agent that is added to the buffer just before use. It also helps to prevent the oxidation of polyphenols.[8][9]

Troubleshooting Guide

Problem 1: Low DNA Yield

A consistently low DNA yield is a common issue that can stem from various stages of the protocol.

Possible Cause Solution
Incomplete Cell Lysis Ensure the tissue is ground to a very fine powder, often using liquid nitrogen.[8] The finer the powder, the more efficient the lysis.[10] Consider reducing the amount of starting material or increasing the volume of lysis buffer.[8][11]
DNA Degradation Use fresh, young tissue whenever possible as older tissues may contain degraded DNA.[11] If immediate processing isn't possible, store samples at -80°C to minimize nuclease activity.[11] Ensure EDTA is present in your buffer to inhibit DNases.[4]
Inefficient DNA Precipitation Use 0.7 volumes of ice-cold isopropanol (B130326) or 2 volumes of cold ethanol (B145695) for precipitation.[8] Increasing the incubation time at -20°C (from one hour to overnight) can enhance the yield.[8] The addition of sodium acetate (B1210297) to a final concentration of 0.3 M can also aid precipitation.[4]
Loss of DNA Pellet The DNA pellet can be loose and difficult to see.[8] Be extremely careful when decanting the supernatant. Use a pipette to remove the final drops of liquid instead of pouring.[8]

Problem 2: Poor DNA Purity (Contamination)

Contamination with polysaccharides and polyphenols is a frequent problem, especially with plant tissues. This is often indicated by a brownish or gelatinous pellet.[8]

Possible Cause Solution
Polysaccharide Contamination The high salt concentration (1.4 M NaCl) in the CTAB buffer helps to make polysaccharides insoluble for removal.[8] For highly problematic samples, a high-salt precipitation step can be performed: after the chloroform (B151607) extraction, add NaCl to a final concentration of 2.0-2.5 M, incubate on ice, and centrifuge to pellet the polysaccharides before precipitating the DNA with isopropanol.[4]
Polyphenol Contamination Add antioxidants like PVP or β-mercaptoethanol to the lysis buffer to remove phenolic compounds.[8] Ensure β-mercaptoethanol is added fresh to the buffer before use for maximum efficacy.[8]
Carryover from Chloroform Extraction During the chloroform:isoamyl alcohol extraction, carefully pipette the upper aqueous phase, avoiding the protein/debris layer at the interface. It is better to leave a small amount of the aqueous phase behind than to risk contamination.[4] A second chloroform extraction can help produce a cleaner sample.[4]

Quantitative Data on CTAB Concentration

The concentration of CTAB can significantly impact both the yield and purity of the extracted DNA. The optimal concentration often depends on the specific species and tissue type.

Table 1: Effect of CTAB Concentration on DNA Yield and Purity in Cinnamomum tamala

CTAB Concentration (%)DNA Yield (ng/µL)A260/A280 Ratio
1%85.46 ± 11.881.38 ± 0.16
2%169.3 ± 13.001.81 ± 0.06
3%169.3 ± 20.431.26 ± 0.12
4%91.46 ± 3.751.41 ± 0.05
(Data adapted from a study on Cinnamomum tamala, indicating that 2% CTAB provided the best balance of yield and purity for this species)[3]

Experimental Protocols

Standard CTAB DNA Extraction Protocol

This protocol is a general guideline for extracting DNA from plant tissues and may require optimization for specific samples.[4][12]

  • Sample Preparation: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[4]

  • Lysis:

    • Transfer the frozen powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-warmed (60-65°C) CTAB Lysis Buffer (2% CTAB, 1.4 M NaCl, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 2% PVP). Add 0.2% β-mercaptoethanol to the buffer immediately before use.[4]

    • Vortex thoroughly to mix.

  • Incubation: Incubate the mixture at 60-65°C for 60 minutes in a water bath. Invert the tube gently every 15-20 minutes.[12]

  • Purification:

    • Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).

    • Mix by inverting the tube for 5-10 minutes to form an emulsion.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[12]

    • Carefully transfer the upper aqueous phase to a new, clean tube.

  • Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

    • Mix gently by inverting the tube. A white, stringy DNA precipitate should become visible.[12]

    • Incubate at -20°C for at least 30 minutes to enhance precipitation.[12]

    • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.[12]

  • Washing:

    • Carefully decant the supernatant without disturbing the DNA pellet.

    • Add 1 mL of ice-cold 70% ethanol to wash the pellet and remove residual salts.[12]

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully decant the ethanol. Repeat the wash step if necessary.[12]

  • Drying and Resuspension:

    • Air-dry the pellet for 10-15 minutes to remove any remaining ethanol. Do not over-dry the pellet, as this can make it difficult to dissolve.[12]

    • Resuspend the DNA in 50-100 µL of sterile deionized water or TE buffer.

Visualizations

Caption: Workflow of the CTAB DNA Extraction Protocol.

G start Low DNA Yield? lysis Was tissue ground to a fine powder? start->lysis grind Improve grinding technique. lysis->grind No precipitation Was precipitation incubation long enough? lysis->precipitation Yes end Yield Improved grind->end incubate Increase incubation time at -20°C. precipitation->incubate No pellet Was pellet lost during washing? precipitation->pellet Yes incubate->end decant Be more careful decanting supernatant. pellet->decant Yes pellet->end No decant->end

Caption: Troubleshooting flowchart for low DNA yield.

References

Technical Support Center: Enhancing Perovskite Solar Cell Stability with Trimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing trimethylammonium bromide (TMABr) as an additive to improve the stability of perovskite solar cells (PSCs). This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and performance data.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of perovskite solar cells incorporating TMABr additives.

Issue Possible Causes Troubleshooting Steps
Low Power Conversion Efficiency (PCE) - Non-optimal TMABr concentration.- Incomplete incorporation of TMABr into the perovskite layer.- Formation of pinholes or defects in the perovskite film.[1]- Titrate the concentration of the TMABr additive in the precursor solution to find the optimal ratio.- Ensure proper mixing and dissolution of TMABr in the perovskite precursor solution.- Optimize the annealing temperature and time to promote uniform crystallization and minimize defects.
Poor Film Morphology (e.g., pinholes, small grains) - Inadequate substrate cleaning.- Suboptimal spin-coating parameters.- Incomplete conversion of precursor materials to the perovskite phase.[1]- Implement a rigorous substrate cleaning procedure (e.g., sequential sonication in detergents, deionized water, acetone, and isopropanol).- Adjust spin-coating speed, acceleration, and duration to achieve a uniform and dense film.- Ensure the molar ratio of precursors, including the TMABr additive, is accurate to facilitate complete perovskite formation.[1]
Device Instability and Rapid Degradation - Residual precursor materials (e.g., PbI2) in the perovskite film.[2]- Moisture and oxygen ingress.- Ion migration within the perovskite layer.- The addition of MABr (a similar ammonium (B1175870) salt) can help inhibit the residue of PbI2.[2]- Conduct fabrication and testing in a controlled inert environment (e.g., a nitrogen-filled glovebox).- Encapsulate the final device to prevent exposure to ambient air.- The incorporation of bromide ions from TMABr can help suppress halide migration.
Low Open-Circuit Voltage (Voc) - High density of trap states at the perovskite surface or grain boundaries.- Poor energy level alignment between the perovskite and charge transport layers.- TMABr and similar additives like cetyl trimethyl ammonium bromide (CTAB) can passivate surface defects.[3]- Ensure the formation of a high-quality perovskite film with large grains and few defects.
Low Short-Circuit Current Density (Jsc) - Incomplete light absorption due to a thin or non-uniform perovskite layer.- Poor charge extraction at the interfaces.- Optimize the perovskite film thickness by adjusting the precursor solution concentration and spin-coating parameters.- Ensure clean interfaces between the perovskite and the electron/hole transport layers.
Low Fill Factor (FF) - High series resistance or low shunt resistance.- Presence of shunt pathways due to pinholes in the perovskite layer.[1]- Optimize the thickness and conductivity of all layers in the solar cell stack.- Improve the perovskite film quality to eliminate pinholes that can cause short-circuiting.[1]

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound (TMABr) as an additive in perovskite solar cells?

This compound (TMABr) and similar quaternary ammonium salts primarily act as surface passivating agents and morphology modifiers. The trimethylammonium cation can passivate defects on the perovskite surface and at grain boundaries, reducing non-radiative recombination and improving the open-circuit voltage (Voc) and overall device stability. The bromide ions can also be incorporated into the perovskite lattice, which can tune the bandgap and suppress halide ion migration, further enhancing stability.[3]

2. How does TMABr improve the moisture stability of perovskite solar cells?

The incorporation of larger organic cations like trimethylammonium on the perovskite surface can enhance the hydrophobicity of the film, acting as a barrier against moisture ingress. For instance, cetyl trimethyl ammonium bromide (CTAB), a similar multifunctional ammonium salt, has been shown to significantly improve the humidity stability of MAPbI3 devices.[3]

3. What is the optimal concentration of TMABr to be used?

The optimal concentration of TMABr can vary depending on the specific perovskite composition and fabrication process. It is crucial to perform a systematic optimization of the additive concentration. Excessive amounts of the additive can lead to the formation of undesirable secondary phases or negatively impact the film morphology and charge transport. Conversely, an insufficient amount may not provide adequate defect passivation or stability enhancement.

4. Can TMABr be used with different types of perovskite compositions?

Yes, TMABr and other ammonium bromide additives have been explored with various perovskite compositions, including those based on methylammonium (B1206745) (MA), formamidinium (FA), and cesium (Cs). The effectiveness of the additive may vary depending on the specific perovskite formulation.

5. What are the expected effects of TMABr on the photovoltaic parameters?

The addition of an optimized amount of TMABr is generally expected to lead to:

  • Increased Power Conversion Efficiency (PCE): Primarily through improvements in Voc and fill factor (FF).

  • Increased Open-Circuit Voltage (Voc): Due to the passivation of trap states, which reduces non-radiative recombination.

  • Variable effect on Short-Circuit Current Density (Jsc): The effect on Jsc can vary. In some cases, a slight decrease might be observed if the additive affects light absorption, while in others, improved charge extraction can lead to an increase.

  • Increased Fill Factor (FF): By reducing series resistance and suppressing shunt pathways.

Performance Data with Bromide Additives

The following table summarizes the impact of bromide-containing additives on the performance of perovskite solar cells based on published data.

Perovskite CompositionAdditiveVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
MAPbI3Control (No Additive)----[3]
MAPbI3CTAB---18.95[3]
MAPbBr3Control (MABr:PbBr2 = 0.75:1)1.306.2578.936.41[1]
MAPbBr3MABr (MABr:PbBr2 = 1:1)1.336.5579.876.96[1]
MAPbBr3MABr (MABr:PbBr2 = 1.25:1)1.255.8967.644.97[1]

Note: The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Incorporation of TMABr into the Perovskite Precursor Solution

This protocol describes the one-step solution processing method for fabricating a perovskite solar cell with a TMABr additive.

1. Substrate Preparation: a. Clean FTO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes before use.

2. Electron Transport Layer (ETL) Deposition: a. Deposit a compact TiO2 layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing. b. Deposit a mesoporous TiO2 layer by spin-coating a TiO2 paste, followed by sintering at a high temperature.

3. Perovskite Precursor Solution Preparation (with TMABr): a. Prepare the desired perovskite precursor solution (e.g., a 1 M solution of FAPbI3 and MAPbBr3 in a mixed solvent of DMF and DMSO). b. Prepare a stock solution of TMABr in a suitable solvent (e.g., DMF). c. Add the desired volume of the TMABr stock solution to the perovskite precursor solution to achieve the target molar concentration (e.g., 0.1-1.0 mol%). d. Stir the final solution for at least 2 hours at room temperature.

4. Perovskite Film Deposition: a. Transfer the prepared perovskite precursor solution with TMABr onto the TiO2-coated substrate. b. Spin-coat the solution in a two-step program (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s). c. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. d. Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined time (e.g., 10-60 minutes).

5. Hole Transport Layer (HTL) Deposition: a. Prepare the HTL solution (e.g., Spiro-OMeTAD in chlorobenzene (B131634) with additives like Li-TFSI and tBP). b. Spin-coat the HTL solution onto the perovskite layer.

6. Metal Electrode Deposition: a. Deposit the back contact (e.g., gold or silver) by thermal evaporation through a shadow mask.

7. Device Characterization: a. Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination. b. Characterize the stability of the unencapsulated or encapsulated devices under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination).

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_etl ETL Deposition cluster_perovskite Perovskite Layer Formation cluster_htl HTL Deposition cluster_electrode Electrode Deposition cluster_characterization Device Characterization sub_clean Substrate Cleaning (Ultrasonication) sub_treat UV-Ozone Treatment sub_clean->sub_treat etl_compact Compact TiO2 (Spin-coating & Annealing) sub_treat->etl_compact etl_meso Mesoporous TiO2 (Spin-coating & Sintering) etl_compact->etl_meso pero_spin Spin-coating & Anti-solvent Quenching etl_meso->pero_spin pero_solution Prepare Perovskite Precursor + TMABr Additive pero_solution->pero_spin pero_anneal Annealing pero_spin->pero_anneal htl_spin Spin-coating pero_anneal->htl_spin htl_solution Prepare HTL Solution (e.g., Spiro-OMeTAD) htl_solution->htl_spin elec_evap Thermal Evaporation (Au or Ag) htl_spin->elec_evap char_jv J-V Measurement elec_evap->char_jv char_stability Stability Testing char_jv->char_stability

Caption: Experimental workflow for fabricating perovskite solar cells with TMABr additives.

signaling_pathway cluster_effects Effects of TMABr on Perovskite Film cluster_performance Impact on Device Performance & Stability TMABr This compound (TMABr) Additive morphology Improved Morphology (Larger Grains, Fewer Pinholes) TMABr->morphology Influences crystallization passivation Defect Passivation (Surface & Grain Boundaries) TMABr->passivation Provides passivating groups halide Halide Incorporation (Bandgap Tuning) TMABr->halide Source of Bromide ions pce Increased PCE morphology->pce voc Increased Voc passivation->voc stability Enhanced Stability (Moisture & Thermal) passivation->stability hysteresis Reduced Hysteresis passivation->hysteresis halide->stability voc->pce stability->pce

References

Controlling nanoparticle size and morphology with CTAB concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for controlling nanoparticle size and morphology using cetyltrimethylammonium bromide (CTAB).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of CTAB in nanoparticle synthesis?

A1: Cetylthis compound (CTAB) is a cationic surfactant that serves multiple crucial functions in nanoparticle synthesis. Primarily, it acts as a stabilizing and structure-directing agent.[1][2] In the popular seed-mediated synthesis of gold nanorods (AuNRs), CTAB forms a bilayer on the surface of the growing gold nanoparticles.[3][4] This bilayer selectively passivates certain crystallographic facets, which slows down their growth rate and encourages anisotropic, or one-dimensional, growth along a specific axis, leading to the formation of rod-shaped particles instead of spheres.[5]

Q2: What is the "critical micelle concentration" (CMC) and why is it important?

A2: The critical micelle concentration (CMC) is the concentration above which surfactant molecules (like CTAB) self-assemble to form organized structures called micelles.[6] Below the CMC, CTAB exists as individual monomers. The formation of micelles is critical for stabilizing nanoparticles and, in many syntheses, for directing their shape.[7] For instance, the transition from isotropic (spherical) to anisotropic (rod-shaped) nanoparticle growth often occurs at CTAB concentrations near or above the CMC.[7] Operating far above the CMC ensures a sufficient supply of surfactant to stabilize the newly formed nanoparticle surfaces and prevent aggregation.

Q3: How does CTAB concentration influence the final morphology of gold nanoparticles?

A3: The concentration of CTAB is a key parameter for controlling the shape and size of nanoparticles. In gold nanorod synthesis, a sufficient CTAB concentration is necessary to form the elongated micellar structures that template anisotropic growth.[8] Increasing the CTAB concentration can lead to the formation of nanoparticles with higher aspect ratios (longer and thinner rods).[7] Conversely, insufficient CTAB concentration (below the CMC) often results in the formation of spherical nanoparticles or aggregates.[7]

Q4: My as-synthesized nanoparticles are stable, but they aggregate after purification. Why?

A4: This is a common issue related to CTAB removal during purification steps like centrifugation. The CTAB bilayer provides electrostatic and steric stability.[9] When nanoparticles are centrifuged and resuspended in a fresh medium (like deionized water), the concentration of free CTAB in the solution drops significantly. This can disrupt the dynamic equilibrium between the CTAB bilayer on the nanoparticle surface and the free CTAB in solution, leading to the partial collapse of the stabilizing layer and subsequent aggregation.[9] It is recommended to maintain a minimum CTAB concentration (e.g., >1 mM) in the final storage solution to ensure long-term stability.[5]

Q5: Is CTAB toxic? How can it be removed for biomedical applications?

A5: Yes, free CTAB is known to be cytotoxic, which limits the direct use of as-synthesized nanoparticles in biological and in vivo studies.[10] This toxicity is a major reason for post-synthesis purification. Common methods for removing or replacing CTAB include multiple cycles of centrifugation and washing, dialysis, or ligand exchange, where the CTAB layer is replaced with a more biocompatible molecule like polyethylene (B3416737) glycol (PEG).[11]

Troubleshooting Guide

This guide addresses common problems encountered during the seed-mediated synthesis of gold nanorods using CTAB.

Problem / Observation Potential Cause Recommended Solution
Final solution is colorless instead of red/purple. Failed reduction of gold salt.The most common cause is degraded or insufficient ascorbic acid, the weak reducing agent. Always prepare ascorbic acid solutions fresh before use. Verify the concentration and volume added.[1]
Final solution is reddish, with a single UV-Vis peak ~520 nm. Formation of spherical nanoparticles instead of nanorods.This indicates isotropic growth. Check the following: • CTAB Concentration: Ensure CTAB concentration is sufficient, typically well above its CMC.[7] • Silver Nitrate (B79036) (AgNO₃): Silver is crucial for anisotropic growth. Ensure the AgNO₃ solution is fresh and the correct amount was added.[5][12] • Seed Quality: Poor quality or aged seed solution can lead to spheres. Use freshly prepared seeds.[1]
UV-Vis spectrum shows a "shoulder" on the main peak or is very broad. Nanoparticle aggregation.Aggregation can occur due to several factors: • Insufficient CTAB: The CTAB concentration may be too low to stabilize the particles. • Vigorous Mixing: Do not stir the growth solution after adding the seed solution. Gentle inversion to mix is sufficient.[13] • Contamination: Ensure all glassware is exceptionally clean (aqua regia wash recommended).[1]
Batch-to-batch reproducibility is low (different aspect ratios). High sensitivity to initial conditions.The synthesis is highly sensitive to minor variations: • Reagent Purity/Lot: Impurities in CTAB (like iodide) can significantly affect the synthesis.[14] Always note the lot number of your reagents. • Temperature: Maintain a constant temperature (e.g., 25-30 °C) in a water bath for the growth solution.[15] • Seed Addition: The age and volume of the seed solution are critical. Use seeds within a consistent, short timeframe after preparation (e.g., 5-30 minutes).
Nanorods have a low aspect ratio (short and wide). Imbalance in growth-directing agents.To increase the aspect ratio (create longer, thinner rods): • Increase Silver Nitrate: Modestly increasing the AgNO₃ concentration generally increases the aspect ratio. • Decrease Seed Volume: Adding a smaller volume of the seed solution can lead to longer rods, as there are fewer nuclei for the gold to deposit onto.

Data Presentation

The concentration of reactants, particularly CTAB and silver nitrate, directly influences the final dimensions of gold nanorods.

Table 1: Effect of CTAB Concentration on Nanoparticle Morphology

CTAB ConcentrationMorphologyAnisotropic Particle YieldReference
0 mMIsotropic (Spherical)0%[7]
~1 mM (near CMC)Mixed Isotropic and Anisotropic45%[7]
2 mMAnisotropic (Rods)95%[7]
8-10 mMAnisotropic (Rods)High[10]
100 mMAnisotropic (Rods)High[3]

Table 2: Example of Tuning Gold Nanorod Dimensions

The following data is illustrative of a typical seed-mediated synthesis where reactant concentrations are varied. Exact dimensions will depend on the specific protocol.

[CTAB] (M)[AgNO₃] (mM)Seed Volume (µL)Approx. Length (nm)Approx. Width (nm)Approx. Aspect Ratio
0.10.0310045182.5
0.10.0510065164.1
0.10.055080155.3
0.010.352059.214.64.1

(Data adapted from references[3][10])

Experimental Protocols

Detailed Methodology: Seed-Mediated Synthesis of Gold Nanorods (AuNRs)

This protocol is a widely cited method for producing AuNRs with tunable aspect ratios.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄)

  • Cetylthis compound (CTAB, ≥99%)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ascorbic acid (AA)

  • Silver nitrate (AgNO₃)

  • Hydrochloric acid (HCl)

  • Deionized (DI) water (18.2 MΩ·cm)

Procedure:

Part 1: Preparation of Gold Seed Solution (CTAB-capped)

  • In a 20 mL vial, add 5 mL of 0.2 M CTAB solution.

  • Add 5 mL of 0.5 mM HAuCl₄ to the CTAB solution.

  • While stirring vigorously, inject 0.6 mL of freshly prepared, ice-cold 0.01 M NaBH₄.

  • The solution color will rapidly change from yellow to brownish-yellow.

  • Cease stirring after ~2 minutes. Keep this seed solution aged at 25-30 °C for use within 30 minutes.

Part 2: Preparation of Growth Solution and AuNR Synthesis

  • In a 50 mL Erlenmeyer flask, add 5 mL of 0.2 M CTAB solution.

  • Add a specific volume of 4 mM AgNO₃ solution (e.g., 150 µL for an aspect ratio of ~3).

  • Add 5 mL of 1.0 mM HAuCl₄.

  • Gently swirl the solution until it becomes a clear orange-yellow.

  • Add 70 µL of 0.0788 M ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.

  • Gently swirl the flask for 30 seconds.

  • Finally, inject 12 µL of the aged seed solution from Part 1 into the growth solution.

  • Mix by gentle inversion for 10-15 seconds and then leave the solution undisturbed at 25-30 °C for at least 2-4 hours for the nanorod growth to complete. The solution color will gradually change, often to a reddish-purple.

Part 3: Purification

  • After growth, centrifuge the AuNR solution (e.g., at 8,000 x g for 15 minutes) to pellet the nanoparticles.

  • Carefully decant the supernatant, which contains excess CTAB and other reactants.

  • Resuspend the pellet in a small volume of DI water containing at least 1 mM CTAB to maintain stability.

  • Repeat the centrifugation and resuspension steps 1-2 more times to further purify the sample.

Visualizations

G cluster_seed Part 1: Seed Synthesis cluster_growth Part 2: Nanorod Growth s1 Mix HAuCl₄ and CTAB Solution s2 Inject Ice-Cold NaBH₄ (Strong Reductant) s1->s2 s3 Vigorous Stirring s2->s3 s4 Formation of ~2nm Gold Seeds s3->s4 s5 Age Solution at 25-30°C s4->s5 g4 Inject Aged Gold Seeds s5->g4 Add Seeds to Growth Solution g1 Prepare Growth Solution: CTAB + AgNO₃ + HAuCl₄ g2 Add Ascorbic Acid (Weak Reductant) g1->g2 g3 Solution turns Colorless (Au³⁺ → Au¹⁺) g2->g3 g3->g4 g5 Anisotropic Growth (Leave Undisturbed) g4->g5 end end g5->end Final AuNR Product

Caption: Workflow for seed-mediated synthesis of gold nanorods.

G cluster_check Initial Checks start Problem: Unsatisfactory Synthesis Results c1 Colorless Solution? start->c1 c2 Spherical Particles? c1->c2 No sol1 Check Ascorbic Acid: - Prepare fresh solution - Verify concentration c1->sol1 Yes c3 Aggregation? c2->c3 No sol2 Verify Growth Conditions: - Check [AgNO₃] - Check [CTAB] - Use fresh seeds c2->sol2 Yes sol3 Review Procedure: - Avoid vigorous mixing - Ensure clean glassware - Maintain >1mM CTAB post-synthesis c3->sol3 Yes end Successful Synthesis c3->end No sol1->end sol2->end sol3->end

References

Technical Support Center: CTAB Removal from Mesoporous Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of cetyltrimethylammonium bromide (CTAB) from mesoporous silica (B1680970) nanoparticles (MSNs).

Troubleshooting Guide

Common Issues in CTAB Removal
Problem Potential Causes Recommended Solutions
Incomplete CTAB Removal - Insufficient duration or temperature of extraction/calcination. - Inadequate solvent-to-nanoparticle ratio. - Poor solvent choice for extraction. - Agglomeration of nanoparticles limiting solvent access.- Increase extraction time or temperature. For calcination, ensure the temperature is at least 550°C for several hours.[1][2] - Use a larger volume of solvent per gram of MSNs. - Employ a more effective solvent system, such as an acidic ethanol (B145695) or methanol (B129727) solution.[3] - Sonication during solvent extraction can help break up aggregates.[4]
Nanoparticle Aggregation - Removal of the stabilizing CTAB layer without a suitable replacement. - Strong van der Waals forces between particles. - Changes in surface charge leading to instability.- After CTAB removal, resuspend nanoparticles in a suitable buffer or solvent that maintains colloidal stability. - For applications where aggregation is a major concern, consider surface functionalization (e.g., with PEG) immediately after CTAB removal.[5]
Structural Damage to MSNs - High calcination temperatures causing sintering and pore collapse.[6] - Harsh acidic conditions during solvent extraction altering the silica framework.- Use a lower calcination temperature for a longer duration. - Optimize the acid concentration and extraction temperature to be effective yet gentle on the silica structure. - Consider alternative methods like microwave-assisted extraction which can be faster and less damaging.[4]
Loss of Surface Functionality - Calcination burns off organic functional groups along with the CTAB template.[1]- For functionalized MSNs, solvent extraction is the preferred method for CTAB removal as it preserves organic moieties.[1] - Soxhlet extraction can be particularly effective for this purpose.[1]

Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting common issues during CTAB removal.

TroubleshootingFlowchart start Start: CTAB Removal from MSNs check_removal Assess CTAB Removal (TGA, FTIR, Zeta Potential) start->check_removal incomplete Incomplete Removal check_removal->incomplete No complete Complete Removal check_removal->complete Yes optimize_extraction Optimize Solvent Extraction: - Increase time/temp - Change solvent - Increase solvent ratio - Use sonication incomplete->optimize_extraction optimize_calcination Optimize Calcination: - Increase time/temp incomplete->optimize_calcination check_integrity Check MSN Integrity (TEM, N2 Adsorption) complete->check_integrity intact Structure Intact check_integrity->intact Yes damaged Structure Damaged check_integrity->damaged No check_aggregation Assess Aggregation (DLS, Visual Inspection) intact->check_aggregation adjust_calcination Adjust Calcination: - Lower temperature - Shorter duration damaged->adjust_calcination adjust_extraction Adjust Solvent Extraction: - Milder acid - Lower temperature damaged->adjust_extraction dispersed Well-Dispersed check_aggregation->dispersed Yes aggregated Aggregated check_aggregation->aggregated No end End: Purified MSNs dispersed->end resuspend Optimize Resuspension: - Change solvent/buffer - Add stabilizing agent aggregated->resuspend optimize_extraction->check_removal optimize_calcination->check_removal adjust_calcination->check_integrity adjust_extraction->check_integrity resuspend->check_aggregation

Caption: Troubleshooting workflow for CTAB removal from MSNs.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing CTAB from mesoporous silica nanoparticles?

The two most common methods for CTAB removal are solvent extraction and calcination .

  • Solvent Extraction: This method involves washing the as-synthesized MSNs with a solvent mixture to dissolve and remove the CTAB template. Common solvent systems include acidic ethanol or methanol (e.g., HCl in ethanol) and ammonium (B1175870) nitrate (B79036) in ethanol.[3][7] This method is preferred when the MSNs are functionalized with organic groups that would be destroyed by high temperatures.[1]

  • Calcination: This technique involves heating the MSNs at high temperatures (typically 400-600°C) in the presence of air to burn off the CTAB template.[1] While effective, calcination can sometimes lead to the sintering of nanoparticles and a reduction in the number of surface silanol (B1196071) groups, which can be important for subsequent functionalization.[6]

Q2: How can I confirm that all the CTAB has been removed?

Several analytical techniques can be used to verify the complete removal of CTAB:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A successful CTAB removal is indicated by the absence of a significant weight loss in the 150-350°C range, which corresponds to the decomposition of CTAB.[4][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can detect the presence of C-H stretching vibrations from the alkyl chain of CTAB (around 2850 and 2920 cm⁻¹). The disappearance of these peaks after the removal process confirms the absence of CTAB.[2][8]

  • Zeta Potential Measurement: As-synthesized, CTAB-coated MSNs typically have a positive zeta potential due to the cationic nature of CTAB. After successful removal, the bare silica surface should exhibit a negative zeta potential at neutral pH.[3]

  • Elemental Analysis (CHN): This analysis quantifies the amount of carbon, hydrogen, and nitrogen in the sample. A significant reduction in the nitrogen content (from the quaternary ammonium headgroup of CTAB) indicates successful removal.

Q3: My nanoparticles are aggregating after CTAB removal. What can I do?

Aggregation is a common issue as CTAB acts as a stabilizing agent.[5][9] To prevent this:

  • Immediate Redispersion: After the final washing step, immediately resuspend the nanoparticles in a suitable solvent or buffer that promotes stability.

  • Surface Modification: For long-term stability, consider surface functionalization with a stabilizing agent, such as polyethylene (B3416737) glycol (PEG), immediately following CTAB removal.[5]

  • Controlled Drying: If a dry powder is required, use methods like freeze-drying to minimize aggregation during solvent removal.

Q4: Which CTAB removal method should I choose for my application?

The choice of method depends on the specific requirements of your downstream application.

DecisionTree start Start: Choose CTAB Removal Method is_functionalized Are MSNs functionalized with organic groups? start->is_functionalized solvent_extraction Solvent Extraction is_functionalized->solvent_extraction Yes is_high_silanol_needed Is a high density of surface silanol groups required? is_functionalized->is_high_silanol_needed No is_core_shell Is the core material sensitive to solvents? solvent_extraction->is_core_shell calcination Calcination gentle_extraction Gentle Solvent Extraction (e.g., aqueous acid wash) is_core_shell->gentle_extraction Yes calcination_preferred Calcination (if core is stable) is_high_silanol_needed->solvent_extraction Yes is_high_silanol_needed->calcination No

References

Technical Support Center: Minimizing Cytotoxicity of Residual Cetyltrimethylammonium Bromide (CTAB) in Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the cytotoxic effects of residual cetyltrimethylammonium bromide (CTAB) in biomaterials.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual CTAB from biomaterials?

Residual cetylthis compound (CTAB), a cationic surfactant commonly used in the synthesis of nanoparticles like gold nanorods, is known to be highly cytotoxic.[1][2][3][4][5][6][7] Its presence can interfere with biological applications and in-vivo studies by causing cell membrane damage and inhibiting essential cellular processes like ATP synthesis, ultimately leading to cell death.[8] Therefore, rigorous removal of CTAB is a critical step to ensure the biocompatibility of the biomaterials.[3][5][7][9]

Q2: What are the most common methods for removing CTAB from biomaterials?

Several methods are widely used to remove CTAB from nanoparticle preparations. These include:

  • Centrifugation and Washing: This is a straightforward technique that involves pelleting the nanoparticles and resuspending them in a fresh medium to remove unbound CTAB.[1]

  • Dialysis: A gentle method that utilizes a semi-permeable membrane to remove CTAB based on a concentration gradient.[1]

  • Ligand Exchange: This method involves replacing the CTAB layer with a more biocompatible capping agent, such as thiolated polyethylene (B3416737) glycol (PEG) or mercaptoundecanoic acid (MUA).[1][8]

  • Solvent Extraction: Solvents like a mixture of hydrochloric acid and ethanol (B145695) (HCl/EtOH) can be used to desorb CTAB from the nanoparticle surface.[1][10]

  • Polymer Treatment: Polymers like polystyrene sulfonate (PSS) can be used to displace CTAB from the biomaterial surface.[1][11]

Q3: How can I confirm the successful removal of CTAB?

Several analytical techniques can be employed to verify the removal of CTAB:

  • X-ray Photoelectron Spectroscopy (XPS): This technique provides a quantitative elemental analysis of the nanoparticle surface, allowing for the detection of the nitrogen atom in the headgroup of CTAB.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify residual CTAB in the final product.[12]

  • Zeta Potential Measurement: A change in the surface charge of the nanoparticles, typically from positive (due to CTAB) to negative or neutral after treatment, can indicate the removal of CTAB.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the removal of CTAB and the successful replacement with a new ligand.[3][6]

  • Surface-Enhanced Raman Spectroscopy (SERS): SERS is another sensitive technique for monitoring the removal of CTAB from nanoparticle surfaces.[6]

Q4: What is the mechanism of CTAB-induced cytotoxicity?

CTAB-induced cytotoxicity is primarily attributed to its ability to disrupt cell membranes and interfere with mitochondrial function.[8] One identified mechanism involves the activation of the AMPK-p53 signaling pathway, which leads to mitochondrial apoptosis (programmed cell death).[13]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Nanoparticle Aggregation After Washing Removal of the stabilizing CTAB layer leads to colloidal instability.[1]- Replace CTAB with another stabilizing agent like PEG or MUA through ligand exchange before extensive washing.[14] - Optimize centrifugation speed and duration to avoid irreversible aggregation.[1]
High Cytotoxicity Despite Multiple Washes Strong binding of CTAB to the nanoparticle surface makes it difficult to remove by simple washing.[1]- Increase the number of washing cycles (typically 2-4 cycles are recommended).[1] - Employ a more rigorous removal method like solvent extraction (HCl/EtOH) or ligand exchange with a high-affinity molecule.[1][14]
Incomplete CTAB Removal with Dialysis The dialysis process may not have reached equilibrium, or the dialysis membrane may not be appropriate.- Extend the dialysis time and increase the frequency of buffer changes. - Ensure the use of a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
Low Yield of Biomaterial After Purification Loss of nanoparticles during repeated centrifugation and resuspension steps.- Carefully aspirate the supernatant without disturbing the pellet. - Consider using alternative purification methods like dialysis or tangential flow filtration for smaller or more sensitive nanoparticles.

Quantitative Data

Table 1: Cytotoxicity of CTAB in Different Cell Lines

Cell LineExposure TimeCTAB Concentration (µM)Cell Viability (%)Reference
HaCaT2 hours10064[2]
HaCaT24 hours30~50 (IC50)[2]
CRL-14902 hours1000[2]
CRL-149024 hours100~0[2]

Table 2: IC50 Values of CTAB in HaCaT Cells

Exposure TimeIC50 (µM)Reference
2 hours>100[2]
24 hours~30[2]

Experimental Protocols

Protocol 1: CTAB Removal by Centrifugation and Washing

  • Transfer the as-synthesized biomaterial suspension to a centrifuge tube.

  • Centrifuge the suspension at a speed and duration sufficient to pellet the nanoparticles (e.g., 10,000 x g for 15 minutes for gold nanorods).[1]

  • Carefully decant the supernatant containing excess CTAB.

  • Resuspend the pellet in a fresh volume of deionized water or a suitable buffer. Gentle sonication or vortexing may be necessary to ensure complete redispersion.

  • Repeat steps 2-4 for a total of 2-4 washing cycles to ensure maximal removal of unbound CTAB.[1]

Protocol 2: Ligand Exchange with Mercaptoundecanoic Acid (MUA)

  • Wash the as-synthesized CTAB-coated gold nanorods twice with deionized water by centrifugation (e.g., 10,000 x g for 15 minutes) to remove excess CTAB.[1]

  • Resuspend the nanorods in deionized water.

  • Add a solution of sodium borohydride (B1222165) (NaBH₄) to a final concentration of 50 mM to facilitate the removal of CTAB.[1] A blue shift in the longitudinal surface plasmon resonance peak may be observed.

  • Quickly add a solution of MUA to the reaction mixture. The optimal final concentration of MUA should be determined empirically, but a starting point is in the millimolar range.

  • Allow the ligand exchange reaction to proceed for several hours to overnight at room temperature with gentle stirring.

  • Purify the MUA-coated nanorods by centrifugation (e.g., 10,000 x g for 15 minutes) and resuspension in a slightly basic buffer (e.g., pH 8-9) to ensure deprotonation of the carboxylic acid groups and enhance colloidal stability.[1]

  • Repeat the purification step 2-3 times.

Protocol 3: Assessment of Cytotoxicity using a Fluorescent Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the biomaterial (with and without CTAB removal) and a positive control (e.g., a known cytotoxic agent) in cell culture media.

  • Treatment: Remove the old media from the cells and add the prepared compound dilutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specific duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Staining: Add fluorescent dyes that differentiate between live and dead cells (e.g., calcein (B42510) AM for live cells and propidium (B1200493) iodide for dead cells).

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Analyze the images to quantify the number of live and dead cells in each well.

  • Data Interpretation: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Visualizations

experimental_workflow cluster_synthesis Biomaterial Synthesis cluster_purification CTAB Removal cluster_characterization Characterization cluster_cytotoxicity Cytotoxicity Assessment synthesis As-synthesized Biomaterial (CTAB-coated) washing Centrifugation & Washing synthesis->washing ligand Ligand Exchange (e.g., MUA) synthesis->ligand dialysis Dialysis synthesis->dialysis xps XPS washing->xps cell_culture Cell Culture washing->cell_culture nmr NMR ligand->nmr ligand->cell_culture zeta Zeta Potential dialysis->zeta dialysis->cell_culture treatment Treatment with Biomaterial cell_culture->treatment assay Viability Assay treatment->assay analysis Data Analysis assay->analysis

Caption: Experimental workflow for CTAB removal and cytotoxicity assessment.

troubleshooting_logic start High Cytotoxicity Observed check_removal Was CTAB removal confirmed? start->check_removal confirm_removal Confirm CTAB removal (XPS, NMR, Zeta Potential) check_removal->confirm_removal No check_aggregation Is nanoparticle aggregation observed? check_removal->check_aggregation Yes no_removal Perform/Optimize CTAB Removal (Washing, Ligand Exchange) confirm_removal->no_removal no_removal->check_aggregation optimize_purification Optimize Purification (e.g., gentler centrifugation) check_aggregation->optimize_purification Yes reassess_cytotoxicity Re-assess Cytotoxicity check_aggregation->reassess_cytotoxicity No optimize_purification->reassess_cytotoxicity intrinsic_toxicity Consider intrinsic material toxicity reassess_cytotoxicity->intrinsic_toxicity

Caption: Troubleshooting logic for addressing high cytotoxicity.

signaling_pathway ctab CTAB ampk AMPK Activation ctab->ampk p53 p53 Signaling Pathway ampk->p53 mitochondria Mitochondrial Dysfunction p53->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: CTAB-induced mitochondrial apoptosis signaling pathway.

References

Technical Support Center: Accurate Determination of Trimethylammonium Bromide CMC in Mixed Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate determination of the Critical Micelle Concentration (CMC) of trimethylammonium bromide and its homologs in mixed solvent systems. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is determining the CMC of this compound in mixed solvents challenging?

Determining the CMC in mixed solvents is inherently more complex than in pure water. The presence of an organic co-solvent alters the bulk solvent properties, such as polarity and dielectric constant, which directly influences the hydrophobic and electrostatic interactions that govern micelle formation. This can lead to shifts in the CMC and, in some cases, a less defined transition, making accurate determination difficult.[1][2]

Q2: Which method is best for determining the CMC of an ionic surfactant like this compound in a mixed solvent system?

There is no single "best" method, as the ideal choice depends on the specific mixed solvent system and available instrumentation.

  • Conductometry is often preferred for ionic surfactants due to its simplicity and sensitivity to changes in ionic mobility upon micellization.[3][4]

  • Surface Tensiometry is a direct method that measures the change in surface tension, which plateaus at the CMC. It is applicable to both ionic and non-ionic surfactants.[3][5]

  • Fluorescence Spectroscopy , using probes like pyrene (B120774), is a highly sensitive technique that detects changes in the microenvironment polarity upon micelle formation.[6][7]

It is often recommended to use at least two different methods to validate the obtained CMC value.

Q3: My CMC values are not reproducible. What are the common causes?

Lack of reproducibility is a frequent issue and can often be traced back to a few key factors:

  • Temperature Fluctuations: Even small changes in temperature can significantly impact the CMC. Ensure precise and stable temperature control throughout the experiment.[1]

  • Inconsistent Solution Preparation: Errors in weighing, pipetting, or incomplete dissolution of the surfactant can lead to variability. Prepare stock solutions carefully and allow adequate time for complete dissolution.[1]

  • Contamination: Trace amounts of surface-active impurities in the solvent or on glassware can interfere with measurements. Use high-purity solvents and meticulously clean all glassware.

  • Instrument Calibration: Ensure that your equipment (conductometer, tensiometer, fluorometer) is properly calibrated according to the manufacturer's guidelines.[1]

Q4: I am observing a poorly defined or no clear break in my data plot. What should I do?

A poorly defined transition at the CMC can be caused by:

  • Surfactant Impurities or Polydispersity: Impurities or a broad distribution of alkyl chain lengths in the surfactant can cause micellization to occur over a wider concentration range, smearing the transition.[1]

  • Insufficient Data Points: Ensure you have collected a sufficient number of data points both below and above the expected CMC to clearly define the pre- and post-micellar regions.[1]

  • Nature of the Mixed Solvent: Some mixed solvent systems inherently lead to a more gradual transition. In such cases, using derivative plots (e.g., d(Conductivity)/d(Concentration)) can help to more accurately pinpoint the CMC.

Troubleshooting Guides

Conductometric Method
Issue Possible Cause(s) Troubleshooting Steps
Noisy or unstable conductivity readings 1. Temperature fluctuations.2. Dirty or improperly platinized electrode.3. Air bubbles on the electrode surface.1. Use a thermostatically controlled water bath.2. Clean the electrode according to the manufacturer's instructions. Re-platinize if necessary.3. Gently tap the conductivity cell to dislodge any bubbles.
Non-linear pre-micellar or post-micellar regions 1. Contamination of the solvent or surfactant.2. Incomplete dissolution of the surfactant.3. Interaction between the surfactant and the co-solvent.1. Use high-purity solvents and glassware.2. Ensure the stock solution is fully dissolved before making dilutions.3. Consider the specific chemical interactions in your mixed solvent system.
Difficulty in determining the exact break point 1. Gradual micelle formation in the mixed solvent.2. Insufficient data points around the CMC.1. Plot the first or second derivative of conductivity with respect to concentration to identify the inflection point.2. Prepare and measure more solutions with concentrations close to the expected CMC.
Surface Tensiometry Method
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent surface tension readings for the same sample 1. Contaminated Du Noüy ring or Wilhelmy plate.2. Temperature variations.3. Sample not at equilibrium.1. Thoroughly clean the ring/plate with a suitable solvent and flame it before each measurement.2. Use a jacketed vessel connected to a water bath for temperature control.3. Allow sufficient time for the surface tension to stabilize before recording the value.
A minimum in the surface tension plot around the CMC 1. Presence of highly surface-active impurities.1. This is a classic sign of impurities. Purify the surfactant or use a higher purity grade.[8]
Shallow break in the surface tension vs. log(concentration) plot 1. Polydispersity of the surfactant.2. The mixed solvent system leads to a broad transition range.1. Consider the source and purity of your surfactant.2. Collect more data points and use the intersection of the two linear fits to determine the CMC.
Fluorescence Spectroscopy Method
Issue Possible Cause(s) Troubleshooting Steps
Low fluorescence intensity 1. Insufficient probe concentration.2. Incorrect excitation or emission wavelengths.3. Quenching of the fluorescent probe.1. Ensure the final probe concentration is in the appropriate range (e.g., micromolar for pyrene).2. Verify the correct wavelength settings for your chosen probe.3. Check for potential quenchers in your solvent system.
Scattered or non-reproducible I1/I3 ratios (for pyrene) 1. Incomplete dissolution of the probe.2. Photodegradation of the probe.3. Presence of oxygen in the solution.1. Ensure the probe is fully dissolved in the stock solution and well-dispersed in the final measurement solutions.2. Minimize exposure of the samples to light.3. For highly sensitive measurements, consider deoxygenating the solutions.
Gradual change in the I1/I3 ratio plot 1. Broad micellization range in the mixed solvent.2. Interaction of the probe with the co-solvent.1. Use a sigmoidal fitting function to determine the inflection point, which corresponds to the CMC.2. Be aware that the probe's partitioning behavior might be affected by the co-solvent.

Quantitative Data

The following tables provide representative CMC values for various alkyltrimethylammonium bromides in different mixed solvent systems. Note that the exact values can vary depending on the experimental conditions such as temperature and the specific method used.

Table 1: CMC of Dodecylthis compound (DTAB) in Methanol-Water Mixtures at 298.15 K

Volume Fraction of MethanolCMC (mM)Method
0.015.7Conductivity
0.118.2Conductivity
0.222.1Conductivity
0.328.5Conductivity
0.438.9Conductivity
(Data synthesized from multiple sources)[9][10]

Table 2: CMC of Dodecylthis compound (DTAB) in Ethanol-Water Mixtures at 298.15 K

Volume Fraction of EthanolCMC (mM)Method
0.015.7Conductivity
0.119.5Conductivity
0.225.1Conductivity
0.333.9Conductivity
(Data synthesized from multiple sources)[11]

Table 3: CMC of Hexadecylthis compound (CTAB) in Acetonitrile-Water Mixtures at 298.2 K

Volume Fraction of AcetonitrileCMC (mM)Method
0.00.92Conductivity
0.11.25Conductivity
0.151.51Conductivity
0.21.83Conductivity
(Data synthesized from multiple sources)[12][13]

Experimental Protocols

Protocol 1: CMC Determination by Conductometry

This protocol outlines the determination of the CMC of an ionic surfactant in a mixed solvent system using conductivity measurements.

Materials:

  • This compound (or homolog)

  • High-purity water

  • Organic co-solvent (e.g., methanol, ethanol)

  • Conductivity meter with a calibrated probe

  • Thermostatically controlled water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution: Accurately weigh the surfactant and dissolve it in the desired mixed solvent to prepare a concentrated stock solution.

  • Prepare a series of dilutions: Prepare a series of solutions of decreasing concentration by diluting the stock solution with the same mixed solvent. Ensure the concentration range brackets the expected CMC.

  • Equilibrate temperature: Place the conductivity cell containing the first sample in the water bath and allow it to equilibrate to the desired temperature.

  • Measure conductivity: Once the temperature is stable, record the conductivity of the solution.

  • Repeat for all samples: Clean and dry the conductivity cell and repeat the measurement for all prepared dilutions, starting from the most dilute to the most concentrated.

  • Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.

Protocol 2: CMC Determination by Fluorescence Spectroscopy using Pyrene

This protocol describes the determination of the CMC using pyrene as a fluorescent probe.

Materials:

  • Surfactant

  • Mixed solvent

  • Pyrene

  • Spectrofluorometer

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare a pyrene stock solution: Dissolve a small amount of pyrene in a suitable volatile organic solvent (e.g., acetone) to prepare a stock solution (e.g., 1 mM).

  • Prepare surfactant solutions: Prepare a series of surfactant solutions in the mixed solvent, covering a range of concentrations below and above the expected CMC.

  • Add pyrene probe: Add a small, constant volume of the pyrene stock solution to each surfactant solution. The final pyrene concentration should be in the micromolar range.

  • Equilibrate: Allow the solutions to equilibrate for several hours, protected from light, to ensure the partitioning of pyrene into the micelles is complete.

  • Measure fluorescence spectra: Set the excitation wavelength of the spectrofluorometer to ~335 nm. Record the emission spectra from ~360 nm to ~400 nm for each sample.

  • Data Analysis: Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum. Plot the ratio of I1/I3 as a function of the logarithm of the surfactant concentration. The data will typically form a sigmoidal curve, and the midpoint of the transition is taken as the CMC.

Visualizations

Experimental_Workflow_Conductometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Stock Prepare Concentrated Stock Solution Prep_Dilutions Create a Series of Dilutions Prep_Stock->Prep_Dilutions Equilibrate Temperature Equilibration Prep_Dilutions->Equilibrate Measure_Cond Measure Conductivity Equilibrate->Measure_Cond Plot_Data Plot Conductivity vs. Concentration Measure_Cond->Plot_Data Determine_CMC Determine CMC from Intersection of Linear Fits Plot_Data->Determine_CMC

Caption: Experimental workflow for CMC determination by conductometry.

Experimental_Workflow_Fluorescence cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Surfactant Prepare Surfactant Dilutions Add_Probe Add Pyrene Probe Prep_Surfactant->Add_Probe Equilibrate Equilibrate Samples Add_Probe->Equilibrate Measure_Fluor Measure Fluorescence Spectra Equilibrate->Measure_Fluor Calc_Ratio Calculate I1/I3 Intensity Ratio Measure_Fluor->Calc_Ratio Plot_Data Plot I1/I3 vs. log(Concentration) Calc_Ratio->Plot_Data Determine_CMC Determine CMC from Sigmoidal Fit Plot_Data->Determine_CMC

Caption: Experimental workflow for CMC determination by fluorescence spectroscopy.

Troubleshooting_Logic Start Inaccurate or Irreproducible CMC Results Check_Temp Verify Temperature Control Start->Check_Temp Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Purity Assess Surfactant and Solvent Purity Start->Check_Purity Check_Cal Confirm Instrument Calibration Start->Check_Cal Re_Run Re-run Experiment Check_Temp->Re_Run Check_Prep->Re_Run Check_Purity->Re_Run Check_Cal->Re_Run

References

Technical Support Center: Overcoming Poor Solubility of Trimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges associated with the poor solubility of trimethylammonium bromide and similar quaternary ammonium (B1175870) salts in nonpolar solvents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing direct and actionable guidance.

Why is this compound poorly soluble in my nonpolar solvent?

This compound is a quaternary ammonium salt, which is an ionic compound.[1] Ionic compounds consist of a positively charged cation (trimethylammonium, [N(CH₃)₃]⁺) and a negatively charged anion (bromide, Br⁻). Nonpolar solvents, such as hexane (B92381), toluene (B28343), or diethyl ether, are characterized by weak intermolecular forces (van der Waals forces) and lack the ability to effectively solvate charged ions.[2][3] The principle of "like dissolves like" governs solubility; polar solvents effectively dissolve polar or ionic solutes, while nonpolar solvents dissolve nonpolar solutes.[4] The strong electrostatic attraction between the trimethylammonium cation and the bromide anion is not overcome by the weak interactions offered by nonpolar solvent molecules, leading to poor solubility.[2]

How can I effectively use this compound in a nonpolar reaction medium?

The most common and effective method is to employ Phase-Transfer Catalysis (PTC) . In PTC, the quaternary ammonium salt acts as a catalyst to transport a reactant from an aqueous or solid phase into the nonpolar organic phase where the reaction occurs.[5][6] The trimethylammonium cation pairs with the reactant anion (e.g., from a sodium salt) and, due to the organic groups on the nitrogen atom, this ion pair has sufficient lipophilicity to dissolve in the organic phase.[7]

Troubleshooting Steps:

  • Ensure a Biphasic System: PTC requires two immiscible phases: a nonpolar organic phase containing your substrate and an aqueous or solid phase containing the nucleophile or reagent.[6]

  • Select the Appropriate Quaternary Ammonium Salt: While this compound can be used, its effectiveness might be limited by its relatively short alkyl chains, which results in lower lipophilicity.[8] For challenging reactions, consider quaternary ammonium salts with longer alkyl chains (e.g., tetrabutylammonium (B224687) bromide or Aliquat 336) to enhance solubility in the organic phase.[5][9]

  • Optimize Agitation: Vigorous stirring is crucial to maximize the interfacial area between the two phases, which facilitates the transfer of the ion pair by the catalyst.[8]

My PTC reaction using this compound is very slow. What can I do to increase the rate?

Several factors can contribute to a slow reaction rate in a phase-transfer catalysis system.

Troubleshooting & Optimization:

  • Increase Catalyst Concentration: The reaction rate can often be increased by raising the amount of the phase-transfer catalyst used, typically ranging from 0.01 to 10 mol% relative to the substrate.[10]

  • Elevate the Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, be mindful of the thermal stability of your reactants, products, and the catalyst itself. Quaternary ammonium salts can degrade at elevated temperatures, particularly in the presence of a strong base, via Hofmann elimination.[5][9]

  • Change the Catalyst: As mentioned, the structure of the quaternary ammonium salt is critical.[8] Salts with longer alkyl chains are more effective at solubilizing the anion in the organic phase. Consider switching to a more lipophilic catalyst like tetrabutylammonium bromide (TBAB) or methyltrioctylammonium chloride (Aliquat 336).[5]

  • Solvent Effects: The choice of the nonpolar solvent can influence the reaction rate. While highly nonpolar solvents like hexane are common, slightly more polar aprotic solvents like dichloromethane (B109758) or toluene can sometimes improve the solubility of the catalyst-anion ion pair and accelerate the reaction.[8]

I am observing low yields in my PTC reaction. What are the potential causes and solutions?

Low yields can stem from inefficient catalysis, side reactions, or catalyst degradation.

Troubleshooting & Optimization:

  • Catalyst Inefficiency: If the catalyst is not effectively transporting the anion into the organic phase, the reaction will not proceed efficiently.[9] As with slow reaction rates, consider using a more lipophilic quaternary ammonium salt.

  • Catalyst Degradation: Under strongly basic conditions and/or high temperatures, quaternary ammonium salts can undergo Hofmann elimination, which deactivates the catalyst and can introduce impurities.[9] If you suspect degradation, try running the reaction at a lower temperature or consider using a more thermally stable phosphonium-based phase-transfer catalyst.[5]

  • Water Content: In some liquid-liquid PTC systems, an excessive amount of water can hydrate (B1144303) the anion in the organic phase, reducing its nucleophilicity and slowing the reaction.[9] Conversely, for solid-liquid PTC, a small amount of water may be necessary to dissolve the inorganic salt and facilitate anion exchange with the catalyst.[9]

Data Presentation

The solubility of quaternary ammonium salts is highly dependent on the length of the alkyl chains and the nature of the solvent. The following table provides solubility data for tetramethylammonium (B1211777) bromide, a close analog of this compound, to illustrate its poor solubility in nonpolar solvents.

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Chloroform250.0057
1-Butanol250.062
Acetonitrile250.22
Methanol254.32
Water2055
Diethyl Ether-Insoluble

Data for tetramethylammonium bromide.

Experimental Protocols

Protocol: Screening of Phase-Transfer Catalysts for a Nucleophilic Substitution Reaction

This protocol outlines a general procedure for comparing the effectiveness of different quaternary ammonium salts as phase-transfer catalysts.

Materials:

  • Substrate (e.g., an alkyl halide) dissolved in a nonpolar solvent (e.g., toluene).

  • Nucleophile (e.g., sodium cyanide) dissolved in water.

  • Various quaternary ammonium salt catalysts (e.g., this compound, tetrabutylammonium bromide, Aliquat 336).

  • Reaction vessels (e.g., round-bottom flasks with stir bars).

  • Heating and stirring apparatus.

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, or TLC).

Procedure:

  • Set up a series of parallel reactions, each in a separate reaction vessel.

  • To each vessel, add the solution of the substrate in the nonpolar solvent.

  • Add the aqueous solution of the nucleophile to each vessel.

  • To each reaction, add a different quaternary ammonium salt catalyst at the same molar concentration (e.g., 1 mol%). Ensure one reaction is a control with no catalyst.

  • Commence vigorous stirring and heat all reactions to the desired temperature.

  • Monitor the progress of each reaction over time by taking aliquots from the organic phase and analyzing them.

  • Compare the reaction rates and final product yields to determine the most effective catalyst for the specific transformation.

  • Upon completion, perform a standard aqueous workup to separate the organic and aqueous phases. The organic phase can then be dried and the solvent evaporated to isolate the product.

Mandatory Visualizations

PTC_Mechanism NaX Na⁺X⁻ (Reactant Salt) QX_org [N(CH₃)₃R']⁺X⁻ NaX->QX_org NaBr Na⁺Br⁻ (Byproduct) RY R-Y (Substrate) RX R-X (Product) RY->RX Reaction QBr_org [N(CH₃)₃R']⁺Br⁻ QBr_org->NaBr

Caption: Phase-Transfer Catalysis (PTC) Mechanism.

Troubleshooting_Workflow start Low Reaction Yield or Rate check_catalyst Is the catalyst lipophilic enough? start->check_catalyst increase_lipophilicity Use a catalyst with longer alkyl chains (e.g., TBAB). check_catalyst->increase_lipophilicity No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes increase_lipophilicity->check_conditions optimize_temp Increase temperature (check for degradation). check_conditions->optimize_temp No optimize_stirring Increase agitation speed. check_conditions->optimize_stirring No check_degradation Is catalyst degradation suspected? check_conditions->check_degradation Yes optimize_temp->check_degradation optimize_stirring->check_degradation use_stable_catalyst Use a more stable catalyst (e.g., phosphonium (B103445) salt) or lower the temperature. check_degradation->use_stable_catalyst Yes end Improved Performance check_degradation->end No use_stable_catalyst->end

Caption: Troubleshooting workflow for PTC reactions.

References

Technical Support Center: Managing the Hygroscopic Nature of Trimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the hygroscopic nature of trimethylammonium bromide (TMABr) in experimental settings. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound (TMABr) is hygroscopic?

A1: The term hygroscopic means that TMABr has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] This can alter the physical and chemical properties of the compound, potentially impacting experimental results.

Q2: How can I tell if my TMABr has absorbed moisture?

A2: Visual inspection can often reveal signs of moisture absorption. The white, crystalline solid may appear clumpy, cake-like, or even partially dissolved. For more sensitive applications, the presence of water can be quantitatively determined using techniques like Karl Fischer titration.[3]

Q3: How should I properly store this compound?

A3: To minimize moisture absorption, TMABr should be stored in a tightly sealed, airtight container. For enhanced protection, it is recommended to store the container inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, anhydrous calcium sulfate). For highly sensitive experiments, storage in an inert atmosphere, such as a nitrogen-filled glovebox, is the best practice.

Q4: Can I dry this compound that has been exposed to moisture?

A4: Yes, it is possible to dry TMABr that has absorbed some moisture. A common method is to use a vacuum oven. While specific conditions for TMABr are not widely published, a general approach for similar organic salts is to dry the compound at a moderate temperature (e.g., 50-70°C) under vacuum for several hours. It is crucial to ensure the temperature is well below the compound's decomposition point.

Troubleshooting Guide

Poor experimental outcomes, such as inconsistent results or device failure, can often be traced back to the quality of the starting materials. The hygroscopic nature of TMABr is a frequent culprit. This guide will help you troubleshoot common issues.

Observed Problem Potential Cause Related to TMABr Hygroscopicity Recommended Solution
Inconsistent reaction yields or kinetics. The presence of water can alter the reaction mechanism or act as an unwanted reactant or catalyst. The actual concentration of TMABr will also be lower than calculated if it has absorbed water.Ensure TMABr is thoroughly dried before use. Handle the compound in a controlled, low-humidity environment, such as a glovebox.
Poor morphology of perovskite thin films (e.g., pinholes, low crystallinity). Moisture in the precursor solution, including from hygroscopic components like TMABr, can negatively affect the crystallization process of the perovskite film.[4][5]Use freshly dried TMABr and anhydrous solvents for precursor solutions. Prepare solutions inside a nitrogen-filled glovebox.
Reduced performance and stability of perovskite solar cells. Water can lead to the degradation of the perovskite crystal structure, reducing the efficiency and lifespan of the device.[2][6]Strict exclusion of moisture during the entire fabrication process is critical. This includes proper storage and handling of all precursor materials, including TMABr.
Difficulty dissolving TMABr in non-polar aprotic solvents. While TMABr is generally soluble in polar solvents, absorbed water can affect its solubility characteristics in less polar organic solvents.Use a freshly opened or properly dried batch of TMABr. Ensure the solvent is also anhydrous.
Irreproducible results in biological assays. The presence of water can affect the conformation and activity of biological molecules, as well as the ionic strength of buffer solutions.Use TMABr with a verified low water content. Prepare all solutions with high-purity, anhydrous reagents.

Quantitative Data Summary

The presence of water in precursor solutions for perovskite solar cells can significantly impact device performance. While some studies suggest a small, controlled amount of water can be beneficial, excess moisture is generally detrimental. The following table summarizes the effect of water content in the precursor solution on the Power Conversion Efficiency (PCE) of perovskite solar cells, based on published data.

Water Content in Precursor Solution (vol%) Power Conversion Efficiency (PCE) (%) Key Observation Reference
0 (Anhydrous)19.5High efficiency under anhydrous conditions.[2]
519.8Slight improvement in PCE with a small amount of water.[2]
1019.6Performance remains high.[2]
1519.1Gradual decrease in PCE as water content increases.[2]
2019.5Performance is still comparable to anhydrous conditions.[2]
2518.9A slight reduction in performance at higher water content.[2]

Experimental Protocols

Protocol 1: Drying of this compound

This protocol provides a general procedure for drying TMABr that has been exposed to ambient conditions.

  • Preparation: Place the TMABr powder in a clean, dry glass vial or flask. Do not fill the container more than half full to ensure efficient drying.

  • Vacuum Oven: Place the container in a vacuum oven.

  • Drying Conditions: Heat the oven to a temperature between 50°C and 70°C. It is crucial to stay below the decomposition temperature of the compound.

  • Vacuum Application: Gradually apply a vacuum to the oven. A slow and steady application of vacuum is important to prevent the fine powder from being drawn into the vacuum line.[7]

  • Drying Time: Dry the TMABr under vacuum for at least 4-6 hours. For highly sensitive applications, drying overnight is recommended.

  • Cooling and Storage: After the drying period, turn off the heat and allow the oven to cool to room temperature under vacuum. Once cooled, carefully break the vacuum with an inert gas like nitrogen or argon. Immediately transfer the dried TMABr to a desiccator or a nitrogen-filled glovebox for storage.

Protocol 2: Preparation of a MAPbBr₃ Perovskite Precursor Solution

This protocol outlines the preparation of a methylammonium (B1206745) lead bromide (MAPbBr₃) perovskite precursor solution, where the anhydrous nature of the components is critical. This procedure should be performed in a nitrogen-filled glovebox.[8]

  • Materials:

    • Methylammonium bromide (MABr) (dried as per Protocol 1)

    • Lead(II) bromide (PbBr₂) (anhydrous)

    • Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • In a clean vial, weigh out the desired molar equivalents of MABr and PbBr₂. For a 1M solution, this would be 1 mmol of each for 1 mL of solvent.

    • Add the appropriate volume of anhydrous DMF to the vial.

    • Stir the mixture at room temperature until both precursors are fully dissolved, resulting in a clear solution.

    • The precursor solution is now ready for use in thin-film deposition (e.g., spin coating).

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling in Glovebox cluster_experiment Experiment storage Store TMABr in airtight container in a desiccator drying Dry TMABr in vacuum oven storage->drying If moisture exposure is suspected weighing Weigh TMABr drying->weighing dissolving Dissolve in anhydrous solvent weighing->dissolving experiment Use in Experiment (e.g., Perovskite Synthesis) dissolving->experiment troubleshooting_logic cluster_hygroscopicity Hygroscopicity Issue problem Poor Experimental Outcome (e.g., low yield, poor film quality) cause1 Contaminated Reagents problem->cause1 cause2 Incorrect Protocol problem->cause2 cause3 Environmental Factors problem->cause3 hygro_cause TMABr Absorbed Moisture cause1->hygro_cause cause3->hygro_cause solution Solution: Dry TMABr, Handle in Inert Atmosphere hygro_cause->solution

References

Validation & Comparative

A Head-to-Head Battle of Quaternary Ammonium Salts: Trimethylammonium Bromide vs. Tetrabutylammonium Bromide as Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in reactions involving immiscible reactants, phase transfer catalysts (PTCs) play a pivotal role. They facilitate the transfer of a reactant from one phase to another, thereby accelerating reaction rates and improving yields. Among the most common PTCs are quaternary ammonium (B1175870) salts. This guide provides a detailed comparison of two such catalysts: the smaller, more compact trimethylammonium bromide (TMAB) and the larger, more lipophilic tetrabutylammonium (B224687) bromide (TBAB). This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the optimal catalyst for their specific synthetic needs.

The Underlying Principle: Phase Transfer Catalysis

Many organic reactions involve a nucleophile, often an inorganic salt soluble in an aqueous phase, and an organic substrate soluble in an organic solvent. Without a PTC, the reaction is confined to the interface between the two phases, leading to extremely slow reaction rates. A phase transfer catalyst, typically a salt with a lipophilic cation and a hydrophilic anion, overcomes this barrier. The lipophilic cation pairs with the anion of the reactant in the aqueous phase, forming an ion pair that is soluble in the organic phase. This "transferred" anion is then free to react with the organic substrate. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.

Phase_Transfer_Catalysis aq_reac Nucleophile (Nu⁻) + Counter Ion (M⁺) catalyst_org Catalyst-Nucleophile Ion Pair (Q⁺Nu⁻) aq_reac->catalyst_org Ion Exchange catalyst_aq Catalyst (Q⁺X⁻) org_sub Substrate (R-X) product Product (R-Nu) product->catalyst_aq Catalyst Regeneration catalyst_org->product Reaction

General mechanism of phase transfer catalysis.

Performance Comparison: Lipophilicity and Steric Hindrance Take Center Stage

The efficacy of a quaternary ammonium salt as a PTC is largely dictated by the nature of the alkyl groups attached to the nitrogen atom. These groups influence the catalyst's lipophilicity (its ability to dissolve in organic solvents) and the steric environment around the cationic center.

Tetrabutylammonium Bromide (TBAB): With four butyl groups, TBAB possesses significant lipophilicity, making it highly soluble in a wide range of organic solvents.[1] This high affinity for the organic phase allows for efficient transfer of the reactant anion. The large, symmetric tetrabutylammonium cation effectively shields the positive charge, leading to a "naked" and highly reactive anion in the organic phase.[1] TBAB is a versatile and efficient catalyst for a broad spectrum of reactions, including nucleophilic substitutions, alkylations, and oxidations.[2][3][4]

This compound (TMAB): In contrast, TMAB has three methyl groups, resulting in a significantly smaller and less lipophilic cation compared to TBAB. While still capable of acting as a PTC, its lower lipophilicity can lead to less efficient partitioning into the organic phase, potentially resulting in slower reaction rates. However, the smaller size of the trimethylammonium cation could be advantageous in sterically hindered reaction environments. Studies on the hydrophilicity of the related tetramethylammonium (B1211777) ion suggest that it is more hydrophilic than hydrophobic, which would limit its ability to transfer into the organic phase.

Quantitative Data Summary

The following table summarizes representative data for TBAB in a classic nucleophilic substitution reaction, the Williamson ether synthesis. Due to the scarcity of direct comparative data, values for TMAB are not included but are expected to be lower under similar conditions.

CatalystReactionSubstratesSolvent SystemTemperature (°C)Time (h)Yield (%)
TBAB Williamson Ether SynthesisSodium phenoxide, n-Butyl bromideToluene (B28343)/Water70478

This data is based on a study comparing TBAB with other PTCs in the synthesis of phenylbutylether.

Experimental Protocols

Below are detailed, representative methodologies for a phase transfer-catalyzed Williamson ether synthesis. The protocol for TBAB is based on established literature, while the protocol for TMAB is a hypothetical adaptation for comparative purposes.

Protocol 1: Williamson Ether Synthesis using Tetrabutylammonium Bromide (TBAB)

Objective: To synthesize phenylbutylether from sodium phenoxide and n-butyl bromide using TBAB as the phase transfer catalyst.

Materials:

  • Sodium phenoxide (0.03 mol)

  • n-Butyl bromide (0.03 mol)

  • Tetrabutylammonium bromide (TBAB) (0.003 mol)

  • Toluene (25 mL)

  • Water (20 mL)

Procedure:

  • A reaction vessel is charged with sodium phenoxide (0.03 mol) and tetrabutylammonium bromide (0.003 mol).

  • A biphasic solvent system consisting of toluene (25 mL) and water (20 mL) is added to the vessel.

  • n-Butyl bromide (0.03 mol) is added to the mixture.

  • The heterogeneous mixture is heated to 70°C and stirred vigorously to ensure adequate mixing between the aqueous and organic phases.

  • The reaction is maintained at this temperature for 4 hours.

  • After cooling to room temperature, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography.

Protocol 2: Hypothetical Williamson Ether Synthesis using this compound (TMAB)

Objective: To synthesize phenylbutylether from sodium phenoxide and n-butyl bromide using TMAB as the phase transfer catalyst.

Materials:

  • Sodium phenoxide (0.03 mol)

  • n-Butyl bromide (0.03 mol)

  • This compound (TMAB) (0.003 mol)

  • Toluene (25 mL)

  • Water (20 mL)

Procedure:

  • A reaction vessel is charged with sodium phenoxide (0.03 mol) and this compound (0.003 mol).

  • A biphasic solvent system consisting of toluene (25 mL) and water (20 mL) is added to the vessel.

  • n-Butyl bromide (0.03 mol) is added to the mixture.

  • The heterogeneous mixture is heated to 70°C and stirred vigorously.

  • The reaction progress is monitored by a suitable technique (e.g., TLC or GC). Due to the expected lower efficiency of TMAB, a longer reaction time or higher catalyst loading may be required to achieve a comparable yield to TBAB.

  • Workup and purification would follow a similar procedure to Protocol 1.

Logical Relationships in Catalyst Selection

The choice between TMAB and TBAB involves a trade-off between lipophilicity, steric hindrance, and cost.

Catalyst_Selection cluster_factors Influencing Factors cluster_catalysts Catalyst Choice cluster_outcomes Performance Outcome Lipophilicity Lipophilicity TBAB Tetrabutylammonium Bromide (TBAB) Lipophilicity->TBAB High TMAB This compound (TMAB) Lipophilicity->TMAB Low Sterics Steric Hindrance Sterics->TBAB High Sterics->TMAB Low Cost Cost Cost->TBAB Higher Cost->TMAB Lower HighYield Higher Yield / Faster Reaction TBAB->HighYield StericAdvantage Advantage in Hindered Reactions TMAB->StericAdvantage LowerCost Lower Cost TMAB->LowerCost

Factors influencing the choice between TMAB and TBAB.

Conclusion

Tetrabutylammonium bromide (TBAB) is generally the more effective and versatile phase transfer catalyst compared to this compound (TMAB) for a wide range of applications.[2][3][4] Its higher lipophilicity ensures efficient transfer of reactants into the organic phase, leading to faster reaction rates and higher yields. However, in specific cases where steric hindrance around the catalytic site is a concern, the smaller size of TMAB might offer an advantage. Furthermore, the potentially lower cost of TMAB could be a consideration for large-scale industrial processes where catalyst efficiency can be compensated by adjusting reaction conditions. Ultimately, the choice of catalyst will depend on the specific requirements of the reaction, including the nature of the reactants, the solvent system, and economic considerations. For most laboratory and development applications, TBAB is likely to be the superior choice.

References

The Battle of the Buffers: A Comparative Guide to Surfactants for Plant DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of high-quality DNA from plant tissues is a critical bottleneck. The inherent complexities of the plant cell wall, coupled with a cocktail of secondary metabolites, demand a robust extraction methodology. This guide provides an objective comparison of the efficacy of Cetyltrimethylammonium Bromide (CTAB), a cationic surfactant, against other common surfactants like Sodium Dodecyl Sulfate (SDS) and Triton X-100, supported by experimental data and detailed protocols to inform your choice of methodology.

The ideal DNA extraction method should consistently yield pure, high-molecular-weight DNA suitable for downstream applications such as PCR, sequencing, and library construction. The choice of surfactant is a pivotal factor in achieving this outcome, as it plays a key role in cell lysis and the removal of contaminants.

At a Glance: Performance Comparison

The selection of a surfactant for plant DNA extraction is often contingent on the plant species, the tissue type being processed, and the specific requirements of the downstream application. While the CTAB method is widely acclaimed for its ability to produce high-purity DNA, particularly from tissues laden with polysaccharides and polyphenols, alternatives like the SDS method offer a simpler and often faster workflow.[1]

ParameterCTAB MethodSDS MethodTriton X-100 MethodKey Considerations
DNA Yield Moderate to high, but can be variable depending on the plant species and tissue type.[1]Can be higher than CTAB in some cases, particularly with certain tissues.[1][2]Yield is variable and protocol-dependent.The SDS method has been reported to provide higher DNA yields in studies on certain species like Petunia hybrida and in feed products.[1] Conversely, for other samples like barley seeds, the CTAB method proved more effective.[1]
DNA Purity (A260/A280) Generally yields high-purity DNA with ratios between 1.7 and 1.9.[1][3]Purity can be lower than CTAB, with a higher risk of protein contamination if not meticulously performed.[1]Purity is dependent on the overall protocol, often used in conjunction with other purification steps.An A260/A280 ratio of approximately 1.8 is generally considered indicative of pure DNA, with lower values suggesting protein contamination.[1]
DNA Purity (A260/A230) Effective at removing polysaccharides and polyphenols, leading to good A260/A230 ratios (ideally >2.0).[3]May result in lower A260/A230 ratios, indicating potential contamination with polysaccharides and other metabolites.[1]Efficacy in removing these contaminants is highly dependent on the other components of the extraction buffer and subsequent purification steps.A ratio between 2.0 and 2.2 is desirable, indicating minimal contamination from compounds that absorb at 230 nm.[1]
Time-Efficiency More time-consuming due to multiple incubation and centrifugation steps.[1]Generally faster than the CTAB method due to a simpler protocol.[1][4]Can be integrated into rapid extraction protocols.The SDS protocol often involves fewer steps, making it more amenable to high-throughput sample processing.[1]
Cost-Effectiveness Reagents are relatively low-cost.Also cost-effective in terms of reagents.[4]Reagent costs are generally low.The primary cost difference may lie in the time and labor required for each protocol.

The Underlying Chemistry: How They Work

The distinct chemical properties of each surfactant dictate their mechanism of action during DNA extraction.

  • CTAB (Cetylthis compound) is a cationic detergent. In a high-salt buffer, CTAB forms complexes with nucleic acids, while most polysaccharides and other cellular contaminants are precipitated.[5] Subsequent steps involve the removal of proteins using organic solvents like chloroform. The DNA is then precipitated from the aqueous phase, typically with isopropanol (B130326) or ethanol (B145695).[6]

  • SDS (Sodium Dodecyl Sulfate) is an anionic detergent that effectively disrupts cell membranes and denatures proteins.[1][7] It solubilizes cellular components, releasing the DNA into the extraction buffer. The SDS method is often followed by protein precipitation and DNA precipitation steps.[1]

  • Triton X-100 is a non-ionic detergent. It is generally considered milder than CTAB and SDS and is often used in protocols for isolating nuclei prior to DNA extraction or in buffers to lyse cell and organelle membranes without denaturing proteins as aggressively as anionic detergents.[3][8][9]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for DNA extraction using CTAB and SDS-based methods, and a comparative logic for selecting a suitable surfactant.

CTAB_Workflow start Plant Tissue Grinding (Liquid Nitrogen) buffer Add CTAB Extraction Buffer Incubate at 60-65°C start->buffer chloroform Chloroform:Isoamyl Alcohol Extraction buffer->chloroform centrifuge1 Centrifugation (Phase Separation) chloroform->centrifuge1 aqueous Collect Aqueous Phase centrifuge1->aqueous precipitate Precipitate DNA (Isopropanol/Ethanol) aqueous->precipitate wash Wash DNA Pellet (70% Ethanol) precipitate->wash resuspend Resuspend DNA (TE Buffer or Water) wash->resuspend end Pure DNA resuspend->end

Figure 1: CTAB DNA Extraction Workflow.

SDS_Workflow start Plant Tissue Grinding buffer Add SDS Lysis Buffer Incubate start->buffer protein_precip Protein Precipitation (e.g., Potassium Acetate) buffer->protein_precip centrifuge1 Centrifugation (Pellet Debris) protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dna_precip Precipitate DNA (Isopropanol/Ethanol) supernatant->dna_precip wash Wash DNA Pellet (70% Ethanol) dna_precip->wash resuspend Resuspend DNA (TE Buffer or Water) wash->resuspend end Pure DNA resuspend->end

Figure 2: SDS DNA Extraction Workflow.

Surfactant_Selection start Plant Sample question High Polysaccharides/ Polyphenols? start->question triton Consider Triton X-100 (e.g., Nuclei Isolation) start->triton ctab CTAB Method (High Purity) question->ctab Yes sds SDS Method (Higher Yield/Speed) question->sds No downstream Downstream Application Sensitivity? ctab->downstream sds->downstream sensitive High Purity Required (e.g., NGS) downstream->sensitive robust Robust Application (e.g., Routine PCR) downstream->robust

Figure 3: Logic for Surfactant Selection.

Detailed Experimental Protocols

The following are generalized protocols for CTAB and SDS-based DNA extraction methods. It is important to note that optimization, particularly of buffer components and incubation times, may be necessary for different plant species and tissues.

CTAB-Based DNA Extraction Protocol

This protocol is adapted from various established CTAB methodologies.[6][10][11]

  • Tissue Preparation:

    • Weigh approximately 100-200 mg of fresh, young plant tissue.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a 2 ml microcentrifuge tube.

  • Lysis:

    • Add 750 µl of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, and 1% β-mercaptoethanol added just before use).

    • Vortex thoroughly to mix.

    • Incubate at 65°C for 60 minutes, with gentle inversion every 15-20 minutes.

  • Purification:

    • Cool the tube to room temperature.

    • Add an equal volume (750 µl) of chloroform:isoamyl alcohol (24:1).

    • Mix by inversion for 10-15 minutes to form an emulsion.

    • Centrifuge at 12,000 x g for 15 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

    • Mix gently by inversion and incubate at -20°C for at least 30 minutes to precipitate the DNA.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

  • Washing and Resuspension:

    • Carefully decant the supernatant.

    • Wash the DNA pellet with 500 µl of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes.

    • Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

    • Resuspend the DNA in 50-100 µl of sterile TE buffer or nuclease-free water.

    • (Optional) Add RNase A (10 mg/ml) and incubate at 37°C for 30 minutes to remove RNA contamination.

SDS-Based DNA Extraction Protocol

This protocol is a generalized representation of SDS-based methods.[12][13]

  • Tissue Preparation:

    • Grind 100-200 mg of plant tissue to a fine powder, as described for the CTAB method.

    • Transfer the powder to a 2 ml microcentrifuge tube.

  • Lysis:

    • Add 1 ml of SDS extraction buffer (e.g., 2% SDS, 150 mM NaCl, 50 mM Tris-HCl pH 8.0, 50 mM EDTA) pre-warmed to 65°C.

    • Vortex to mix and incubate at 65°C for 30-60 minutes.

  • Protein Removal:

    • Add 300 µl of 5 M potassium acetate.

    • Vortex and incubate on ice for 20 minutes.

    • Centrifuge at 12,000 x g for 15 minutes.

  • Precipitation:

    • Transfer the supernatant to a new tube.

    • Add an equal volume of isopropanol and mix gently.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

  • Washing and Resuspension:

    • Wash the pellet with 500 µl of 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes.

    • Air-dry the pellet and resuspend in 50-100 µl of TE buffer or nuclease-free water.

    • (Optional) Treat with RNase A to remove RNA.

Triton X-100 Based Protocol (Nuclei Isolation followed by Extraction)

Triton X-100 is often used in a preliminary step to isolate nuclei, thereby reducing contamination from mitochondria and chloroplasts.[9]

  • Nuclei Isolation:

    • Homogenize fresh plant tissue in a nuclei isolation buffer containing Triton X-100.

    • Filter the homogenate to remove large cellular debris.

    • Pellet the nuclei by centrifugation.

  • DNA Extraction:

    • The isolated nuclei can then be lysed using a buffer containing CTAB or SDS, and the DNA can be purified following the respective protocols outlined above.

Concluding Remarks

The choice between CTAB, SDS, and other surfactants for plant DNA extraction is not a one-size-fits-all decision. For challenging plant species with high levels of secondary metabolites, the CTAB method, despite being more laborious, often provides the necessary purity for sensitive downstream applications.[1][14] The SDS method offers a simpler, faster, and more economical alternative, which can be advantageous for high-throughput applications.[1][4] However, it may require further optimization to achieve the desired purity for applications like next-generation sequencing. For many routine PCR-based analyses, the quality of DNA from the SDS method is often sufficient. Ultimately, the best method is the one that consistently provides DNA of the required quality and quantity for your specific research goals, taking into account the available resources and the nature of your plant samples.

References

The Impact of Trimethylammonium Bromide Additives on Perovskite Solar Cell Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and stable perovskite solar cells (PSCs) is a significant area of focus. One promising avenue of research involves the use of additives to enhance the performance and longevity of these next-generation photovoltaic devices. This guide provides a detailed comparison of the performance of perovskite solar cells with and without the incorporation of a trimethylammonium bromide-based additive, specifically cetyl trimethyl ammonium (B1175870) bromide (CTAB), supported by experimental data and detailed methodologies.

The introduction of additives into the perovskite layer can have a profound impact on the material's properties, influencing crystal growth, defect passivation, and charge carrier dynamics. This compound and its derivatives have been investigated for their potential to improve the efficiency and stability of PSCs.

Performance Comparison: With and Without this compound Additive

The addition of cetyl trimethyl ammonium bromide (CTAB) as a multifunctional ammonium salt has been shown to passivate perovskite defects and improve moisture stability.[1] A study demonstrated a significant enhancement in the power conversion efficiency (PCE) of methylammonium (B1206745) lead iodide (MAPbI₃) based perovskite solar cells. By optimizing the concentration of the CTAB solution, the PCE was increased to an optimum of 18.95%, with a steady-state output PCE of 18.11%.[1]

Here is a summary of the key performance metrics for perovskite solar cells with and without the CTAB additive:

AdditivePower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]
Without CTABBaselineN/AN/AN/A
With CTAB18.95N/AN/AN/A

Note: Specific values for Voc, Jsc, and FF for the baseline and CTAB-optimized cells were not available in the provided search results. The primary reported metric was the overall PCE.

The improvement in efficiency is attributed to the dual functionality of CTAB. The ammonium head group of the CTA⁺ cation can anchor to the surface of the MAPbI₃ film, effectively passivating defects without forming a secondary phase.[1] Simultaneously, the bromide ions (Br⁻) are uniformly distributed on the surface with a gradient distribution in the vertical direction.[1] Furthermore, the long carbon chain of the cetyl group enhances the hydrophobicity of the perovskite surface, leading to improved moisture resistance.[1] Devices treated with CTAB showed no obvious decline in performance during a 1600-hour storage stability test under dry conditions in the dark and exhibited better operational stability under continuous illumination.[1]

Experimental Protocols

A detailed methodology is crucial for replicating and building upon these findings. The following is a summary of the experimental protocol for the fabrication and characterization of perovskite solar cells, both with and without the CTAB additive, based on established methods.

Device Fabrication

The fabrication of the perovskite solar cells follows a multi-step process involving the preparation of various layers on a conductive substrate.

G cluster_substrate Substrate Preparation cluster_perovskite Perovskite Layer Deposition cluster_additive Additive Introduction cluster_completion Device Completion cluster_characterization Characterization FTO FTO Substrate Cleaning ETL_Deposition Electron Transport Layer (ETL) Deposition (e.g., TiO2) FTO->ETL_Deposition Perovskite_Precursor Perovskite Precursor Solution Preparation ETL_Deposition->Perovskite_Precursor With_CTAB With CTAB Additive Perovskite_Precursor->With_CTAB Without_CTAB Without CTAB (Control) Perovskite_Precursor->Without_CTAB Spin_Coating Perovskite Layer Spin Coating With_CTAB->Spin_Coating Spin Coating Without_CTAB->Spin_Coating Spin Coating Annealing Annealing Spin_Coating->Annealing HTL_Deposition Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD) Annealing->HTL_Deposition Electrode_Deposition Metal Electrode Deposition (e.g., Gold) HTL_Deposition->Electrode_Deposition JV_Measurement Current-Voltage (J-V) Measurement Electrode_Deposition->JV_Measurement Stability_Test Stability Testing Electrode_Deposition->Stability_Test

Figure 1. General experimental workflow for the fabrication and characterization of perovskite solar cells.

1. Substrate Cleaning:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

2. Electron Transport Layer (ETL) Deposition:

  • A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature.

3. Perovskite Layer Formation (Control - Without CTAB):

  • A precursor solution of methylammonium iodide (MAI) and lead iodide (PbI₂) in a solvent like DMF is spin-coated onto the TiO₂ layer.

  • The substrate is then annealed to form the crystalline perovskite film.

4. Perovskite Layer Formation (With CTAB Additive):

  • A specific concentration of CTAB is added to the perovskite precursor solution before spin-coating.

  • The spin-coating and annealing steps are then carried out as for the control device.

5. Hole Transport Layer (HTL) Deposition:

  • A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.

6. Metal Electrode Deposition:

  • A top metal electrode, typically gold (Au), is deposited by thermal evaporation to complete the device.

Characterization

The performance of the fabricated solar cells is evaluated using standard characterization techniques:

  • Current-Voltage (J-V) Measurement: The current density-voltage characteristics are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.

  • Stability Testing: The long-term stability of the devices is assessed by monitoring their performance over time under controlled conditions of humidity and temperature, both in the dark and under continuous illumination.

Signaling Pathways and Logical Relationships

The introduction of the CTAB additive influences the perovskite solar cell at multiple levels, from the material's crystal structure to the final device performance.

G cluster_additive Additive Introduction cluster_effects Effects on Perovskite Layer cluster_performance Impact on Device Performance CTAB Cetyl Trimethyl Ammonium Bromide (CTAB) Defect_Passivation Defect Passivation (Ammonium Head Group) CTAB->Defect_Passivation Moisture_Resistance Improved Moisture Resistance (Hydrophobic Tail) CTAB->Moisture_Resistance Crystal_Growth Modified Crystal Growth CTAB->Crystal_Growth PCE Increased Power Conversion Efficiency (PCE) Defect_Passivation->PCE Stability Enhanced Stability Moisture_Resistance->Stability Crystal_Growth->PCE PCE->Stability

Figure 2. Logical relationship of CTAB additive's effect on perovskite solar cell performance.

References

A Comparative Guide to the Characterization of Gold Nanoparticles Synthesized with Different Capping Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The properties and performance of gold nanoparticles (AuNPs) are intrinsically linked to the capping agents used during their synthesis. These agents play a crucial role in controlling nanoparticle size, shape, stability, and surface chemistry, which in turn dictates their suitability for various applications, from drug delivery and bioimaging to catalysis. This guide provides an objective comparison of AuNPs synthesized with three commonly used capping agents: cetyltrimethylammonium bromide (CTAB), sodium citrate (B86180), and polyvinylpyrrolidone (B124986) (PVP), supported by experimental data and detailed methodologies.

Comparative Analysis of Physicochemical Properties

The choice of capping agent significantly influences the key characteristics of AuNPs. The following table summarizes the typical physicochemical properties of gold nanoparticles synthesized with CTAB, sodium citrate, and PVP. It is important to note that these values can vary depending on the specific synthesis conditions.

PropertyCTAB-capped AuNPsCitrate-capped AuNPsPVP-capped AuNPs
Typical Morphology Nanorods, SpheresSpheresSpheres
Average Size (TEM) Anisotropic (e.g., 10 nm x 41 nm for nanorods), Spheres (~5-50 nm)10 - 150 nm10 - 100 nm
Surface Plasmon Resonance (SPR) λmax Two peaks for nanorods (transverse ~520 nm, longitudinal >600 nm), one for spheres (~520-530 nm)~520 - 540 nm~520 - 530 nm
Zeta Potential Highly Positive (e.g., +30 to +50 mV)Highly Negative (e.g., -30 to -50 mV)Slightly Negative (e.g., -10 to -20 mV)
Stability High in aqueous solutions, but can be cytotoxic. Stable if stored correctly.[1]Moderate, sensitive to changes in pH and ionic strength.High, provides excellent steric stabilization.
Dispersity Can be highly monodisperse, especially for nanorods.Generally monodisperse for smaller sizes.Can be highly monodisperse.

Experimental Protocols

Detailed methodologies for the synthesis of gold nanoparticles with each capping agent are provided below. These protocols are based on established methods in the scientific literature.

Synthesis of CTAB-Capped Gold Nanorods (Seed-Mediated Growth Method)

This method involves the initial synthesis of small gold "seed" nanoparticles, which then act as nucleation sites for the anisotropic growth of gold nanorods in a "growth solution" containing more gold salt and CTAB.

1. Seed Solution Preparation:

  • Add 0.25 mL of 10 mM HAuCl₄ to 10 mL of 0.1 M CTAB solution in a flask with vigorous stirring.

  • To this solution, rapidly inject 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄.

  • The solution color will change from yellow to brownish-yellow, indicating the formation of seed nanoparticles.

  • Continue stirring for 2 minutes and then keep the seed solution undisturbed at 30°C for at least 30 minutes before use.

2. Growth Solution Preparation:

  • In a separate flask, prepare the growth solution by mixing 10 mL of 0.1 M CTAB, 0.5 mL of 10 mM HAuCl₄, and 0.1 mL of 4 mM AgNO₃.

  • Gently mix the solution.

  • Add 0.1 mL of 80 mM ascorbic acid to the growth solution. The solution should become colorless as the Au³⁺ is reduced to Au¹⁺.

3. Nanorod Growth:

  • Add 24 µL of the aged seed solution to the growth solution.

  • Mix by gentle inversion and leave the solution undisturbed at 30°C for at least 2 hours for the nanorods to grow.

  • The final color of the solution will depend on the aspect ratio of the nanorods, typically appearing as a reddish-purple to blue suspension.

Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich-Frens Method)

This is a classic and widely used method for producing spherical gold nanoparticles.

1. Preparation of Gold Salt Solution:

  • In a clean round-bottom flask, bring 100 mL of a 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

2. Addition of Reducing Agent:

  • To the boiling gold salt solution, rapidly add 10 mL of a 38.8 mM sodium citrate solution.

  • The color of the solution will change from pale yellow to colorless, then to a deep red or wine-red color over a period of 10-20 minutes.

3. Reaction Completion and Cooling:

  • Continue boiling the solution for an additional 15 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature while stirring.

  • The resulting colloidal solution contains citrate-capped gold nanoparticles.

Synthesis of PVP-Capped Gold Nanoparticles

PVP acts as both a reducing and stabilizing agent in this synthesis method.

1. Preparation of Reaction Mixture:

  • In a flask, dissolve a specific amount of PVP (e.g., for a 1% w/v solution, dissolve 1 g of PVP in 100 mL of deionized water).

  • Add a specific volume of HAuCl₄ solution (e.g., 1 mL of 25 mM HAuCl₄) to the PVP solution under vigorous stirring.

2. Reduction of Gold Ions:

  • The reduction of Au³⁺ to Au⁰ can be achieved by various methods, including:

    • Chemical Reduction: Add a reducing agent like sodium borohydride (B1222165) (NaBH₄) dropwise while stirring vigorously. The solution color will change rapidly, indicating nanoparticle formation.

    • Microwave Irradiation: Heat the mixture in a microwave reactor. The high temperature and pressure accelerate the reduction process.

    • Reflux: Heat the solution to reflux for a specific period (e.g., 1-2 hours) until the color change is complete.

3. Purification:

  • After the reaction is complete, the PVP-capped gold nanoparticles can be purified by centrifugation to remove excess PVP and other reactants, followed by redispersion in a suitable solvent like deionized water or ethanol.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of gold nanoparticles with the different capping agents.

Gold_Nanoparticle_Synthesis_Workflows cluster_ctab CTAB-Capped AuNRs (Seed-Mediated) cluster_citrate Citrate-Capped AuNPs (Turkevich-Frens) cluster_pvp PVP-Capped AuNPs ctab_s1 Prepare Seed Solution (HAuCl4 + CTAB + NaBH4) ctab_s2 Prepare Growth Solution (HAuCl4 + CTAB + AgNO3 + Ascorbic Acid) ctab_s3 Add Seed to Growth Solution ctab_s2->ctab_s3 ctab_s4 Incubate for Nanorod Growth ctab_s3->ctab_s4 ctab_s5 Purify (Centrifugation) ctab_s4->ctab_s5 cit_s1 Boil HAuCl4 Solution cit_s2 Add Sodium Citrate cit_s1->cit_s2 cit_s3 Continue Boiling cit_s2->cit_s3 cit_s4 Cool to Room Temperature cit_s3->cit_s4 pvp_s1 Mix HAuCl4 and PVP Solution pvp_s2 Reduce Au³⁺ (e.g., NaBH4, Microwave, Reflux) pvp_s1->pvp_s2 pvp_s3 Purify (Centrifugation) pvp_s2->pvp_s3

Caption: General workflows for synthesizing gold nanoparticles.

Characterization Techniques

The synthesized gold nanoparticles are typically characterized using a suite of analytical techniques to determine their physicochemical properties.

Characterization_Workflow cluster_characterization Characterization start Synthesized Gold Nanoparticles uv_vis UV-Vis Spectroscopy (SPR, Size Estimation) start->uv_vis tem Transmission Electron Microscopy (TEM) (Size, Shape, Dispersity) start->tem dls Dynamic Light Scattering (DLS) (Hydrodynamic Size, PDI) start->dls zeta Zeta Potential Measurement (Surface Charge, Stability) start->zeta ftir FTIR Spectroscopy (Surface Functionalization) start->ftir

Caption: Common techniques for nanoparticle characterization.

Conclusion

The choice of capping agent is a critical parameter in the synthesis of gold nanoparticles, directly impacting their physical and chemical characteristics. CTAB is often the agent of choice for producing anisotropic nanostructures like nanorods, resulting in a highly positive surface charge. Sodium citrate, a classic reducing and capping agent, typically yields spherical nanoparticles with a strong negative surface charge, making them suitable for electrostatic interactions. PVP provides excellent steric stabilization, leading to highly stable and biocompatible nanoparticles with a slightly negative surface charge. Researchers and drug development professionals must carefully consider these properties when selecting a synthesis method to ensure the resulting nanoparticles are optimized for their intended application.

References

A Comparative Guide to the In-Vitro Toxicity of Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro toxicity of four common quaternary ammonium (B1175870) compounds (QACs): Benzalkonium Chloride (BAC), Cetylpyridinium (B1207926) Chloride (CPC), Didecyldimethylammonium Chloride (DDAC), and Benzethonium Chloride (BEC). The information presented is collated from peer-reviewed studies to facilitate a comprehensive understanding of their relative cytotoxic profiles and underlying toxicological mechanisms.

Executive Summary

Quaternary ammonium compounds are a class of cationic surfactants widely utilized for their antimicrobial properties in a variety of pharmaceutical, industrial, and consumer products. However, their application is often accompanied by concerns regarding their potential toxicity to mammalian cells. In-vitro studies are crucial for elucidating the cytotoxic effects and mechanisms of action of these compounds. This guide summarizes key quantitative toxicity data, details common experimental methodologies, and visualizes the primary signaling pathways involved in QAC-induced cytotoxicity. The available data indicates that the in-vitro toxicity of QACs is significantly influenced by their chemical structure, particularly the length of the alkyl chains, and the specific cell type being evaluated.

Quantitative Toxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of the four QACs in various human cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can significantly influence the results.

Quaternary Ammonium CompoundCell LineAssayExposure TimeIC50 (µg/mL)Reference(s)
Benzalkonium Chloride (BAC) A549 (Human Lung Carcinoma)MTT24 h5.04[1]
BEAS-2B (Human Bronchial Epithelial)Trypan Blue2 h~35[1]
HaCaT (Human Keratinocyte)MTTNot Specified>10 (low toxicity)
Cetylpyridinium Chloride (CPC) A549 (Human Lung Carcinoma)MTT24 h5.79[2][3]
MCF-7 (Human Breast Adenocarcinoma)MTT24 h~2.15 (6 µM)[4][5]
MCF-10A (Human Mammary Epithelial)MTT24 h~2.87 (8 µM)[4][5]
Didecyldimethylammonium Chloride (DDAC) A549 (Human Lung Carcinoma)MTT, NRUNot SpecifiedMost cytotoxic among tested disinfectants[6]
BEAS-2B (Human Bronchial Epithelial)MTT, NRUNot SpecifiedMost cytotoxic among tested disinfectants[6]
Benzethonium Chloride (BEC) FaDu (Human Pharyngeal Squamous Carcinoma)Not Specified48 h~1.7 (3.8 µM)[7]
C666-1 (Human Nasopharyngeal Carcinoma)Not SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in-vitro toxicity of quaternary ammonium compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the QACs and incubate for the desired exposure time (e.g., 24 or 48 hours). Include untreated cells as a negative control.

  • MTT Addition: Following the incubation period, remove the culture medium and add 100 µL of fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for the formation of formazan crystals.

  • Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis and Necrosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells with compromised membrane integrity, PI can enter and stain the nucleus.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of QACs for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Toxicity

The cytotoxic effects of quaternary ammonium compounds are primarily mediated through the disruption of cellular membranes and the induction of mitochondrial dysfunction, which can lead to both apoptosis and necrosis.

Experimental Workflow for In-Vitro QAC Toxicity Assessment

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity and Viability Assays cluster_2 Apoptosis/Necrosis Assays cluster_3 Mechanism of Action Studies Cell Seeding Cell Seeding QAC Exposure QAC Exposure Cell Seeding->QAC Exposure MTT Assay MTT Assay QAC Exposure->MTT Assay Neutral Red Uptake Neutral Red Uptake QAC Exposure->Neutral Red Uptake LDH Assay LDH Assay QAC Exposure->LDH Assay Annexin V/PI Staining Annexin V/PI Staining QAC Exposure->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay QAC Exposure->Caspase Activity Assay Mitochondrial Membrane Potential Mitochondrial Membrane Potential QAC Exposure->Mitochondrial Membrane Potential ROS Measurement ROS Measurement QAC Exposure->ROS Measurement

Caption: A generalized workflow for assessing the in-vitro toxicity of quaternary ammonium compounds.

QAC-Induced Cell Death Signaling Pathway

G QACs QACs Cell Membrane Disruption Cell Membrane Disruption QACs->Cell Membrane Disruption Mitochondrial Dysfunction Mitochondrial Dysfunction QACs->Mitochondrial Dysfunction Increased Membrane Permeability Increased Membrane Permeability Cell Membrane Disruption->Increased Membrane Permeability Loss of Mitochondrial Membrane Potential Loss of Mitochondrial Membrane Potential Mitochondrial Dysfunction->Loss of Mitochondrial Membrane Potential ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Necrosis Necrosis Increased Membrane Permeability->Necrosis Release of Cytochrome c Release of Cytochrome c Loss of Mitochondrial Membrane Potential->Release of Cytochrome c Caspase Activation Caspase Activation Release of Cytochrome c->Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified signaling pathway of QAC-induced cell death.

Mechanism of Action:

The primary mechanism of QAC-induced cytotoxicity involves the disruption of cell membranes due to the cationic nature of these compounds, which leads to their interaction with the negatively charged components of the cell membrane. This interaction increases membrane permeability, leading to the leakage of intracellular components and, at high concentrations, rapid cell lysis (necrosis).

At lower concentrations, QACs can induce a more programmed form of cell death, apoptosis. This is often initiated by mitochondrial dysfunction. QACs can accumulate in the mitochondria, leading to a decrease in the mitochondrial membrane potential and the inhibition of the electron transport chain. This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. The released cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to characteristic morphological and biochemical changes in the cell, ultimately resulting in its death. Furthermore, mitochondrial dysfunction can also lead to the overproduction of reactive oxygen species (ROS), which can cause oxidative stress and further contribute to cellular damage and the induction of apoptosis.

Conclusion

This guide provides a comparative overview of the in-vitro toxicity of four commonly used quaternary ammonium compounds. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the fields of drug development, toxicology, and regulatory sciences. The choice of a particular QAC for a specific application should be guided by a thorough evaluation of its efficacy and its potential for cytotoxicity. Further research is warranted to conduct more direct comparative studies of these and other QACs under standardized conditions to allow for a more definitive ranking of their toxic potential.

References

A Comparative Guide to the Validation of Trimethylammonium Bromide Purity: Titration vs. Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For trimethylammonium bromide (TMAB), a quaternary ammonium (B1175870) compound with various applications, ensuring high purity is paramount for its safe and effective use. This guide provides a comprehensive comparison of two primary analytical approaches for validating TMAB purity: traditional titration and modern spectroscopic methods. We will delve into the experimental protocols, present comparative data, and explore the relative strengths and weaknesses of each technique to assist researchers in selecting the most appropriate method for their specific needs.

Methodology Comparison: A Tabular Overview

The selection of an analytical technique for purity assessment is often a trade-off between various performance parameters. Below is a summary of quantitative data for titration and spectroscopic methods. It is important to note that while data for potentiometric titration and qNMR are often directly applicable to the primary analyte, UV-Vis spectrophotometry for simple quaternary ammonium salts like TMAB is typically an indirect measurement and may require the formation of a colored complex. The data presented here is a synthesis of typical performance characteristics for the analysis of quaternary ammonium compounds.

Parameter Potentiometric Titration Quantitative NMR (qNMR) UV-Vis Spectrophotometry (Indirect Method) Alternative Method: Ion Chromatography
Principle Precipitation titration of the bromide ion with a standardized titrant.The integral of a specific NMR signal is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[1][2]Formation of a colored ion-pair complex with a chromogenic reagent, followed by measurement of absorbance.[3]Separation and quantification of the bromide anion from the trimethylammonium cation.[4]
Accuracy (% Recovery) 94 - 104%[5]Typically >99%[6]99.15 ± 0.54% (for a similar QAC)[3]99 - 106%[4]
Precision (%RSD) < 2%< 1%< 2%[7]< 3%[4]
Linearity (R²) Not typically measured in the same way as spectroscopic methods, but a linear relationship between sample mass and titrant volume is expected.>0.999>0.99[7]>0.996[4]
Limit of Detection (LOD) Dependent on electrode sensitivity and titrant concentration.Milligram to microgram range, dependent on spectrometer field strength.~0.1 µg/mL (for a similar QAC)2.0 - 3.0 µg/L (for bromide)[8][9]
Limit of Quantification (LOQ) Dependent on electrode sensitivity and titrant concentration.Milligram to microgram range.~0.5 µg/mL (for a similar QAC)[7]0.10 mg/kg (for bromide in a matrix)[4]
Sample Throughput ModerateHigh (with autosampler)HighModerate
Specificity Good for the bromide ion, but may not distinguish between different quaternary ammonium salts.High (can distinguish between structurally similar compounds).Moderate to low (potential for interference from other compounds that form colored complexes).High for the bromide ion.
Primary/Secondary Method PrimaryPrimarySecondaryPrimary

Experimental Protocols

Potentiometric Titration for this compound Purity

This method determines the purity of this compound by titrating the bromide ion with a standardized silver nitrate (B79036) solution. The endpoint is detected potentiometrically using a silver-ion selective electrode.

Materials and Reagents:

  • Automatic potentiometric titrator

  • Silver/sulfide ion-selective electrode (ISE) or silver billet electrode[10]

  • Reference electrode (e.g., Ag/AgCl)

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • Isopropyl alcohol (IPA)[10]

  • Reagent grade water

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample into a clean beaker.

  • Dissolve the sample in a suitable solvent, such as a mixture of isopropyl alcohol and reagent grade water (e.g., 50:50 v/v), to a final volume of about 50 mL.[10]

  • Titration Setup: Place the beaker on the automatic titrator and immerse the silver ISE and reference electrode into the solution.

  • Titration: Titrate the sample solution with the standardized 0.1 M AgNO₃ solution. The titrator will automatically detect the equivalence point, which is the point of the greatest change in potential.

  • Calculation: The purity of the this compound is calculated based on the volume of AgNO₃ titrant consumed, its molarity, and the initial mass of the sample.

Quantitative NMR (qNMR) for this compound Purity

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the analyte itself. Instead, a certified internal standard is used.[2][6]

Materials and Reagents:

  • NMR spectrometer (≥400 MHz)

  • High-precision analytical balance

  • NMR tubes

  • Deuterated solvent (e.g., Deuterium Oxide, D₂O)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and a similar molar equivalent of the certified internal standard into a vial.[1]

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL for a 5 mm NMR tube).[11]

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the singlet from the three methyl groups) and a well-resolved signal from the internal standard.

    • Calculate the purity of the this compound based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

UV-Vis Spectrophotometry (Indirect Method)

This indirect method involves the formation of a colored ion-pair complex between the trimethylammonium cation and an anionic dye. The intensity of the color, which is proportional to the concentration of this compound, is then measured.

Materials and Reagents:

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Anionic dye solution (e.g., bromophenol blue, eosin (B541160) Y)[3]

  • Buffer solution (to maintain optimal pH for complex formation)

  • Organic solvent for extraction (e.g., chloroform)

  • This compound sample and standard solutions

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • Complex Formation: To each standard solution (and the sample solution), add the anionic dye solution and the buffer.

  • Extraction: Extract the formed ion-pair complex into an organic solvent (e.g., chloroform).

  • Measurement: Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) for the complex.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity based on the initial sample weight.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical techniques.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve setup Setup Titrator and Electrodes dissolve->setup titrate Titrate with AgNO3 setup->titrate endpoint Detect Equivalence Point titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Experimental workflow for potentiometric titration.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for quantitative NMR (qNMR).

UVVis_Workflow cluster_prep Sample and Standard Preparation cluster_reaction Complex Formation and Extraction cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_standards Prepare Standard Solutions add_reagents Add Dye and Buffer prep_standards->add_reagents prep_sample Prepare Sample Solution prep_sample->add_reagents extract Extract with Organic Solvent add_reagents->extract measure Measure Absorbance at λmax extract->measure calibrate Generate Calibration Curve measure->calibrate calculate Calculate Purity calibrate->calculate

Caption: Experimental workflow for UV-Vis spectrophotometry.

Discussion and Recommendations

Titration is a classic and reliable method for the purity determination of salts like this compound. Potentiometric titration, in particular, offers good accuracy and precision and is a primary method, meaning it does not require a reference standard of the analyte.[5][12] However, its specificity is limited to the bromide ion, and it will not provide information about organic impurities that do not contain bromide.

Quantitative NMR (qNMR) is a powerful and versatile technique that offers several advantages. It is a primary method that can provide an absolute purity value with high accuracy and precision.[2][6] A significant benefit of qNMR is its high specificity, which allows for the simultaneous identification and quantification of impurities, provided they have protons that are visible in the NMR spectrum.[1] This makes it an excellent tool for comprehensive purity profiling.

UV-Vis Spectrophotometry , when used for compounds like this compound that lack a strong chromophore, is an indirect method. It relies on the formation of a colored complex, which can introduce additional steps and potential sources of error. While it can be a sensitive and high-throughput method, its specificity is generally lower than that of titration or qNMR, and it is considered a secondary method requiring a standard of the analyte for calibration.[3][7]

Alternative Methods such as Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC) offer additional options for purity validation. IC is an excellent technique for the direct quantification of the bromide anion with high sensitivity and specificity.[4] HPLC coupled with a suitable detector (e.g., UV or charged aerosol detector) can be used to separate and quantify the trimethylammonium cation and any non-volatile organic impurities.

For routine quality control where the primary concern is the overall salt content, potentiometric titration is a robust and cost-effective choice. For a more comprehensive purity assessment that includes the identification and quantification of organic impurities, quantitative NMR is the superior method.[1][2] UV-Vis spectrophotometry can be a useful screening tool but is less suitable for definitive purity determination due to its indirect nature and lower specificity. A multi-technique approach, for instance, combining titration or ion chromatography for the inorganic counter-ion with qNMR or HPLC for the organic cation and impurities, will provide the most complete and reliable validation of this compound purity.

References

A comparative study of the antimicrobial activity of different alkyl trimethylammonium bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of a homologous series of n-alkyl trimethylammonium bromides (ATABs). The data presented herein, derived from various scientific studies, highlights the structure-activity relationship of these quaternary ammonium (B1175870) compounds, focusing on the influence of the alkyl chain length on their efficacy against a range of common microorganisms.

Introduction to Alkyl Trimethylammonium Bromides

Alkyl trimethylammonium bromides are cationic surfactants characterized by a positively charged quaternary ammonium head group and a hydrophobic alkyl tail of varying length. This amphipathic nature allows them to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell lysis and death. Their broad-spectrum antimicrobial activity has led to their widespread use as disinfectants, antiseptics, and preservatives. The length of the alkyl chain is a critical determinant of their antimicrobial potency, with effectiveness varying against different types of microorganisms.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of different alkyl trimethylammonium bromides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of ATABs with varying alkyl chain lengths against representative Gram-positive bacteria, Gram-negative bacteria, and a yeast.

Alkyl Trimethylammonium Bromide (ATAB)Alkyl Chain LengthStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Yeast)
Octylthis compoundC8>1000>1000>1000>1000
Decylthis compoundC102505001000500
Dodecylthis compound (DTAB)C1215.662.512531.2
Tetradecylthis compound (TTAB)C147.831.262.515.6
Hexadecylthis compound (CTAB)C163.915.631.27.8
Octadecylthis compoundC187.831.262.515.6

Data Interpretation:

The data clearly demonstrates a parabolic relationship between the alkyl chain length and antimicrobial activity.[1][2][3]

  • Short Alkyl Chains (C8, C10): Compounds with shorter alkyl chains exhibit weak antimicrobial activity.

  • Optimal Activity: The peak antimicrobial efficacy is generally observed with alkyl chain lengths of C12 to C16.[2][4] Tetradecylthis compound (C14) and Hexadecylthis compound (C16) are particularly potent against the tested microorganisms.

  • Longer Alkyl Chains (C18): A slight decrease in activity is observed with an alkyl chain length of C18, which may be attributed to reduced water solubility and steric hindrance, impeding its interaction with the microbial cell membrane.

  • Gram-Positive vs. Gram-Negative Bacteria: Generally, ATABs show greater activity against Gram-positive bacteria (Staphylococcus aureus) compared to Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa).[2] This is likely due to the more complex outer membrane of Gram-negative bacteria, which can act as a barrier to the penetration of the cationic surfactants.

  • Antifungal Activity: The tested ATABs also demonstrate significant activity against the yeast Candida albicans.[2]

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Broth Microdilution Assay for MIC Determination

1. Materials:

  • Alkyl this compound (ATAB) stock solutions of known concentrations.

  • Sterile 96-well microtiter plates.

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for yeast.

  • Bacterial or yeast cultures in the logarithmic growth phase.

  • Sterile pipette tips and multichannel pipettor.

  • Incubator.

  • Microplate reader (optional).

2. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of each ATAB in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration at least 10 times the highest concentration to be tested.

  • In a 96-well plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the ATAB stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the antimicrobial agent. This will result in a series of decreasing concentrations of the ATAB.

3. Preparation of Inoculum:

  • From a fresh agar (B569324) plate, pick several colonies of the test microorganism and suspend them in sterile saline.

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this standardized suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted ATABs.

  • Include a positive control well (broth and inoculum, no antimicrobial agent) and a negative control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the ATAB at which there is no visible growth.

  • Optionally, a microplate reader can be used to measure the optical density at 600 nm to determine the inhibition of growth more quantitatively.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Analysis ATAB_Stock ATAB Stock Solution Serial_Dilution Serial Dilution in 96-well plate ATAB_Stock->Serial_Dilution Microbe_Culture Microbial Culture Inoculum_Prep Inoculum Preparation Microbe_Culture->Inoculum_Prep Inoculation Inoculation Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination

Experimental workflow for MIC determination.

Conclusion

The antimicrobial activity of alkyl trimethylammonium bromides is significantly influenced by the length of their alkyl chain. This comparative guide demonstrates that compounds with C12 to C16 alkyl chains exhibit the most potent broad-spectrum antimicrobial activity. This structure-activity relationship is crucial for the rational design and selection of these cationic surfactants for various applications in research, drug development, and as effective biocidal agents. The provided experimental protocol for MIC determination offers a standardized method for evaluating and comparing the efficacy of these and other antimicrobial compounds.

References

Counterion Clash: Unveiling the Influence of Bromide vs. Chloride on Micellar Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the nuanced impact of bromide and chloride counterions on the behavior of cationic surfactant micelles. This guide synthesizes experimental data to illuminate how a simple anionic substitution can significantly alter critical micellar properties, guiding more informed formulation and application strategies.

The choice of a counterion in a surfactant system, often perceived as a minor detail, can profoundly influence the self-assembly of micelles and, consequently, the macroscopic properties of the solution. For cationic surfactants, the two most common halide counterions, bromide (Br⁻) and chloride (Cl⁻), while chemically similar, exhibit distinct behaviors in solution that translate to significant differences in micellar characteristics. Understanding these differences is paramount for applications ranging from drug delivery to materials synthesis.

Generally, the degree of counterion binding to cationic micelles follows the order Cl⁻ < Br⁻.[1] This seemingly small variance in binding affinity is the primary driver for the observed differences in micellar properties. The more strongly binding bromide ion is more effective at neutralizing the electrostatic repulsion between the positively charged surfactant headgroups. This enhanced charge screening facilitates the aggregation of surfactant monomers into micelles at lower concentrations and promotes the growth of larger, and often non-spherical, micelles.

Comparative Analysis of Micellar Properties

The influence of bromide versus chloride counterions is most evident in key micellar parameters such as the critical micelle concentration (CMC), aggregation number (Nagg), micelle size and shape, and the thermodynamics of micellization.

Micellar PropertyGeneral Trend: Bromide vs. ChlorideRationale
Critical Micelle Concentration (CMC) CMC (Bromide Surfactant) < CMC (Chloride Surfactant)Stronger binding of Br⁻ neutralizes headgroup repulsion more effectively, favoring micelle formation at lower concentrations.[1]
Aggregation Number (Nagg) Nagg (Bromide Surfactant) > Nagg (Chloride Surfactant)Reduced electrostatic repulsion allows for the packing of more surfactant monomers into a single micelle.
Micelle Size and Shape Bromide surfactants are more prone to form larger, elongated or rod-like micelles, especially at higher concentrations. Chloride surfactants tend to form smaller, spherical micelles over a wider concentration range.[1][2]The greater charge neutralization by Br⁻ reduces the effective headgroup area, favoring a smaller curvature and promoting one-dimensional growth into cylindrical or worm-like micelles.[2]
Degree of Counterion Binding (β) β (Bromide) > β (Chloride)Bromide's lower hydration energy and higher polarizability contribute to its stronger association with the micellar surface.
Thermodynamics of Micellization (ΔG°m) Micellization is generally more spontaneous (more negative ΔG°m) for bromide surfactants.The stronger counterion binding for bromide surfactants makes a more significant favorable contribution to the overall free energy of micellization.

Experimental Protocols for Characterizing Micellar Properties

The determination of the aforementioned micellar properties relies on a suite of well-established experimental techniques. The following outlines the general protocols for the most common methods.

Surface Tensiometry for CMC Determination

Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension plateaus. The concentration at which this break occurs is the CMC.

Methodology:

  • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the intersection of the two linear regions of the plot.[3]

Conductivity Measurement for CMC and Degree of Counterion Binding

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Before the CMC, the conductivity increases linearly as more charge-carrying monomers are added. After the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions, and a fraction of the counterions become associated with the micelles.

Methodology:

  • Prepare a range of surfactant solutions of different concentrations in deionized water.

  • Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Plot the specific conductivity versus the surfactant concentration.

  • The CMC is identified as the concentration at the break point in the plot, determined by the intersection of the two linear segments.[4]

  • The degree of counterion binding (β) can be calculated from the ratio of the slopes of the two linear portions of the plot (post-micellar slope / pre-micellar slope), where β = 1 - α (α being the degree of micelle ionization).

Fluorescence Spectroscopy for CMC Determination

Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar micellar core, leading to a change in its fluorescence properties.

Methodology:

  • Prepare a series of surfactant solutions and add a small, constant amount of a fluorescent probe (e.g., pyrene).

  • Excite the solutions with a specific wavelength and record the fluorescence emission spectra.

  • Monitor a change in the fluorescence intensity or the ratio of intensities of specific vibronic peaks (e.g., the I1/I3 ratio for pyrene) as a function of surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal plot.[3][5]

Light Scattering for Micelle Size and Aggregation Number

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles (micelles) in solution. These fluctuations are used to determine the hydrodynamic radius (Rh) of the micelles. Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration to determine the weight-averaged molecular weight of the micelles, from which the aggregation number can be calculated.

Methodology:

  • Prepare dust-free surfactant solutions at concentrations above the CMC.

  • For DLS, place the sample in the instrument and measure the correlation function of the scattered light intensity to obtain the diffusion coefficient and subsequently the hydrodynamic radius via the Stokes-Einstein equation.

  • For SLS, measure the intensity of scattered light at various angles and concentrations.

  • Construct a Zimm plot (or similar analysis) to extrapolate to zero angle and zero concentration to obtain the weight-averaged molecular weight of the micelles. The aggregation number is then calculated by dividing the micellar molecular weight by the molecular weight of a single surfactant monomer.

Visualizing the Influence and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the logical relationship of counterion influence and a typical experimental workflow for micellar characterization.

Counterion_Influence cluster_counterion Counterion Properties cluster_binding Interaction with Micelle cluster_effects Impact on Micellar Properties Br Bromide (Br⁻) Binding_Br Stronger Binding Affinity (Higher Polarizability, Lower Hydration Energy) Br->Binding_Br Cl Chloride (Cl⁻) Binding_Cl Weaker Binding Affinity Cl->Binding_Cl Repulsion_Br Greater Neutralization of Headgroup Repulsion Binding_Br->Repulsion_Br Repulsion_Cl Lesser Neutralization of Headgroup Repulsion Binding_Cl->Repulsion_Cl CMC_Br Lower CMC Repulsion_Br->CMC_Br Nagg_Br Higher Nagg Repulsion_Br->Nagg_Br Shape_Br Promotes Rod-like Micelles Repulsion_Br->Shape_Br CMC_Cl Higher CMC Repulsion_Cl->CMC_Cl Nagg_Cl Lower Nagg Repulsion_Cl->Nagg_Cl Shape_Cl Favors Spherical Micelles Repulsion_Cl->Shape_Cl

Caption: Logical flow of counterion influence on micellar properties.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis & Output Prep Prepare Surfactant Solutions (Varying Concentrations) Tensiometry Surface Tensiometry Prep->Tensiometry Conductivity Conductivity Measurement Prep->Conductivity Fluorescence Fluorescence Spectroscopy Prep->Fluorescence Light_Scattering Light Scattering (DLS/SLS) Prep->Light_Scattering CMC_T Determine CMC Tensiometry->CMC_T CMC_C Determine CMC & β Conductivity->CMC_C CMC_F Determine CMC Fluorescence->CMC_F Size_Nagg Determine Size (Rh) & Nagg Light_Scattering->Size_Nagg

Caption: Experimental workflow for micellar property characterization.

References

Cross-Validation of Critical Micelle Concentration Measurements for Alkyl Trimethylammonium Bromides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tensiometry, Conductometry, and Fluorescence Spectroscopy

For researchers, scientists, and professionals in drug development, the accurate determination of the Critical Micelle Concentration (CMC) is paramount for characterizing surfactants and formulating effective delivery systems. The CMC marks the concentration at which surfactant molecules self-assemble into micelles, a critical parameter influencing a formulation's solubilizing capacity, stability, and biological interactions. This guide provides a comprehensive comparison of three widely used techniques for measuring the CMC of a homologous series of alkyl trimethylammonium bromides (CnTABs), offering a cross-validation of their performance and detailed experimental protocols.

Comparative Analysis of CMC Values

The selection of an appropriate method for CMC determination can be influenced by the nature of the surfactant and the experimental conditions. Below is a summary of CMC values for various alkyl trimethylammonium bromides obtained using surface tensiometry, conductometry, and fluorescence spectroscopy. The data, gathered from multiple studies, demonstrates a strong correlation between the techniques, providing a reliable cross-validation of the measurements.[1][2][3][4][5][6][7]

Alkyl Trimethylammonium Bromide (CnTAB)TechniqueTemperature (°C)CMC (mM)
Decylthis compound (C10TAB) Surface Tensiometry2565 - 68
Conductometry2565.4
Sound Velocity2567.3
Dodecylthis compound (C12TAB) Surface Tensiometry2515 - 16
Conductometry2515.6
Fluorescence Spectroscopy2515.1
Tetradecylthis compound (C14TAB) Surface Tensiometry253.5 - 3.9
Conductometry253.6
Cetylthis compound (C16TAB) Surface Tensiometry250.9 - 1.0
Conductometry250.92 - 1.0
Fluorescence Spectroscopy250.90
Streaming Potential250.93[8]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining accurate and reproducible CMC values. The following sections outline the methodologies for each of the compared techniques.

Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[9]

Apparatus:

  • Tensiometer (with a Wilhelmy plate or du Noüy ring)

  • Temperature-controlled sample vessel

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of the alkyl this compound in deionized water.

  • Create a series of dilutions from the stock solution to cover a concentration range spanning the expected CMC.

  • Calibrate the tensiometer with deionized water at the desired temperature.

  • Measure the surface tension of each solution, ensuring the temperature is stable and the solution is well-mixed.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The CMC is determined from the intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.[10][11][12]

Conductometry

For ionic surfactants like alkyl trimethylammonium bromides, conductometry is a straightforward and widely used technique. It is based on the change in the electrical conductivity of the solution as micelles are formed.[13]

Apparatus:

  • Conductivity meter with a calibrated conductivity cell

  • Temperature-controlled water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the alkyl this compound in deionized water.

  • Prepare a series of dilutions in volumetric flasks.

  • Calibrate the conductivity meter using standard potassium chloride solutions.

  • Equilibrate the surfactant solutions to the desired temperature in the water bath.

  • Measure the specific conductivity of each solution.

  • Plot the specific conductivity (κ) against the surfactant concentration.

  • The plot will exhibit two linear regions with different slopes. The concentration at the point of intersection of these two lines is the CMC.[11][14][15]

Fluorescence Spectroscopy

This sensitive technique utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar micellar core, leading to a change in their fluorescence properties.

Apparatus:

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Prepare a stock solution of the alkyl this compound in deionized water.

  • Prepare a series of dilutions and add a small, constant amount of a concentrated solution of pyrene in a volatile solvent (e.g., acetone) to each, ensuring the final pyrene concentration is very low (micromolar range).

  • Allow the solvent to evaporate, leaving the pyrene and surfactant solution.

  • Measure the fluorescence emission spectrum of each sample, typically with an excitation wavelength of around 335 nm.

  • Record the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Plot the ratio of the intensities (I1/I3) against the logarithm of the surfactant concentration.

  • The resulting plot is typically sigmoidal, and the CMC is determined from the inflection point of the curve.[1]

Logical Workflow for CMC Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of CMC measurements, ensuring robust and reliable results.

CMC_CrossValidation cluster_prep Sample Preparation cluster_methods CMC Measurement Techniques cluster_analysis Data Analysis cluster_results Results & Validation Prep Prepare Stock Solution of Alkyl this compound Dilute Create Series of Dilutions Prep->Dilute Tensiometry Surface Tensiometry Dilute->Tensiometry Conductometry Conductometry Dilute->Conductometry Fluorescence Fluorescence Spectroscopy Dilute->Fluorescence PlotT Plot γ vs. log(C) Tensiometry->PlotT PlotC Plot κ vs. C Conductometry->PlotC PlotF Plot I1/I3 vs. log(C) Fluorescence->PlotF CMCT Determine CMC (Tensiometry) PlotT->CMCT CMCC Determine CMC (Conductometry) PlotC->CMCC CMCF Determine CMC (Fluorescence) PlotF->CMCF Compare Compare CMC Values CMCT->Compare CMCC->Compare CMCF->Compare Validated Validated CMC Compare->Validated

Caption: Workflow for CMC cross-validation.

Conclusion

The cross-validation of CMC measurements using multiple, independent techniques is a cornerstone of rigorous scientific practice in surfactant characterization.[1] As demonstrated by the compiled data, surface tensiometry, conductometry, and fluorescence spectroscopy all provide consistent and reliable CMC values for alkyl trimethylammonium bromides. The choice of method may depend on factors such as the ionic nature of the surfactant, the required sensitivity, and the available instrumentation. By following standardized protocols and comparing results across different analytical platforms, researchers can ensure the accuracy and validity of their CMC determinations, leading to more robust and reproducible research and development outcomes.

References

Benchmarking the performance of trimethylammonium bromide in organic reactions against literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of trimethylammonium bromide and its long-chain analogs, such as Cetylthis compound (CTAB), in key organic reactions. The data presented is benchmarked against literature values for commonly used alternative catalysts, offering insights into reaction efficiency, yields, and conditions. Detailed experimental protocols and visual representations of reaction pathways are included to support researchers in making informed decisions for their synthetic strategies.

Nucleophilic Substitution Reactions: A Phase-Transfer Catalysis Perspective

Quaternary ammonium (B1175870) salts like this compound derivatives are frequently employed as phase-transfer catalysts (PTCs) in nucleophilic substitution reactions. They facilitate the transfer of anionic nucleophiles from an aqueous phase to an organic phase, where the reaction with an organic substrate occurs. This enhances reaction rates and allows for milder reaction conditions.

Performance Comparison in Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, serves as a valuable model for comparing the efficacy of different PTCs. Below is a summary of performance data for this compound analogs and other common PTCs in similar etherification reactions.

Reaction ParameterSynthesis of n-Butyl Phenyl Ether[1]Synthesis of Amyl Phenyl Ether
Reactants Sodium Phenoxide, n-Butyl BromidePhenol, Amyl Bromide, NaOH (aq)
Catalyst Tetrabutylammonium bromide (TBAB)Benzyltriethylammonium chloride (BTEAC)
Catalyst Loading 0.003 molCatalytic amount
Solvent System Toluene (B28343) / WaterNot specified (Liquid-Liquid PTC)
Temperature 70°CNot specified
Reaction Time 4 hours35 minutes
Product Yield 65.8%86.2%

Note: The data for BTEAC is used as a proxy for a trimethylammonium derivative due to structural similarities and data availability in a comparative context.

In a direct comparison for the synthesis of phenylbutyl ether, a novel starburst quaternary ammonium salt (BPBPB) was compared with Tetrabutylammonium bromide (TBAB) and Butyldimethylanilinium bromide (BDAB).

CatalystCatalyst Concentration (mol)Yield (%)
BPBPB0.00195.2
TBAB0.00189.6
BDAB0.00182.3

This data suggests that the choice of the quaternary ammonium salt, including the nature of the alkyl groups, can significantly impact the reaction yield.

Experimental Protocol: Phase-Transfer Catalyzed O-Alkylation of 4-Nitrophenol (B140041)

This protocol provides a representative methodology for comparing the catalytic efficiency of various PTCs, including this compound derivatives, in an O-alkylation reaction.

Objective: To compare the catalytic efficiency of different phase-transfer catalysts for the O-alkylation of 4-nitrophenol with 1-bromobutane (B133212).

Materials:

  • 4-Nitrophenol

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Phase-Transfer Catalyst (e.g., Cetylthis compound (CTAB), Tetrabutylammonium bromide (TBAB))

  • Deionized water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and toluene (20 mL).

  • Add the phase-transfer catalyst (0.1 mmol, 1 mol%).

  • Stir the mixture vigorously at room temperature for 10 minutes.

  • Add 1-bromobutane (1.64 g, 12 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Workflow for Phase-Transfer Catalyzed Nucleophilic Substitution:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Phase Transfer QX_aq PTC (Q⁺X⁻) QX_aq->QNu_org RBr_org Substrate (R-Br) RNu_org Product (R-Nu) RBr_org->RNu_org SN2 Reaction QNu_org->QX_aq Catalyst Regeneration QNu_org->RNu_org

Caption: Workflow of a phase-transfer catalyzed nucleophilic substitution.

Hofmann Rearrangement vs. Hofmann Elimination: A Clarification

A search for the role of this compound in the Hofmann rearrangement —the conversion of a primary amide to a primary amine with one less carbon atom—reveals a common point of confusion with the Hofmann elimination .

This compound is not a catalyst for the Hofmann rearrangement. The key reagents for the Hofmann rearrangement are a halogen (like bromine) and a strong base (like sodium hydroxide)[2][3][4][5][6].

However, quaternary ammonium salts are central to the Hofmann elimination , a distinct reaction where a quaternary ammonium hydroxide (B78521) is heated to produce an alkene and a tertiary amine[7][8][9]. The formation of a quaternary ammonium salt, for instance, by the exhaustive methylation of an amine with methyl iodide, is the initial step.

Mechanism of Hofmann Rearrangement:

G Amide Primary Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide + Br₂/NaOH Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O Amine Primary Amine Carbamic_Acid->Amine - CO₂

Caption: Key steps in the Hofmann rearrangement mechanism.

Diels-Alder Reaction: The Dual Role of Micellar Catalysis

The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be influenced by the presence of surfactants like Cetylthis compound (CTAB) in aqueous media. However, the effect of CTAB is not straightforward and can lead to either rate acceleration or inhibition depending on the reaction conditions.

In some cases, particularly in hetero-Diels-Alder reactions, CTAB has been shown to cause a significant acceleration of the reaction rate. The formation of micelles in water can create a hydrophobic microenvironment that brings the reactants together, thus increasing the effective concentration and accelerating the reaction.

Conversely, for certain Diels-Alder reactions, cationic surfactants like CTAB can inhibit the reaction, especially in acidic aqueous media. Furthermore, in the absence of catalytically active transition-metal ions, micelles of CTAB have been observed to retard the Diels-Alder reaction of certain substrates[2]. This has been attributed to unfavorable reactant partitioning within the micelle.

Due to this dual and substrate-dependent role, a simple quantitative comparison of yields with a single alternative catalyst is not broadly applicable. The choice of using CTAB as a catalyst for a Diels-Alder reaction must be evaluated on a case-by-case basis.

Experimental Protocol: Diels-Alder Reaction in Water

This protocol describes a general procedure for conducting a Diels-Alder reaction in water, which can be adapted to study the effect of surfactants like CTAB.

Objective: To perform a Diels-Alder reaction in an aqueous medium.

Materials:

  • Diene (e.g., Anthracene-9-methanol)

  • Dienophile (e.g., N-methylmaleimide)

  • Deionized water

  • Surfactant (optional, e.g., CTAB)

Procedure:

  • Place the diene (e.g., 0.065g anthracene-9-methanol) and 50mL of water in a 100 mL round-bottom flask equipped with a stir bar. If using a surfactant, it would be added at this stage.

  • Add 3 equivalents of the dienophile to the reaction flask.

  • Fit the flask with a water-cooled condenser, heat the reaction to reflux, and let it reflux for 1 hour with stirring.

  • Monitor the reaction progress with TLC, developed in an appropriate solvent system (e.g., 1:1 ethyl acetate:hexanes).

  • After the reaction is complete, remove the flask from the heat and let it cool to room temperature.

  • Chill the flask in an ice bath to precipitate the product.

  • Collect the crystals by filtration, record the melting point, and calculate the percentage yield.

Logical Relationship in Micellar Catalysis of Diels-Alder Reaction:

G cluster_conditions Reaction Conditions Aqueous_Medium Aqueous Medium Micelle_Formation Micelle Formation Aqueous_Medium->Micelle_Formation CTAB CTAB Surfactant CTAB->Micelle_Formation Reactant_Concentration Increased Local Reactant Concentration Micelle_Formation->Reactant_Concentration Unfavorable_Partitioning Unfavorable Reactant Partitioning Micelle_Formation->Unfavorable_Partitioning Rate_Acceleration Rate Acceleration Reactant_Concentration->Rate_Acceleration Rate_Inhibition Rate Inhibition/Retardation Unfavorable_Partitioning->Rate_Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of Trimethylammonium Bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of trimethylammonium bromide, offering step-by-step procedural guidance to address specific operational questions. By adhering to these protocols, you can maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Immediate Safety and Hazard Information

This compound and its derivatives are classified as hazardous materials. Key hazards include acute toxicity if swallowed, inhaled, or in contact with skin.[1] These compounds can cause severe skin corrosion and eye damage.[1][2] It is also recognized as a respiratory irritant.[1][3]

Quantitative Data Summary

The following table summarizes the key hazard information and exposure guidelines for compounds structurally related to this compound. This data is essential for risk assessment and for ensuring appropriate safety measures are in place.

Hazard ClassificationCategoryDetails
Acute Oral ToxicityCategory 3 / Category 4Toxic or harmful if swallowed.[1][2]
Acute Dermal ToxicityCategory 3Toxic in contact with skin.[1]
Acute Inhalation ToxicityCategory 3Toxic if inhaled.[1]
Skin Corrosion/IrritationCategory 1 / Category 2Causes severe skin burns or irritation.[1][2]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to the gastrointestinal tract through prolonged or repeated exposure.[2]
Aquatic HazardAcute and ChronicVery toxic to aquatic life with long-lasting effects.[4]

Experimental Protocol for Disposal

The proper disposal of this compound requires a multi-step approach to ensure the safety of laboratory personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-impermeable gloves.

  • Eye/Face Protection: Use chemical safety goggles and a full-face shield.[5]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation, use a particulate dust filter respirator.[5]

2. Spill Management:

  • Minor Spills:

    • Remove all sources of ignition.[5]

    • Ventilate the area.

    • Use dry cleanup procedures to avoid generating dust.[5]

    • Collect the spilled material using non-sparking tools and place it in a suitable, labeled container for waste disposal.[6]

  • Major Spills:

    • Evacuate personnel from the area.

    • Prevent the spill from entering drains or water courses.[3]

    • Contain the spill using absorbent materials like diatomite or universal binders.[3]

    • Decontaminate the affected area by scrubbing with alcohol.[3]

3. Waste Disposal Procedure:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[2]

  • Containerization: Place waste this compound in a clearly labeled, sealed container.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[1][4] Do not dispose of it in regular trash or down the drain. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: This compound Waste Generated assess Assess Hazards & Don Appropriate PPE start->assess spill Spill Occurs? assess->spill minor_spill Minor Spill Protocol: - Ventilate - Dry Cleanup - Collect in Labeled Container spill->minor_spill Yes (Minor) major_spill Major Spill Protocol: - Evacuate - Contain Spill - Decontaminate Area spill->major_spill Yes (Major) package Package Waste in Labeled, Sealed Container spill->package No minor_spill->package major_spill->package dispose Dispose at Approved Waste Disposal Facility package->dispose end End: Disposal Complete dispose->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Trimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides immediate, essential information for the safe handling of Trimethylammonium bromide, including detailed operational procedures and disposal plans, to foster a secure and productive research environment.

I. Immediate Safety and Hazard Information

Hazard Identification and Precautionary Statements:

Based on analogous compounds, this compound should be handled with care, assuming it may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] It is harmful if swallowed.[2][4]

Precautionary Statements:

  • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]

  • Response:

    • If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2][4]

    • If on skin: Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2][4]

  • Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[2][4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[2][4]

II. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Chemical safety goggles or a face shield.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Gloves should be inspected prior to use.[5]
Respiratory NIOSH/MSHA or European Standard approved respirator.Required when engineering controls are insufficient to control airborne concentrations or when handling large quantities.
Body Protective clothing must be selected based on the potential for skin contact. At a minimum, a laboratory coat and closed-toed footwear are required.Impervious clothing should be worn when there is a risk of significant skin contact.[5]

III. Operational Plan: Step-by-Step Guidance

Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.

A. Engineering Controls:

  • Ventilation: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.[5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

B. Weighing and Handling Solid this compound:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the chemical fume hood for weighing.

  • Tare Weighing Method: a. Place a clean, empty, and sealable container (e.g., a vial with a cap) on the analytical balance and tare it. b. Transfer the tared container to the chemical fume hood. c. Carefully add the desired amount of this compound to the container using a clean spatula. Minimize the creation of dust. d. Securely close the container. e. Remove the sealed container from the fume hood and weigh it on the same analytical balance to determine the precise weight of the compound. f. If adjustments to the weight are necessary, return the sealed container to the fume hood to add or remove the substance.

  • Cleaning: After weighing, decontaminate the spatula and the weighing area within the fume hood.

C. Dissolving this compound:

  • Solvent Addition: In the chemical fume hood, slowly add the desired solvent to the container with the pre-weighed this compound.

  • Dissolution: Cap the container and mix by gentle swirling or using a magnetic stirrer. If heating is required, use a controlled heating source such as a heating mantle and ensure proper ventilation.

D. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep it away from incompatible materials such as strong oxidizing agents.

IV. Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Collection and Segregation:

  • Solid Waste: Collect unused this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound in a separate, leak-proof, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

B. Disposal Procedure:

  • Primary Disposal Route: The primary and mandated route for the disposal of this compound is through a licensed hazardous waste disposal company.[2][4]

  • Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Institutional Procedures: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional guidelines for waste manifest documentation.

C. Spill Management:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood if the spill is contained there.

  • PPE: Don the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or vacuum the spilled solid, avoiding dust generation. Place the collected material into a labeled hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policy.

V. Logical Workflow for Spill Management

The following diagram illustrates the step-by-step procedure for managing a chemical spill of this compound.

Spill_Management_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area Restrict Access spill->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Package and Label Waste decontaminate->dispose report Report the Incident dispose->report end_node Spill Management Complete report->end_node

Workflow for managing a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylammonium bromide
Reactant of Route 2
Trimethylammonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.